molecular formula C33H38GdN3Na3O14P B1245573 Gadofosveset Trisodium

Gadofosveset Trisodium

Cat. No.: B1245573
M. Wt: 957.9 g/mol
InChI Key: XGOSYNSWSRUASG-SSMZTGFVSA-H
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gadofosveset Trisodium is a gadolinium-based contrast agent (GBCA) developed for magnetic resonance angiography (MRA) . It is classified as a blood pool agent due to its unique capacity to bind reversibly to human serum albumin . This binding action results in a prolonged intravascular residence time, a high T1 relaxivity that is significantly greater than that of conventional extracellular agents, and a reduction in diffusion into the interstitial space . These properties enable high-resolution, steady-state vascular imaging over an extended window, facilitating detailed visualization of vascular structures and abnormalities . Originally approved for clinical use as a contrast agent for evaluating aortoiliac occlusive disease (AIOD) in adults with peripheral vascular disease, its production was discontinued for commercial reasons and it is no longer marketed for clinical application . Consequently, Gadofosveset Trisodium is now presented for non-clinical, investigative purposes. Its primary research value lies in its application as a tool for vascular imaging. Studies have demonstrated its utility in magnetic resonance angiography (MRA) of abdominal, limb, and thoracic vasculature . The agent facilitates both first-pass and steady-state MRA, allowing for the acquisition of high-resolution images of arteries and veins . Research applications also extend to investigating focal liver lesions and performing high-resolution MR venography, particularly in pediatric populations where it has been compared to other agents like ferumoxytol . The mechanism of action involves the gadolinium ion, which has a high magnetic moment due to its seven unpaired electrons. When Gadofosveset Trisodium is bound to albumin within the bloodstream, it efficiently shortens the T1 relaxation time of nearby water protons, resulting in a bright signal on T1-weighted MRI images and creating enhanced contrast between the blood vessels and surrounding tissues . This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications and is absolutely not for human use.

Properties

Molecular Formula

C33H38GdN3Na3O14P

Molecular Weight

957.9 g/mol

IUPAC Name

trisodium;2-[[(2R)-2-[bis(carboxylatomethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-oxidophosphoryl]oxypropyl]-[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+)

InChI

InChI=1S/C33H44N3O14P.Gd.3Na/c37-28(38)18-34(15-16-35(19-29(39)40)20-30(41)42)17-26(36(21-31(43)44)22-32(45)46)23-49-51(47,48)50-27-11-13-33(14-12-27,24-7-3-1-4-8-24)25-9-5-2-6-10-25;;;;/h1-10,26-27H,11-23H2,(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H,45,46)(H,47,48);;;;/q;+3;3*+1/p-6/t26-;;;;/m1..../s1

InChI Key

XGOSYNSWSRUASG-SSMZTGFVSA-H

SMILES

C1CC(CCC1OP(=O)([O-])OCC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3.[Na+].[Na+].[Na+].[Gd+3]

Isomeric SMILES

C1CC(CCC1OP(=O)([O-])OC[C@@H](CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3.[Na+].[Na+].[Na+].[Gd+3]

Canonical SMILES

C1CC(CCC1OP(=O)([O-])OCC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3.[Na+].[Na+].[Na+].[Gd+3]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Gadofosveset Trisodium as a Blood Pool Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gadofosveset trisodium, formerly marketed as Ablavar® and Vasovist®, is a gadolinium-based contrast agent (GBCA) designed for magnetic resonance angiography (MRA). Its function as a blood pool agent is predicated on its unique ability to reversibly bind to endogenous human serum albumin (HSA). This interaction significantly alters the pharmacokinetic and relaxivity properties of the gadolinium chelate, leading to prolonged intravascular retention and enhanced T1 relaxivity. These characteristics enable high-resolution, steady-state imaging of the vasculature. This guide provides a comprehensive technical overview of the core mechanism of action of gadofosveset trisodium, including its molecular interactions, quantitative parameters, and the experimental methodologies used for their determination.

Core Mechanism of Action: Reversible Binding to Human Serum albumin

The primary mechanism that defines gadofosveset trisodium as a blood pool agent is its reversible, non-covalent binding to human serum albumin (HSA).[1][2][3] Gadofosveset consists of a stable gadolinium-diethylenetriaminepentaacetic acid (Gd-DTPA) chelate core, which is modified with a diphenylcyclohexylphosphate group.[1][2] This lipophilic moiety is responsible for the interaction with HSA.[1][2]

Upon intravenous administration, gadofosveset rapidly partitions into the blood plasma where it encounters HSA. The binding to albumin has two profound consequences:

  • Prolonged Intravascular Residence Time: The formation of the gadofosveset-HSA complex results in a substantial increase in the molecular size of the agent (from approximately 0.98 kDa to over 66 kDa).[2] This larger complex is restricted from extravasating into the interstitial space, effectively confining the contrast agent to the intravascular compartment for an extended period.[2][3] This prolonged vascular residence time is the hallmark of a blood pool agent.

  • Enhanced T1 Relaxivity: The binding to the large, slowly tumbling HSA molecule dramatically slows the rotational motion (increases the rotational correlation time) of the gadolinium chelate.[2][3] This altered motion leads to a more efficient energy transfer between the gadolinium ion's unpaired electrons and the surrounding water protons. The result is a significant increase in the longitudinal relaxivity (r1), which is the measure of a contrast agent's ability to shorten the T1 relaxation time of water.[2][3] This enhanced relaxivity translates to a brighter signal on T1-weighted MR images, improving the contrast between blood vessels and adjacent tissues.

dot

Caption: Reversible binding of Gadofosveset to HSA and its effects.

Quantitative Data

The following tables summarize the key quantitative parameters that characterize the performance of gadofosveset trisodium as a blood pool agent.

Table 1: Human Serum Albumin Binding Properties

ParameterValueReference(s)
Plasma Protein Binding80% to 87%[4]
Binding Affinity (Kd)Not explicitly reported in reviewed literature-

Table 2: Pharmacokinetic Parameters of Gadofosveset Trisodium

ParameterMean Value (± SD)UnitReference(s)
Distribution Half-life (t½α)0.48 ± 0.11hours[4]
Elimination Half-life (t½β)16.3 ± 2.6hours[5]
Total Clearance6.57 ± 0.97mL/h/kg[5]
Volume of Distribution (steady state)148 ± 16mL/kg[4]

Table 3: T1 Relaxivity of Gadofosveset Trisodium

Magnetic Field StrengthMediumRelaxivity (r1)UnitReference(s)
0.47 T (20 MHz)Plasma33.4 to 45.7mM⁻¹s⁻¹[5][6]
1.5 TNot Specified18 - 20mM⁻¹s⁻¹[7]
3.0 TPlasmaLess pronounced than at 1.5 T-[7]

Experimental Protocols

Detailed experimental protocols for gadofosveset trisodium are not extensively published. However, the following sections describe representative methodologies for determining the key parameters of a blood pool agent.

Determination of Human Serum Albumin Binding

Methodology: Ultrafiltration

This method is commonly used to determine the fraction of a drug or contrast agent that is bound to plasma proteins.[4][8][9][10][11]

  • Materials:

    • Gadofosveset trisodium stock solution of known concentration.

    • Human serum albumin (HSA) solution in a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Ultrafiltration devices with a molecular weight cutoff membrane (e.g., 10 kDa) that retains HSA and the HSA-gadofosveset complex but allows free gadofosveset to pass through.

    • Centrifuge.

    • Analytical method for quantifying gadolinium concentration (e.g., Inductively Coupled Plasma Mass Spectrometry - ICP-MS).

  • Procedure:

    • Prepare a series of solutions containing a fixed concentration of HSA and varying concentrations of gadofosveset trisodium.

    • Incubate the solutions at a physiological temperature (37°C) for a sufficient time to allow binding to reach equilibrium.

    • Pipette a known volume of the incubated solution into the sample reservoir of the ultrafiltration device.

    • Centrifuge the device according to the manufacturer's instructions to separate the protein-free ultrafiltrate from the protein-containing retentate.

    • Carefully collect the ultrafiltrate.

    • Determine the concentration of gadolinium in the ultrafiltrate ([Gd]free) and in the initial solution ([Gd]total) using ICP-MS.

    • The percentage of bound gadofosveset is calculated as: % Bound = (([Gd]total - [Gd]free) / [Gd]total) * 100

dot

Experimental_Workflow_HSA_Binding Workflow for HSA Binding Determination (Ultrafiltration) start Start prepare_solutions Prepare Solutions (HSA + Gadofosveset) start->prepare_solutions incubate Incubate at 37°C (Equilibrium) prepare_solutions->incubate ultrafiltration Ultrafiltration (Centrifugation) incubate->ultrafiltration separate Separate Ultrafiltrate and Retentate ultrafiltration->separate measure_concentration Measure Gd Concentration (ICP-MS) separate->measure_concentration calculate_binding Calculate % Bound measure_concentration->calculate_binding end_process End calculate_binding->end_process

Caption: Workflow for HSA binding determination via ultrafiltration.

Measurement of T1 Relaxivity

Methodology: Inversion Recovery Spin Echo (IR-SE)

This is a standard MRI pulse sequence used to accurately measure the T1 relaxation time of a sample.[12][13][14][15]

  • Materials:

    • MRI scanner (e.g., 1.5T or 3T).

    • Phantoms (e.g., vials or tubes) containing solutions of gadofosveset trisodium at various concentrations in the medium of interest (e.g., human plasma).

    • A control phantom containing the medium without the contrast agent.

    • Temperature control system to maintain the phantoms at 37°C.

  • Procedure:

    • Place the phantoms in the MRI scanner.

    • Acquire images using an inversion recovery spin echo (IR-SE) pulse sequence. This sequence consists of a 180° inversion pulse followed by a variable inversion time (TI) and then a 90°-180° spin-echo readout.

    • Repeat the acquisition for a range of TI values.

    • For each phantom, plot the signal intensity as a function of TI.

    • Fit the data to the inversion recovery signal equation to determine the T1 relaxation time for each concentration: S(TI) = S0 * |1 - 2 * exp(-TI / T1)|

    • Calculate the relaxation rate (R1) for each concentration: R1 = 1 / T1.

    • Plot R1 versus the concentration of gadofosveset.

    • The slope of this plot is the T1 relaxivity (r1).

dot

Experimental_Workflow_Relaxivity Workflow for T1 Relaxivity Measurement (IR-SE) start Start prepare_phantoms Prepare Phantoms (Varying [Gd]) start->prepare_phantoms mri_scan MRI Scan (IR-SE Sequence) prepare_phantoms->mri_scan acquire_images Acquire Images at Multiple TI Values mri_scan->acquire_images plot_signal Plot Signal Intensity vs. TI acquire_images->plot_signal fit_t1 Fit Data to Determine T1 plot_signal->fit_t1 calculate_r1 Calculate R1 = 1/T1 fit_t1->calculate_r1 plot_r1 Plot R1 vs. [Gd] calculate_r1->plot_r1 determine_slope Determine Slope (r1) plot_r1->determine_slope end_process End determine_slope->end_process

Caption: Workflow for T1 relaxivity measurement using IR-SE.

Determination of Pharmacokinetic Parameters

Methodology: Clinical Pharmacokinetic Study

This involves the administration of the agent to human subjects and subsequent analysis of blood and urine samples.[5][6][16][17][18][19][20][21]

  • Study Design:

    • A single-center, open-label study in a small cohort of healthy volunteers.

    • Subjects receive a single intravenous bolus injection of gadofosveset trisodium at a clinically relevant dose (e.g., 0.03 mmol/kg).

  • Procedure:

    • Obtain baseline blood and urine samples before administration.

    • Administer gadofosveset trisodium intravenously.

    • Collect serial blood samples at predefined time points (e.g., 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24, 48, 72 hours post-injection).

    • Collect urine in fractions over a prolonged period (e.g., 0-4, 4-8, 8-12, 12-24, 24-48, 48-72 hours).

    • Process blood samples to obtain plasma.

    • Analyze the concentration of gadolinium in plasma and urine samples using a validated analytical method such as ICP-MS.

    • Plot the plasma concentration of gadofosveset versus time.

    • Use pharmacokinetic modeling software to fit the concentration-time data to a compartmental model (e.g., a two-compartment model) to determine parameters such as distribution and elimination half-lives, volume of distribution, and clearance.

    • Calculate the cumulative amount of gadofosveset excreted in the urine to determine the extent of renal elimination.

Conclusion

The mechanism of action of gadofosveset trisodium as a blood pool agent is a direct consequence of its reversible binding to human serum albumin. This interaction effectively prolongs its intravascular residence time and significantly enhances its T1 relaxivity, making it a powerful tool for high-resolution magnetic resonance angiography. The quantitative data on its pharmacokinetics and relaxivity, determined through rigorous experimental protocols, provide the necessary foundation for its clinical application and for the development of future generations of intravascular contrast agents. Although gadofosveset trisodium is no longer in production, the principles of its design and mechanism of action remain highly relevant to the field of diagnostic imaging and drug delivery.

References

An In-depth Technical Guide to Gadofosveset Trisodium: Chemical Structure, Properties, and Experimental Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadofosveset trisodium, formerly marketed as Ablavar® and Vasovist®, is a gadolinium-based contrast agent (GBCA) developed for magnetic resonance angiography (MRA).[1][2] Its distinctive feature is its ability to reversibly bind to endogenous serum albumin, which significantly prolongs its vascular residence time compared to conventional non-protein binding GBCAs.[3][4] This property, coupled with an increased magnetic resonance relaxivity upon binding, allows for high-resolution, steady-state imaging of the vasculature.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the experimental methodologies used to characterize Gadofosveset trisodium. Although production was discontinued in 2017 due to commercial reasons, the unique properties and mechanism of action of Gadofosveset trisodium continue to be of scientific interest.[1][5]

Chemical Structure and Identity

Gadofosveset trisodium is a stable complex of the gadolinium (Gd³⁺) ion chelated by the ligand fosveset.[5] The chemical name is trisodium-{(2-(R)-[(4,4-diphenylcyclohexyl) phosphonooxymethyl] diethylenetriaminepentaacetato)(aquo) gadolinium(III)}.[6]

The key structural feature is the diphenylcyclohexylphosphate group, which is responsible for its reversible binding to serum albumin.[7]

IdentifierValue
Chemical Name Trisodium-{(2-(R)-[(4,4-diphenylcyclohexyl) phosphonooxymethyl] diethylenetriaminepentaacetato)(aquo) gadolinium(III)}
Molecular Formula C₃₃H₄₀GdN₃Na₃O₁₅P[5]
Molecular Weight 975.88 g/mol [6]
CAS Number 193901-90-5 (anhydrous)[5]

Structural Formula:

Chemical structure of Gadofosveset trisodium

Physicochemical and Pharmacokinetic Properties

The physicochemical and pharmacokinetic properties of Gadofosveset trisodium are summarized in the tables below. These properties are crucial for its function as a blood-pool contrast agent.

Physicochemical Properties
PropertyConditionValue
Osmolality @ 37°C825 mOsmol/kg water[6]
Viscosity @ 20°C3.0 cP[6]
Density @ 25°C1.1224 g/mL[6]
pH of Solution -6.5 - 8.0[6]
T1 Relaxivity in Plasma 0.47 T33.4 to 45.7 mM⁻¹s⁻¹[6]
T1 Relaxivity 1.5 T18-20 mM⁻¹s⁻¹[1]
Pharmacokinetic Properties
ParameterValue
Plasma Protein Binding 79.8% to 87.4%[6]
Distribution Half-life 0.48 ± 0.11 hours[6]
Elimination Half-life 16.3 ± 2.6 hours[6]
Total Clearance 6.57 ± 0.97 mL/h/kg[6]
Volume of Distribution (steady state) 148 ± 16 mL/kg[6]
Excretion Primarily renal (79% to 94% in urine), with a small portion in feces (~4.7%)[6]

Mechanism of Action

The mechanism of action of Gadofosveset trisodium is centered around its reversible binding to serum albumin. This interaction is key to its enhanced relaxivity and prolonged intravascular retention.

cluster_0 Intravascular Space A Gadofosveset trisodium (intravenous injection) B Reversible Binding to Serum Albumin A->B C Increased T1 Relaxivity B->C D Prolonged Vascular Residence Time B->D E Enhanced Signal Intensity in MRA C->E D->E

Mechanism of action of Gadofosveset trisodium.

Upon intravenous administration, Gadofosveset trisodium binds to serum albumin.[3][4] This binding event slows the tumbling rate of the gadolinium complex, leading to a significant increase in T1 relaxivity. The increased relaxivity enhances the signal intensity of blood during T1-weighted magnetic resonance imaging.[6] The binding to the large albumin protein also restricts the contrast agent to the intravascular space, prolonging its half-life in the blood compared to non-binding agents.[3][4]

Experimental Protocols

Detailed experimental protocols for the characterization of Gadofosveset trisodium are not extensively available in the public domain. However, based on the available literature, the following general methodologies are employed for key experiments.

Measurement of Relaxivity

The T1 relaxivity of Gadofosveset trisodium is a measure of its efficiency in shortening the T1 relaxation time of water protons.

A Prepare samples of Gadofosveset trisodium in plasma at various concentrations B Acquire T1-weighted MR images using an inversion recovery pulse sequence A->B C Measure T1 relaxation times for each sample concentration B->C D Plot 1/T1 (R1) versus concentration C->D E Calculate relaxivity (r1) from the slope of the linear regression D->E

Workflow for determining T1 relaxivity.

Methodology:

  • Sample Preparation: A series of solutions of Gadofosveset trisodium at varying concentrations are prepared in human plasma.

  • MRI Acquisition: T1-weighted images of the samples are acquired using a clinical MRI scanner. An inversion recovery pulse sequence with a range of inversion times (TI) is typically used to accurately measure the T1 relaxation time.

  • T1 Measurement: The signal intensity at each TI is fitted to the inversion recovery signal equation to calculate the T1 relaxation time for each concentration.

  • Relaxivity Calculation: The reciprocal of the T1 relaxation time (R1 = 1/T1) is plotted against the concentration of Gadofosveset trisodium. The slope of the resulting linear regression line represents the T1 relaxivity (r1) in units of mM⁻¹s⁻¹.

Determination of Plasma Protein Binding

The extent of plasma protein binding is a critical parameter for a blood-pool contrast agent. Ultrafiltration is a common method used for this determination.[8]

A Incubate Gadofosveset trisodium with human plasma B Separate unbound drug from protein-bound drug using ultrafiltration A->B C Quantify the concentration of Gadofosveset trisodium in the ultrafiltrate (unbound fraction) B->C D Calculate the percentage of protein binding C->D

Workflow for plasma protein binding determination.

Methodology:

  • Incubation: Gadofosveset trisodium is incubated with human plasma at a physiologically relevant temperature (e.g., 37°C) to allow for binding to reach equilibrium.

  • Ultrafiltration: The plasma sample is centrifuged through a semipermeable membrane with a specific molecular weight cutoff that allows the passage of the unbound (free) drug while retaining the larger protein-bound drug complex.

  • Quantification: The concentration of Gadofosveset trisodium in the resulting ultrafiltrate is measured using a suitable analytical technique, such as high-performance liquid chromatography with mass spectrometry (HPLC-MS/MS).[9]

  • Calculation: The percentage of protein binding is calculated by comparing the concentration of the unbound drug in the ultrafiltrate to the total drug concentration in the initial plasma sample.

Pharmacokinetic Studies

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of Gadofosveset trisodium.

A Administer Gadofosveset trisodium intravenously to subjects B Collect blood samples at predefined time points A->B C Measure the concentration of Gadofosveset trisodium in plasma samples using a validated analytical method (e.g., HPLC-MS/MS) B->C D Perform pharmacokinetic modeling to determine parameters such as half-life, clearance, and volume of distribution C->D

Workflow for a pharmacokinetic study.

Methodology:

  • Dosing: A single intravenous bolus of Gadofosveset trisodium is administered to subjects.[6]

  • Blood Sampling: Blood samples are collected at various time points post-administration, covering both the distribution and elimination phases.

  • Bioanalysis: The concentration of Gadofosveset trisodium in the plasma fraction of the collected blood samples is determined using a validated analytical method, typically HPLC-MS/MS, which offers high sensitivity and specificity.[9]

  • Pharmacokinetic Analysis: The plasma concentration-time data is then analyzed using pharmacokinetic modeling software. A two-compartment open model has been shown to best describe the pharmacokinetics of Gadofosveset trisodium.[6] This analysis yields key parameters such as distribution and elimination half-lives, clearance, and volume of distribution.

Conclusion

Gadofosveset trisodium represents a significant development in the field of magnetic resonance angiography contrast agents due to its unique mechanism of reversible albumin binding. This guide has provided a detailed overview of its chemical structure, key physicochemical and pharmacokinetic properties, and the experimental methodologies used for its characterization. While no longer in production, the principles behind its design and function continue to inform the development of next-generation contrast agents for advanced medical imaging.

References

An In-depth Technical Guide on the Reversible Albumin Binding Kinetics of Gadofosveset Trisodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadofosveset trisodium, a gadolinium-based contrast agent, has been a subject of significant interest in magnetic resonance imaging (MRI), particularly for contrast-enhanced magnetic resonance angiography (MRA). Its efficacy is intrinsically linked to its unique characteristic: reversible binding to human serum albumin (HSA). This interaction significantly alters its pharmacokinetic and pharmacodynamic properties compared to gadolinium chelates that do not exhibit protein binding. This technical guide provides a comprehensive overview of the reversible albumin binding kinetics of Gadofosveset trisodium, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying processes.

The binding of Gadofosveset to albumin, the most abundant protein in human plasma, leads to a substantial increase in the longitudinal relaxivity (r1) of water protons. This enhancement is a direct consequence of the reduced tumbling rate and longer rotational correlation time of the large Gadofosveset-albumin complex.[1][2] The increased relaxivity allows for effective contrast enhancement at lower doses. Furthermore, this reversible binding prolongs the agent's residence time in the bloodstream by increasing its effective molecular weight from approximately 957 Da to over 68 kDa, thereby limiting its extravasation and slowing its excretion.[1]

Quantitative Analysis of Binding Kinetics

The interaction between Gadofosveset trisodium and human serum albumin is a dynamic equilibrium. The key quantitative parameters that describe this interaction include the association constant (Ka), the dissociation constant (Kd), and the longitudinal and transverse relaxivities of the bound (r1bound, r2bound) and free (r1free, r2free) forms of the contrast agent.

Binding Affinity and Stoichiometry

The binding of Gadofosveset to albumin is concentration-dependent. At physiologically relevant concentrations, it is generally assumed that one molecule of Gadofosveset binds to a single primary binding site on the albumin molecule.[1] However, at higher concentrations, multiple, lower-affinity binding sites may become occupied.[3] One study suggests that at high concentrations, up to 20 Gadofosveset molecules may bind to a single albumin molecule.[3] The primary binding site, however, contributes most significantly to the observed increase in relaxivity.[1]

Table 1: Binding Affinity of Gadofosveset Trisodium for Serum Albumin

ParameterValueSpeciesNotes
Association Constant (Ka) (n=1)11.0 mM⁻¹Bovine Serum Albumin (BSA)Represents the primary, high-affinity binding site.[3]
Association Constant (Ka) (n=2)0.84 mM⁻¹Bovine Serum Albumin (BSA)Represents a second, lower-affinity binding site.[3]
Association Constant (Ka) (n=3)0.26 mM⁻¹Bovine Serum Albumin (BSA)Represents a third, lower-affinity binding site.[3]
Bound Fraction> 90%Human Serum Albumin (HSA)At low concentrations in human serum.[1][2]
Relaxivity Data

The relaxivity of Gadofosveset is highly dependent on its binding state and the strength of the external magnetic field. The bound form exhibits significantly higher relaxivity, particularly at lower field strengths. As the magnetic field strength increases, the relaxivities of the bound and free forms converge.[2]

Table 2: Longitudinal (r1) and Transverse (r2) Relaxivity of Gadofosveset Trisodium

Magnetic Field Strength (T)r1_free (mM⁻¹s⁻¹)r1_bound (mM⁻¹s⁻¹)r2_free (mM⁻¹s⁻¹)r2_bound (mM⁻¹s⁻¹)
0.475.9 ± 0.145.3 ± 1.16.8 ± 0.150.1 ± 1.2
3.05.6 ± 0.118.5 ± 2.06.4 ± 0.142.4 ± 2.2
4.75.5 ± 0.114.1 ± 1.56.1 ± 0.140.8 ± 1.6
9.44.9 ± 0.17.9 ± 1.15.5 ± 0.135.1 ± 1.2

Data adapted from in vitro studies using bovine serum albumin (BSA) and presented as mean ± standard deviation where available.

Experimental Protocols

The determination of the binding kinetics of Gadofosveset to albumin involves several key experimental techniques. The following sections outline the principles and generalized protocols for these methods.

Relaxometry

Relaxometry is a fundamental technique used to determine the binding affinity and relaxivity of gadolinium-based contrast agents. The protocol is based on measuring the T1 (longitudinal) and T2 (transverse) relaxation times of aqueous solutions containing the contrast agent in the presence and absence of albumin.

Protocol Outline:

  • Sample Preparation:

    • Prepare a stock solution of Gadofosveset trisodium in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

    • Prepare a stock solution of serum albumin (human or bovine) in the same buffer.

    • Create a series of samples with varying concentrations of Gadofosveset (e.g., 0.1 to 1.0 mM) and a constant concentration of albumin (e.g., 0.7 mM).

    • Create a complementary set of samples with varying concentrations of albumin and a constant concentration of Gadofosveset.

    • Prepare control samples of Gadofosveset in buffer without albumin to determine the relaxivity of the free agent (r1free, r2free).

    • Ensure all samples are at a constant temperature (e.g., 37°C) for the duration of the experiment.

  • T1 and T2 Measurement:

    • Use a nuclear magnetic resonance (NMR) spectrometer or a relaxometer to measure the T1 and T2 relaxation times of each sample.

    • Measurements should be performed at various magnetic field strengths (e.g., 1.5 T, 3 T, 4.7 T) to characterize the field dependence of relaxivity.

    • For T1 measurements, an inversion recovery pulse sequence is commonly used. For T2 measurements, a spin-echo or Carr-Purcell-Meiboom-Gill (CPMG) sequence is appropriate.

  • Data Analysis:

    • Calculate the relaxation rates (R1 = 1/T1 and R2 = 1/T2) for each sample.

    • The change in relaxation rate (ΔR1 and ΔR2) is determined by subtracting the relaxation rate of the buffer from the relaxation rate of the sample.

    • The relaxivity (r1, r2) is calculated as the slope of the plot of ΔR versus the concentration of the contrast agent.

    • The binding affinity (Ka) can be determined by fitting the relaxivity data to a binding model, such as the one described by the following equation:

      R1_obs = R1_free + (r1_bound - r1_free) * [GA]_bound

      where R1_obs is the observed relaxation rate, R1_free is the relaxation rate of the free agent, and [GA]_bound is the concentration of the albumin-bound Gadofosveset. The concentration of the bound species can be related to the total concentrations of Gadofosveset and albumin through the association constant, Ka.

Ultrafiltration

Ultrafiltration is a technique used to physically separate the albumin-bound Gadofosveset from the free, unbound agent. This allows for the direct measurement of the concentration of the free drug, which can then be used to calculate the bound fraction and binding affinity.

Protocol Outline:

  • Sample Preparation:

    • Prepare solutions containing a known total concentration of Gadofosveset trisodium and serum albumin in a physiologically relevant buffer.

    • Allow the samples to incubate to reach binding equilibrium.

  • Separation of Bound and Unbound Agent:

    • Use a centrifugal ultrafiltration device with a molecular weight cutoff (MWCO) membrane that retains the albumin and the albumin-bound Gadofosveset (e.g., 30 kDa).

    • Pipette the sample into the upper chamber of the ultrafiltration device.

    • Centrifuge the device at a specified speed and for a specific duration to force the solvent and small molecules (including unbound Gadofosveset) through the membrane into the filtrate collection tube.

  • Quantification of Unbound Gadofosveset:

    • Carefully collect the filtrate, which contains the free Gadofosveset.

    • Determine the concentration of gadolinium in the filtrate using a sensitive analytical technique such as inductively coupled plasma mass spectrometry (ICP-MS).

  • Data Analysis:

    • The concentration of the unbound Gadofosveset is equal to the concentration measured in the filtrate.

    • The concentration of the bound Gadofosveset can be calculated by subtracting the unbound concentration from the total concentration.

    • The percentage of bound agent can be calculated as:

      % Bound = ([GA]_total - [GA]_free) / [GA]_total * 100

    • The association constant (Ka) can be determined using the concentrations of free Gadofosveset, free albumin, and the bound complex.

Visualizations

Gadofosveset-Albumin Binding Equilibrium

G cluster_blood In Bloodstream Gadofosveset_free Free Gadofosveset Complex Gadofosveset-Albumin Complex Gadofosveset_free->Complex kon (Association) Albumin Serum Albumin Complex->Gadofosveset_free koff (Dissociation)

Caption: Reversible binding equilibrium of Gadofosveset with serum albumin.

Experimental Workflow for Relaxometry

G cluster_workflow Relaxometry Workflow Start Sample Preparation (Gadofosveset + Albumin Solutions) Measure Measure T1 and T2 Relaxation Times (NMR Spectrometer) Start->Measure Calculate_Rates Calculate Relaxation Rates (R1, R2) Measure->Calculate_Rates Plot Plot ΔR vs. Concentration Calculate_Rates->Plot Analyze Fit Data to Binding Model Plot->Analyze End Determine Ka and Relaxivity (r1, r2) Analyze->End

Caption: Workflow for determining binding kinetics using relaxometry.

Experimental Workflow for Ultrafiltration

G cluster_workflow Ultrafiltration Workflow Start Sample Incubation (Gadofosveset + Albumin) Centrifuge Centrifugal Ultrafiltration (Separates free from bound) Start->Centrifuge Collect Collect Filtrate (Contains free Gadofosveset) Centrifuge->Collect Quantify Quantify Gd in Filtrate (ICP-MS) Collect->Quantify Calculate Calculate Bound Fraction and Ka Quantify->Calculate End Binding Parameters Determined Calculate->End

Caption: Workflow for determining binding parameters using ultrafiltration.

Conclusion

The reversible binding of Gadofosveset trisodium to serum albumin is a cornerstone of its clinical utility as a blood pool contrast agent. This interaction dramatically enhances its relaxivity and prolongs its intravascular retention, leading to improved vascular imaging. A thorough understanding of the binding kinetics, as detailed in this guide, is crucial for the continued development and application of advanced contrast agents in diagnostic imaging. The experimental methodologies of relaxometry and ultrafiltration provide robust frameworks for quantifying these critical molecular interactions.

References

Unlocking Enhanced Magnetic Resonance Angiography: A Technical Guide to the T1 Relaxivity of Gadofosveset Trisodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Gadofosveset trisodium, formerly marketed as Ablavar® and Vasovist®, is a gadolinium-based contrast agent (GBCA) distinguished by its unique mechanism as an intravascular or "blood-pool" agent. Its distinct properties, particularly its high T1 relaxivity, are primarily attributed to its reversible binding to human serum albumin (HSA). This guide provides a detailed examination of the T1 relaxivity of Gadofosveset trisodium at 1.5T and 3T magnetic field strengths, outlines the experimental protocols for these measurements, and visually represents the core mechanisms and workflows.

Core Mechanism: The Role of Albumin Binding

The enhanced relaxivity of Gadofosveset trisodium stems from its non-covalent binding to HSA, the most abundant protein in blood plasma.[1] In its unbound state, the small gadolinium chelate tumbles rapidly in solution. Upon binding to the large, slow-tumbling albumin protein, the rotational motion of the gadolinium complex is significantly restricted.[2][3] This slower tumbling rate more closely matches the Larmor frequency of water protons, leading to a more efficient energy exchange and a dramatic increase in T1 relaxivity.[2] This mechanism allows for strong and sustained vascular enhancement, making it particularly suitable for contrast-enhanced magnetic resonance angiography (MRA).[4][5] Approximately 85% of the agent is bound to albumin within the bloodstream.[3]

cluster_0 Unbound State cluster_1 Bound State Unbound Gadofosveset (Free in Plasma) Tumble_Fast Rapid Tumbling (Short τR) Unbound->Tumble_Fast Bound Gadofosveset-Albumin Complex Unbound->Bound Reversible Binding to HSA Relax_Low Lower T1 Relaxivity Tumble_Fast->Relax_Low Tumble_Slow Slow Tumbling (Long τR) Bound->Tumble_Slow Relax_High Increased T1 Relaxivity Tumble_Slow->Relax_High

Mechanism of Gadofosveset's T1 Relaxivity Enhancement.

Quantitative Data: T1 Relaxivity at 1.5T and 3T

The T1 relaxivity (r1) of a contrast agent is a measure of its efficiency in shortening the T1 relaxation time of water protons, quantified in units of s⁻¹·mM⁻¹. The relaxivity of Gadofosveset trisodium is notably high, especially at 1.5T, due to its albumin binding.[3] However, this advantage is less pronounced at higher field strengths like 3T.[6][7]

Magnetic Field StrengthT1 Relaxivity (r1) in Blood/Plasma (s⁻¹·mM⁻¹)Key Observations
1.5T 18.0 - 20.0[8]Exhibits a four- to fivefold increase in blood relaxivity compared to standard extracellular agents.[3]
19.0 ± 1.0[3]The high relaxivity allows for effective imaging at lower doses (e.g., 0.03 mmol/kg) than typical GBCAs.[8][9]
3T Less pronounced than at 1.5TThe relaxivity advantage over standard extracellular agents is diminished at 3T.[6][7] First-pass imaging characteristics are comparable to agents like gadobenate dimeglumine.[6]

Experimental Protocol for T1 Relaxivity Measurement

The determination of T1 relaxivity is a meticulous process performed in vitro. The following protocol is a synthesized methodology based on standard practices for evaluating gadolinium-based contrast agents.[10][11][12]

1. Sample Preparation:

  • Medium: Human whole blood or plasma is used to simulate physiological conditions.[10]

  • Concentrations: The contrast agent, Gadofosveset trisodium, is serially diluted in the medium to create a range of known concentrations (e.g., 7 concentrations from 0.0625 to 4 mM).[10][11]

  • Phantom: The dilutions are placed in airtight, cylindrical tubes within a custom-built phantom.[10][11]

2. Temperature Control:

  • Physiological Temperature: The phantom is maintained at a constant physiological temperature of 37 ± 0.5°C throughout the experiment.[10][11] This is typically achieved using a heated water circulating system and monitored with an MR-compatible temperature probe.[11]

3. MRI Data Acquisition:

  • Scanner: Data is acquired on clinical MRI scanners (e.g., 1.5T and 3T).

  • Pulse Sequence: A robust T1 measurement sequence, such as an inversion recovery (IR) sequence, is employed.[10][13] This involves acquiring a series of images with varying inversion times (TI) to accurately map the T1 recovery curve.[12] For example, TIs may range from 30 ms to 10 s.[10][11]

  • Coil: A suitable coil, such as a knee coil, is used for imaging the phantom.[11]

4. Data Analysis and Calculation:

  • Region of Interest (ROI) Analysis: Signal intensity measurements are taken from ROIs placed within each sample tube for each TI.[13] This process is often automated using custom software (e.g., MATLAB).[10][14]

  • T1 Calculation: The signal intensity data for each concentration is fitted to the inversion recovery signal equation to calculate the T1 relaxation time.[12]

  • Relaxivity (r1) Determination: The relaxation rate (R1 = 1/T1) is plotted against the contrast agent concentration.[12] The relationship is linear, and the slope of this line represents the T1 relaxivity (r1).[12] This final calculation is often performed using statistical software like SigmaPlot.[10][11]

cluster_prep 1. Sample Preparation cluster_acq 2. MRI Acquisition cluster_analysis 3. Data Analysis A1 Serially dilute Gadofosveset in human whole blood A2 Load samples into airtight phantom tubes A1->A2 B1 Place phantom in MRI scanner (1.5T or 3T) A2->B1 B2 Maintain temperature at 37°C B1->B2 B3 Acquire data using Inversion Recovery sequence B2->B3 C1 Automated ROI signal intensity measurement (MATLAB) B3->C1 C2 Calculate T1 for each concentration via curve fitting C1->C2 C3 Plot R1 (1/T1) vs. Concentration C2->C3 C4 Determine r1 (slope of line) C3->C4

Experimental workflow for determining T1 relaxivity.

References

Unveiling the Journey of a Blood Pool Contrast Agent: A Technical Guide to the Pharmacokinetics of Gadofosveset Trisodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Gadofosveset trisodium, a gadolinium-based contrast agent, was designed for magnetic resonance angiography (MRA) to enhance the visualization of blood vessels. Its unique characteristic lies in its reversible binding to endogenous serum albumin, which significantly influences its pharmacokinetic profile, prolonging its residence time in the vascular system compared to non-protein-binding contrast agents.[1][2][3][4] This in-depth guide provides a comprehensive overview of the pharmacokinetic properties and elimination half-life of gadofosveset trisodium, presenting quantitative data in structured tables, detailing experimental insights, and visualizing key processes.

Core Pharmacokinetic Profile

The pharmacokinetics of intravenously administered gadofosveset trisodium are well-described by a two-compartment open model.[1][2][3] Following injection, it rapidly distributes within the vascular space and then undergoes a slower elimination phase.

Table 1: Key Pharmacokinetic Parameters of Gadofosveset Trisodium (0.03 mmol/kg Dose in Healthy Adults)
ParameterValue (Mean ± SD)Reference
Distribution Half-Life (t½α) 0.48 ± 0.11 hours[1][2][5]
Elimination Half-Life (t½β) 16.3 ± 2.6 hours[1][2][3]
Total Clearance 6.57 ± 0.97 mL/h/kg[1][2][5]
Renal Clearance 5.51 ± 0.85 mL/h/kg[5]
Volume of Distribution (steady state) 148 ± 16 mL/kg[1][2][5]
Plasma Concentration (3 mins post-injection) 0.43 ± 0.04 mmol/L[1][2][3]
Plasma Concentration (1 hour post-injection) 0.24 ± 0.03 mmol/L[1][2][3]

Absorption and Distribution

Administered intravenously, gadofosveset trisodium bypasses absorption barriers and is immediately available in the systemic circulation.[1][2] A significant characteristic of its distribution is its high degree of binding to plasma proteins, predominantly albumin.[1][2] This binding is reversible and is the primary reason for its prolonged vascular residence time, making it an effective blood pool agent.[1][2][3][4]

Table 2: Plasma Protein Binding of Gadofosveset Trisodium (0.03 mmol/kg Dose)
Time Post-InjectionPlasma Protein Binding (%)Reference
0.05 hours79.8 - 87.4[1][2]
0.5 hours79.8 - 87.4[1][2]
1 hour79.8 - 87.4[1][2]
4 hours79.8 - 87.4[1][2]

The mean volume of distribution at a steady state is approximately 148 mL/kg, which is roughly equivalent to the volume of extracellular fluid.[1][2][5]

Metabolism

Gadofosveset trisodium does not undergo any measurable metabolism in humans.[1][2][3][5] It is eliminated from the body as an intact molecule.

Excretion

The primary route of elimination for gadofosveset trisodium is through the kidneys via glomerular filtration.[1][2][5][6] A vast majority of the injected dose is recovered in the urine. A minor portion is eliminated through the feces, suggesting a small degree of biliary excretion.[2][5]

Table 3: Excretion Profile of Gadofosveset Trisodium
Excretion RoutePercentage of Injected DoseTimeframeReference
Urinary 79% - 94% (mean of 83.7%)14 days[1][2][5]
Urinary 94% of total urinary excretionFirst 72 hours[1][2][5]
Fecal Approximately 4.7%Not Specified[1][2][5]

Elimination Half-Life in Special Populations

The elimination half-life of gadofosveset trisodium is significantly influenced by renal function. In patients with renal impairment, the clearance of the drug is substantially decreased, leading to a prolonged elimination half-life.

Table 4: Elimination Half-Life of Gadofosveset Trisodium in a Clinical Study with a 0.05 mmol/kg Dose
Patient PopulationElimination Half-Life (hours)Reference
Normal Subjects 19[1][2]
Moderate Renal Impairment 49[1][2][7]
Severe Renal Impairment 70[1][2][7]

Experimental Protocols: Insights from Clinical Trials

While specific, detailed step-by-step protocols for the pharmacokinetic studies are not publicly available, information from clinical trial summaries provides insights into the methodologies used. These studies typically involve the intravenous administration of a specific dose of gadofosveset trisodium to a cohort of subjects.

General Workflow for Pharmacokinetic Analysis:

  • Subject Recruitment: Healthy volunteers or patients with specific conditions (e.g., renal impairment) are recruited.

  • Dose Administration: A single intravenous bolus of gadofosveset trisodium is administered, typically at a dose of 0.03 mmol/kg.[1][8]

  • Blood Sampling: Serial blood samples are collected at predefined time points post-injection (e.g., 3 minutes, 1 hour, and various later times).[1][2]

  • Plasma Concentration Measurement: The concentration of gadofosveset in the plasma samples is quantified using a validated analytical method.

  • Urine and Feces Collection: Urine and feces are collected over a specified period (e.g., 72 hours to 14 days) to determine the extent of excretion.[2][5]

  • Pharmacokinetic Modeling: The plasma concentration-time data is fitted to a pharmacokinetic model, most commonly a two-compartment open model, to calculate parameters such as half-life, clearance, and volume of distribution.[1][2][3]

Visualizing the Process

To better understand the journey and mechanism of gadofosveset trisodium, the following diagrams illustrate its pharmacokinetic workflow and its mechanism of action.

Pharmacokinetic_Workflow cluster_body Human Body IV_Admin Intravenous Administration Bloodstream Systemic Circulation (Bloodstream) IV_Admin->Bloodstream Albumin_Binding Reversible Binding to Serum Albumin Bloodstream->Albumin_Binding Distribution Distribution to Extracellular Fluid Bloodstream->Distribution Kidneys Kidneys (Glomerular Filtration) Bloodstream->Kidneys Liver Liver (Minor Biliary Excretion) Bloodstream->Liver Urine Urinary Excretion (Major Pathway) Kidneys->Urine Feces Fecal Excretion (Minor Pathway) Liver->Feces

Pharmacokinetic workflow of gadofosveset trisodium.

Mechanism_of_Action cluster_mri Mechanism of Action in MRA Gadofosveset Gadofosveset Trisodium (in bloodstream) Complex Gadofosveset-Albumin Complex Gadofosveset->Complex Albumin Serum Albumin Albumin->Complex Water Nearby Water Protons Complex->Water interacts with T1_Relaxation Decreased T1 Relaxation Time Water->T1_Relaxation affects Signal_Intensity Increased Signal Intensity (Brightness) of Blood T1_Relaxation->Signal_Intensity results in

Mechanism of action of gadofosveset trisodium.

References

Unraveling the Commercial Discontinuation of Ablavar (Gadofosveset Trisodium): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the reasons behind the commercial discontinuation of Ablavar (gadofosveset trisodium), a blood-pool magnetic resonance imaging (MRI) contrast agent. While officially attributed to "poor sales" and "commercial reasons," a deeper investigation into its clinical profile, market dynamics, and corporate history reveals a multi-faceted story.

Executive Summary

Ablavar, a gadolinium-based contrast agent (GBCA), was designed for magnetic resonance angiography (MRA) and received FDA approval in 2008 for the evaluation of aortoiliac occlusive disease (AIOD).[1] Its unique characteristic was its ability to reversibly bind to serum albumin, providing a longer intravascular residence time compared to conventional extracellular GBCAs.[1][2] Despite a generally favorable safety and efficacy profile in its approved indication, Ablavar failed to achieve commercial viability, leading to its discontinuation by Lantheus Medical Imaging in 2017.[3] This guide will dissect the clinical, economic, and corporate factors that contributed to this outcome.

Physicochemical Properties and Mechanism of Action

Gadofosveset trisodium is a linear, ionic gadolinium-based contrast agent.[4] Its key feature is the presence of a diphenylcyclohexylphosphate group, which facilitates reversible, non-covalent binding to human serum albumin.[1] This binding has two primary consequences:

  • Prolonged Intravascular Half-Life: The elimination half-life of Ablavar is approximately 16.3 hours, significantly longer than that of non-protein-binding GBCAs.[5][6]

  • Increased T1 Relaxivity: The binding to albumin increases the T1 relaxivity of gadofosveset, enhancing the signal intensity of blood on T1-weighted MR images.[1][4]

These properties allowed for both dynamic, first-pass imaging and steady-state imaging, providing a longer window for detailed vascular assessment with a single injection.[5]

Clinical Efficacy and Safety Profile

Clinical trials, including Phase III studies, demonstrated the efficacy and safety of Ablavar for its approved indication.

Efficacy in Aortoiliac Occlusive Disease (AIOD)

Pivotal Phase III trials compared Ablavar-enhanced MRA to unenhanced MRA, with conventional X-ray angiography as the reference standard. The results consistently showed a significant improvement in diagnostic accuracy with Ablavar.

Table 1: Summary of Key Efficacy Data from Phase III AIOD Trials

Efficacy EndpointUnenhanced MRAAblavar-Enhanced MRAImprovementp-valueReference
Sensitivity Reader DependentReader DependentSignificant Increase for 2 of 3 readers<.001[7]
Specificity Reader DependentReader DependentSignificant Increase for 3 of 3 readers<.001[7]
Accuracy Reader DependentReader DependentSignificant Increase for 3 of 3 readers<.001[7]
Uninterpretable Images 11.0%0.5%-<.001[7]

These studies concluded that Ablavar was safe and effective for MRA in patients with known or suspected peripheral vascular disease.[7][8]

Comparative Efficacy

While effective, the competitive landscape of GBCAs likely played a role in Ablavar's commercial performance. Studies comparing Ablavar to other agents, such as gadobenate dimeglumine, another GBCA with protein-binding properties, showed more nuanced results.

One study comparing gadofosveset trisodium and gadobenate dimeglumine for steady-state MRA of the thoracic vasculature found no significant difference in mean signal-to-noise ratio (SNR) or vessel edge sharpness between the two agents when imaging was initiated quickly after injection.[9] However, another study on coronary MRA at 3T suggested a slightly better performance for gadofosveset trisodium compared to gadobenate dimeglumine in terms of contrast-to-noise ratio (CNR) and overall image quality.[10]

These findings suggest that while Ablavar had unique properties, its clinical advantages over existing, more broadly indicated agents may not have been sufficiently compelling to drive widespread adoption, particularly given its narrower indication.

Safety Profile

The safety profile of Ablavar was generally comparable to other GBCAs.[2] The most common adverse events reported in clinical trials were mild and transient, including feeling hot, nausea, headache, and a burning sensation.[11]

Like all GBCAs, Ablavar carried a boxed warning regarding the risk of Nephrogenic Systemic Fibrosis (NSF) in patients with impaired drug elimination.[1][12] Clinical trials of Ablavar did not report any instances of acute renal failure.[1] A small, transient increase in the QTc interval was observed in some patients, but this was not associated with arrhythmias.[5]

Experimental Protocols

Phase III Study Protocol for Aortoiliac Occlusive Disease

The multicenter, comparative Phase III studies for AIOD followed a standardized protocol:[7][8][11][13]

  • Patient Population: Adults with known or suspected peripheral vascular disease.

  • Imaging: All patients underwent unenhanced two-dimensional time-of-flight MRA, followed by Ablavar-enhanced MRA, and conventional X-ray angiography (the reference standard).

  • Ablavar Administration: A single intravenous bolus injection of 0.03 mmol/kg body weight (0.12 mL/kg) was administered over a period of up to 30 seconds, followed by a 25-30 mL normal saline flush.[1][5]

  • Imaging Stages:

    • Dynamic Imaging: Commenced immediately after Ablavar injection to capture the first pass of the contrast agent.

    • Steady-State Imaging: Began 5 to 7 minutes after injection, once the agent was distributed throughout the blood pool.[1][5]

  • Image Analysis: Three independent, blinded readers evaluated the MRA images for the presence of clinically significant stenosis (≥50%).

  • Safety Monitoring: Included monitoring of adverse events, hematology, blood chemistry, urinalysis, and electrocardiograms.[7][8]

The Path to Commercial Discontinuation

The commercial failure of Ablavar can be attributed to a confluence of factors, including corporate instability, a narrow initial indication, and a competitive market.

Figure 1: Key Events Leading to Ablavar's Discontinuation.
Corporate Instability

The original developer of Ablavar, EPIX Pharmaceuticals, faced significant financial difficulties, ultimately leading to its bankruptcy in 2009. This instability during a critical period post-approval likely hampered the initial commercialization and marketing efforts. Lantheus Medical Imaging acquired the worldwide rights to Ablavar following EPIX's liquidation.[14]

Narrow Market Indication

Ablavar was approved for a very specific indication: the evaluation of aortoiliac occlusive disease.[1] In contrast, many other GBCAs on the market had broader approvals for various MRI applications, including neurological and body imaging. This limited the potential patient population and made it less versatile for radiology departments, which often prefer to streamline the number of different contrast agents they keep in stock.

Competitive Landscape and Lack of Compelling Differentiation

The MRI contrast agent market is highly competitive. While Ablavar's blood-pool properties were unique, comparative studies did not consistently demonstrate a dramatic clinical superiority over existing agents that would have been necessary to displace them, especially given its premium positioning as a novel agent. The lack of a clear and significant advantage in a broad range of applications made it difficult to justify its adoption over more established and versatile GBCAs.

G cluster_factors Factors Influencing Commercial Viability Ablavar Ablavar (Gadofosveset) Other_GBCAs Other GBCAs (e.g., Gadobenate) Market_Adoption Poor Market Adoption Ablavar->Market_Adoption Narrow Indication Other_GBCAs->Market_Adoption Broad Indications & Established Use

Figure 2: Competitive Positioning of Ablavar.

Conclusion

The commercial discontinuation of Ablavar (gadofosveset trisodium) was not a result of significant safety or efficacy concerns within its approved indication. Instead, it serves as a case study in the complex interplay of factors that determine the commercial success of a pharmaceutical product. The bankruptcy of its original developer, a narrow initial market indication, and a competitive landscape with established, broadly indicated alternatives created insurmountable hurdles for widespread clinical adoption. For drug development professionals, the story of Ablavar underscores the critical importance of a clear and compelling clinical differentiation, a robust commercialization strategy, and a stable corporate backing to ensure that a scientifically sound product can achieve market viability.

References

The Evolving Landscape of Molecular Imaging: Unlocking the Potential of Gadofosveset Trisodium Beyond Angiography

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Once a prominent tool in the arsenal of magnetic resonance angiography (MRA), Gadofosveset trisodium, a gadolinium-based contrast agent, possesses a unique molecular mechanism that extends its imaging potential far beyond the confines of vascular mapping. Its reversible binding to serum albumin, the most abundant protein in blood plasma, dramatically alters its pharmacokinetic and relaxivity properties, opening doors to novel molecular imaging applications in oncology, cardiovascular disease, and beyond. This technical guide delves into the core of Gadofosveset trisodium's non-angiographic applications, providing a comprehensive overview of its mechanism of action, experimental validation, and potential for future research and drug development.

Core Mechanism: The Power of Albumin Binding

Gadofosveset trisodium's primary distinction lies in its reversible, non-covalent binding to human serum albumin.[1][2][3] This interaction is the cornerstone of its molecular imaging capabilities. Upon intravenous administration, a significant portion of Gadofosveset trisodium (ranging from 79.8% to 87.4%) binds to albumin.[2] This binding has two profound effects:

  • Prolonged Intravascular Residence: The binding to the large albumin molecule (approximately 66.5 kDa) significantly increases the hydrodynamic radius of the contrast agent, restricting its extravasation from blood vessels and prolonging its half-life in the bloodstream to approximately 16.3 hours.[2] This extended imaging window allows for high-resolution, steady-state imaging.[4][5]

  • Enhanced Relaxivity: The association with albumin slows the molecular tumbling rate of the gadolinium chelate. This results in a substantial increase in T1 relaxivity, the measure of a contrast agent's ability to shorten the T1 relaxation time of water protons.[3][4] The T1 relaxivity of Gadofosveset trisodium at 1.5 T is in the range of 18-20 mM⁻¹s⁻¹, significantly higher than most other gadolinium-based contrast agents.[4]

This dual effect of prolonged retention and enhanced signal makes Gadofosveset trisodium a powerful tool for probing physiological and pathological processes associated with changes in vascular permeability and albumin distribution.

cluster_injection Intravenous Administration cluster_circulation Systemic Circulation cluster_effects Imaging Effects Gadofosveset_Trisodium Gadofosveset Trisodium Bound_Complex Gadofosveset-Albumin Complex Gadofosveset_Trisodium->Bound_Complex Reversible Binding Albumin Serum Albumin Albumin->Bound_Complex Increased_Relaxivity Increased T1 Relaxivity Bound_Complex->Increased_Relaxivity Prolonged_HalfLife Prolonged Intravascular Half-Life Bound_Complex->Prolonged_HalfLife

Figure 1: Core mechanism of Gadofosveset trisodium action.

Quantitative Data Summary

The unique properties of Gadofosveset trisodium have been quantified in numerous studies. The following tables summarize key data for researchers.

Table 1: Physicochemical and Pharmacokinetic Properties
ParameterValueReference(s)
Molecular Weight 975.88 g/mol [4]
Recommended Dosage 0.03 mmol/kg[4]
Plasma Protein Binding 79.8% - 87.4%[2]
Distribution Half-Life 0.48 ± 0.11 hours[2]
Elimination Half-Life 16.3 ± 2.6 hours[2]
Excretion 95% renal, 5% hepatic[4]
Table 2: T1 Relaxivity (r1) in Plasma/Blood
Magnetic Field StrengthRelaxivity (mM⁻¹s⁻¹)Reference(s)
0.47 T33.4 - 45.7[6]
1.5 T18 - 20[4]

Molecular Imaging Applications Beyond Angiography

The ability of Gadofosveset trisodium to act as a blood pool agent with high relaxivity has spurred its investigation in several non-angiographic molecular imaging contexts.

Oncology: Tumor Characterization and Vascularity Assessment

In oncology, the abnormal vasculature of tumors, characterized by leaky vessels and increased permeability, provides a target for Gadofosveset trisodium. The agent's prolonged intravascular presence allows for detailed assessment of tumor vascularity and perfusion.

  • Differentiating Tumor Types: Studies have shown that Gadofosveset trisodium can help differentiate between hypervascular tumors, such as some metastases, and lesions with different vascular characteristics, like hemangiomas.

  • Assessing Tumor Response to Therapy: By quantifying changes in tumor perfusion and vascular permeability, Gadofosveset trisodium could serve as a biomarker for the efficacy of anti-angiogenic therapies.

cluster_tumor Tumor Microenvironment Leaky_Vessels Leaky Tumor Vasculature Tumor_Interstitium Tumor Interstitium Leaky_Vessels->Tumor_Interstitium Accumulation Signal_Enhancement Prolonged Signal Enhancement in Tumor Tumor_Interstitium->Signal_Enhancement Gadofosveset_Albumin Gadofosveset-Albumin Complex Gadofosveset_Albumin->Leaky_Vessels Extravasation

Figure 2: Gadofosveset trisodium in tumor imaging.

Atherosclerosis and Inflammation Imaging

The inflammatory processes and neovascularization associated with atherosclerotic plaques are potential targets for Gadofosveset trisodium. Increased vascular permeability in these plaques allows for the extravasation and accumulation of the albumin-bound agent, enabling visualization of plaque activity.[7]

Lymph Node Imaging

Gadofosveset trisodium has been investigated for sentinel lymph node (SLN) mapping and the detection of lymph node metastases.

  • SLN Mapping: Intraprostatic injection of Gadofosveset trisodium premixed with human serum albumin (HSA) has been shown to visualize draining lymph nodes in canine models.[3][8]

  • Metastasis Detection: In diffusion-weighted imaging (DWI), Gadofosveset trisodium can act as a negative contrast agent. It is hypothesized to accumulate in healthy lymph node tissue, causing a signal drop, while metastatic deposits with disrupted architecture would show less signal suppression.[3]

cluster_injection Injection cluster_drainage Lymphatic Drainage cluster_imaging Imaging Injection Intraprostatic Injection (Gadofosveset + HSA) Lymphatics Lymphatic Channels Injection->Lymphatics SLN Sentinel Lymph Node Lymphatics->SLN T1W_MRI T1-Weighted MRI SLN->T1W_MRI Imaging Visualization Visualization of SLN T1W_MRI->Visualization

Figure 3: Experimental workflow for sentinel lymph node mapping.

Myocardial Perfusion and Viability

The prolonged intravascular residence of Gadofosveset trisodium makes it suitable for myocardial perfusion imaging, allowing for the assessment of blood flow to the heart muscle. Dose-response studies have been conducted to optimize its use for quantitative myocardial perfusion analysis at different magnetic field strengths.[9]

Experimental Protocols

Detailed, step-by-step protocols are essential for reproducible research. While comprehensive protocols are often proprietary or detailed within the full text of publications, this section provides an overview of methodologies cited in the literature.

In Vivo Animal Models
  • Rabbit VX2 Tumor Model for Lymph Node Metastasis Imaging:

    • Tumor Induction: VX2 cells are injected into the hind limb of rabbits to induce popliteal lymph node metastasis.[3]

    • Imaging: Diffusion-weighted imaging (DWI) is performed at 1.5 T before and at multiple time points (e.g., every 7.5 minutes for up to 1 hour) after intravenous administration of Gadofosveset trisodium.[3]

    • Analysis: Signal intensities of metastatic and non-metastatic lymph nodes are measured and compared.[3]

  • Canine Model for Sentinel Lymph Node Imaging:

    • Contrast Preparation: Gadofosveset trisodium is premixed with 10% human serum albumin (HSA).[3][8]

    • Administration: The mixture is injected intraprostatically under MRI guidance.[3][8]

    • Imaging: T1-weighted MRI is performed immediately after injection to visualize the draining lymph nodes.[3][8]

Human Studies
  • Myocardial Perfusion Imaging:

    • Subject Groups: Healthy volunteers are assigned to different dose groups (e.g., 0.00375 mmol/kg, 0.0075 mmol/kg, 0.0150 mmol/kg).[9]

    • Imaging Sequence: A T1-weighted saturation recovery turboFLASH sequence with parallel imaging is used at 1.5 T and 3 T.[9]

    • Data Acquisition: Perfusion scans are performed at rest and/or under stress.

    • Analysis: Peak signal-to-noise ratio (SNR), maximum contrast-enhancement ratio, and myocardial blood flow (MBF) are calculated.[9]

  • Distinguishing Hemangiomas and Metastases:

    • Study Design: A prospective trial comparing Gadofosveset trisodium with an extracellular gadolinium contrast agent.[10]

    • Administration: Gadofosveset trisodium is administered as a bolus injection (e.g., 10 mL of 0.25 mmol/mL solution at 1.5 mL/s) followed by a saline flush.[10]

    • Imaging: MRI of the liver is performed.

    • Analysis: Sensitivity and specificity for diagnosing liver metastases are compared between the two contrast agents.[10]

Safety and Toxicology

Preclinical studies have established a reasonable safety margin for Gadofosveset trisodium.[7] Studies on acute and repeated-dose toxicity, reproductive and developmental toxicity, and mutagenic potential have been performed.[7] As with all gadolinium-based contrast agents, there is a risk of nephrogenic systemic fibrosis (NSF) in patients with impaired renal function.[4]

Conclusion and Future Directions

Gadofosveset trisodium's unique albumin-binding property provides a powerful platform for molecular imaging beyond its established role in angiography. Its potential in oncology, cardiovascular imaging, and lymph node mapping highlights the importance of understanding and exploiting the interactions of imaging agents with the biological microenvironment. While the discontinuation of its production for commercial reasons has limited its widespread clinical use, the principles underlying its mechanism of action continue to inform the design of next-generation molecular imaging agents. Further research into albumin-binding contrast agents and their applications will undoubtedly contribute to the advancement of personalized medicine and our ability to non-invasively characterize disease at the molecular level. For researchers and drug development professionals, the story of Gadofosveset trisodium serves as a compelling case study in the innovative application of contrast agent chemistry to address unmet clinical needs.

References

Gadofosveset Trisodium: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gadofosveset trisodium, formerly marketed as Ablavar® and Vasovist®, is a gadolinium-based contrast agent (GBCA) specifically designed for magnetic resonance angiography (MRA).[1] Its unique mechanism of action, characterized by reversible binding to endogenous serum albumin, confers distinct pharmacokinetic and imaging properties compared to conventional non-protein-binding GBCAs.[2][3][4] This technical guide provides an in-depth overview of gadofosveset trisodium, focusing on its core physicochemical properties, mechanism of action, pharmacokinetics, clinical efficacy, and safety profile, with detailed experimental protocols and data presented for researchers, scientists, and drug development professionals. Although production was discontinued due to commercial reasons, the principles of its design and function remain highly relevant for the development of next-generation contrast agents.[1][5]

Physicochemical and Pharmacokinetic Profile

Gadofosveset trisodium is a stable gadolinium diethylenetriaminepentaacetic acid (Gd-DTPA) chelate derivative featuring a diphenylcyclohexylphosphate group, which facilitates its binding to albumin.[2][4] This interaction is central to its function as a blood-pool contrast agent.

Physicochemical Characteristics

The key physicochemical properties of gadofosveset trisodium injection (0.25 mmol/mL) are summarized below.

ParameterConditionValueReference
Molecular Weight-975.88 g/mol [2]
Empirical Formula-C33H40GdN3Na3O15P[2]
Osmolality@ 37°C825 mOsmol/kg water[2][6]
Viscosity@ 20°C3.0 cP[2][6]
Density@ 25°C1.1224 g/mL[2][6]
pH of Solution-6.5 - 8.0[2][6]
Pharmacokinetic Parameters

The pharmacokinetics of gadofosveset trisodium follow a two-compartment open model.[2][3][4][6][7] Its binding to serum albumin results in a significantly longer vascular residence time compared to extracellular GBCAs.[1][3][4]

ParameterMean Value (± SD)Reference
Distribution
Plasma Concentration (3 mins post-injection)0.43 ± 0.04 mmol/L[2][3][4][6]
Plasma Concentration (1 hr post-injection)0.24 ± 0.03 mmol/L[2][3][4][6]
Distribution Half-Life (t1/2α)0.48 ± 0.11 hours[2][3][4][6][7]
Volume of Distribution (steady state)148 ± 16 mL/kg[2][3][7]
Plasma Protein Binding (0.05 - 4 hrs)79.8% - 87.4%[2][3][6][7]
Elimination
Elimination Half-Life (t1/2β)16.3 ± 2.6 hours[2][3][4][6]
Total Clearance6.57 ± 0.97 mL/h/kg[2][3][4][6]
Excretion
Urinary Excretion (cumulative)79% - 94% (mean 83.7%)[2][4][7]
Fecal Excretion (cumulative)~4.7%[2][4][6]

Pharmacokinetic data based on a 0.03 mmol/kg dose.

Mechanism of Action and Enhanced Relaxivity

The primary mechanism of gadofosveset trisodium involves its reversible, non-covalent binding to serum albumin.[2][3][4] This interaction slows the molecular tumbling rate of the gadolinium complex, which significantly increases its T1 relaxivity.[8] The enhanced relaxivity and prolonged intravascular retention lead to a strong and sustained increase in the signal intensity of blood on T1-weighted MR images.[2][3][4]

G Mechanism of Action of Gadofosveset Trisodium A Gadofosveset Trisodium (Intravenous Injection) B Rapid Distribution in Vasculature A->B C Reversible Binding to Serum Albumin (80-87%) B->C D Slower Molecular Tumbling Rate C->D H Prolonged Vascular Residence Time C->H E Increased T1 Relaxivity D->E F Decreased T1 of Water Protons E->F G Increased Signal Intensity (Brightness) of Blood F->G J Enhanced MRA Image Quality and Extended Imaging Window G->J I Blood-Pool Agent Effect H->I I->J G Phase III Clinical Trial Workflow for Gadofosveset MRA cluster_screening Screening & Enrollment cluster_imaging Imaging Protocol cluster_analysis Data Analysis A Patient with Suspected Peripheral Vascular Disease B Informed Consent & Inclusion/Exclusion Criteria A->B C Non-Contrast MRA (Baseline) B->C G X-ray Arteriography (Reference Standard) B->G All patients D Administer Gadofosveset (0.03 mmol/kg IV Bolus) C->D E Dynamic MRA (First-Pass Imaging) D->E J Safety Monitoring (Adverse Events, Labs) D->J F Steady-State MRA (5-60 min post-injection) E->F H Blinded Reader Image Evaluation F->H I Compare Sensitivity & Specificity (Enhanced vs. Non-Contrast MRA) G->I Reference H->I G Factors Influencing Gadofosveset Trisodium Utility cluster_efficacy Efficacy Drivers cluster_safety Safety Considerations center Gadofosveset Trisodium Clinical Utility AlbuminBinding High Albumin Binding HighRelaxivity Increased T1 Relaxivity AlbuminBinding->HighRelaxivity BloodPool Blood-Pool Agent (Long Half-Life) AlbuminBinding->BloodPool SteadyState Enables Steady-State High-Resolution MRA HighRelaxivity->SteadyState BloodPool->SteadyState SteadyState->center Improves Diagnostic Accuracy Renal Patient Renal Function (GFR) NSF Risk of NSF in Severe Renal Impairment Renal->NSF NSF->center Restricts Use Dose Adherence to Recommended Dose Dose->center Ensures Safety Allergy History of Allergy to GBCAs Allergy->center Contraindication

References

Methodological & Application

Application Notes and Protocols for Gadofosveset Trisodium in High-Resolution MR Angiography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadofosveset trisodium, formerly marketed as Ablavar® and Vasovist®, is a gadolinium-based contrast agent designed for magnetic resonance angiography (MRA).[1] Its unique mechanism of action, involving reversible binding to serum albumin, results in a longer intravascular residence time compared to conventional extracellular gadolinium chelates.[2][3] This property allows for both dynamic first-pass and high-resolution steady-state imaging, making it particularly suitable for detailed vascular assessment.[4] Although production was discontinued in 2017 due to commercial reasons, the principles and protocols for its use remain valuable for research and development in the field of vascular imaging contrast agents.[1]

Mechanism of Action

Gadofosveset trisodium is a gadolinium-based contrast agent that functions by shortening the T1 relaxation time of water protons in the blood.[3] Upon intravenous injection, gadofosveset reversibly binds to endogenous serum albumin, with a binding affinity of approximately 79.8% to 87.4% in the initial hours post-injection.[2][5] This binding has two major consequences: it significantly increases the T1 relaxivity of the agent and restricts its distribution to the intravascular space, prolonging its half-life.[6] The increased relaxivity leads to a brighter signal from the blood on T1-weighted MR images, enhancing the contrast between blood vessels and surrounding tissues.[3]

cluster_0 Vascular Compartment cluster_1 MR Imaging Effect Gadofosveset Gadofosveset Trisodium (Injected) Bound_Complex Gadofosveset-Albumin Complex Gadofosveset->Bound_Complex Reversible Binding Albumin Serum Albumin Albumin->Bound_Complex Unbound_Gadofosveset Unbound Gadofosveset Bound_Complex->Unbound_Gadofosveset Dissociation T1_Shortening Increased T1 Relaxivity of Blood Bound_Complex->T1_Shortening Catalyzes Signal_Enhancement Enhanced Signal on T1-weighted MRA T1_Shortening->Signal_Enhancement Vessel_Visualization High-Resolution Vessel Visualization Signal_Enhancement->Vessel_Visualization

Caption: Mechanism of action of Gadofosveset trisodium.

Quantitative Data Summary

The following tables summarize key quantitative data for Gadofosveset trisodium based on clinical studies and prescribing information.

Table 1: Recommended Dosage and Administration

ParameterValueReference
Standard Dose0.03 mmol/kg body weight (0.12 mL/kg)[1][7]
AdministrationIntravenous bolus injection (up to 30 seconds)[5]
Saline Flush25-30 mL normal saline[5]
Higher Investigational Dose (Coronary MRA)0.06 mmol/kg body weight[8]

Table 2: Pharmacokinetic Properties

ParameterValueReference
Plasma Protein Binding79.8% - 87.4%[2]
Distribution Half-life (t1/2α)0.48 ± 0.11 hours[5]
Elimination Half-life (t1/2β)16.3 ± 2.6 hours[5]
Volume of Distribution (steady state)148 ± 16 mL/kg[5]
Excretion~95% renal, ~5% hepatic[1]

Table 3: MRA Imaging Phases

Imaging PhaseTiming Post-InjectionKey CharacteristicsReference
First-Pass (Dynamic)Immediately following injectionCaptures arterial phase with minimal venous contamination.[4][9]
Steady-State5-10 minutes up to 1 hourAllows for high-resolution, motion-compensated imaging.[4][10]

Experimental Protocols

I. General Protocol for Peripheral MRA

This protocol is adapted from clinical trials evaluating Gadofosveset trisodium for aortoiliac occlusive disease.[7][11]

1. Patient Preparation:

  • Obtain informed consent.

  • Screen for contraindications, including severe renal impairment (GFR < 30 mL/min/1.73m²).

  • Establish intravenous access, preferably in an antecubital vein.

2. Imaging Equipment and Parameters:

  • MRI Scanner: 1.5T or 3.0T.

  • Coil: Phased-array body coil.

  • Sequence: 3D T1-weighted gradient-echo sequence.

  • Imaging Phases:

    • Pre-contrast: Acquire a mask image.

    • First-Pass (Dynamic): Initiate sequence with the start of contrast injection. Use bolus tracking or a test bolus to time the acquisition to the arterial phase.

    • Steady-State: Commence 5-10 minutes post-injection for high-resolution imaging.

3. Contrast Administration:

  • Dose: 0.03 mmol/kg body weight.

  • Injection Rate: 1.0 - 1.5 mL/s followed by a 25-30 mL saline flush at the same rate.

4. Image Analysis:

  • Perform digital subtraction of the pre-contrast mask from the post-contrast images for the first-pass acquisition.

  • Evaluate vessel anatomy, stenosis, and any abnormalities on both first-pass and steady-state images.

II. Investigational Protocol for Coronary MRA

This protocol is based on a study comparing two doses of Gadofosveset trisodium for coronary MRA at 3T.[8]

1. Subject Recruitment:

  • Recruit healthy volunteers or patients with a clinical indication for coronary MRA.

  • Obtain informed consent and screen for contraindications.

2. Imaging Protocol:

  • MRI Scanner: 3.0T.

  • Sequence: Inversion-prepared, spoiled gradient-echo sequence with respiratory and ECG gating.

  • Spatial Resolution: Aim for high spatial resolution (e.g., 1.0 mm³).

3. Dosing Regimen (for comparative studies):

  • Group 1: 0.03 mmol/kg Gadofosveset trisodium.

  • Group 2: 0.06 mmol/kg Gadofosveset trisodium.

  • Administer as an intravenous bolus.

4. Data Analysis:

  • Measure signal-to-noise ratio (SNR) and contrast-to-noise ratio (CNR) of the coronary arteries.

  • Perform qualitative assessment of image quality using a standardized scoring system (e.g., AHA quality scores).

  • Compare the outcomes between the two dosing groups using appropriate statistical tests.

cluster_0 Pre-Imaging cluster_1 Imaging Protocol cluster_2 Post-Processing & Analysis Patient_Screening Patient Screening & Informed Consent IV_Access Establish IV Access Patient_Screening->IV_Access Patient_Positioning Patient Positioning in MRI Scanner IV_Access->Patient_Positioning Pre_Contrast_Scan Acquire Pre-Contrast (Mask) Images Contrast_Injection Inject Gadofosveset (0.03 mmol/kg) Pre_Contrast_Scan->Contrast_Injection First_Pass_MRA First-Pass Dynamic MRA Contrast_Injection->First_Pass_MRA Immediate Steady_State_MRA Steady-State High-Resolution MRA First_Pass_MRA->Steady_State_MRA 5-10 min delay Image_Reconstruction Image Reconstruction (e.g., Subtraction) Steady_State_MRA->Image_Reconstruction Qualitative_Analysis Qualitative Analysis (Image Quality, Stenosis) Image_Reconstruction->Qualitative_Analysis Quantitative_Analysis Quantitative Analysis (SNR, CNR) Image_Reconstruction->Quantitative_Analysis Reporting Reporting of Findings Qualitative_Analysis->Reporting Quantitative_Analysis->Reporting

References

Application Notes and Protocols for First-Pass and Steady-State MRA using Gadofosveset Trisodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Gadofosveset trisodium in first-pass and steady-state magnetic resonance angiography (MRA).

Introduction

Gadofosveset trisodium is a gadolinium-based contrast agent designed for magnetic resonance angiography (MRA).[1][2] Its unique characteristic is its reversible binding to endogenous serum albumin, which results in a longer intravascular residence time compared to conventional extracellular contrast agents.[2] This property, combined with its high T1 relaxivity, makes it suitable for both dynamic, first-pass imaging and high-resolution, steady-state MRA.[1][3] Gadofosveset trisodium is indicated for evaluating aortoiliac occlusive disease (AIOD) in adults with known or suspected peripheral vascular disease.[2][4][5]

Pharmacokinetics and Mechanism of Action

Upon intravenous administration, gadofosveset trisodium binds to plasma albumin, leading to an increased T1 relaxivity and a prolonged intravascular half-life.[6] This binding restricts the agent to the blood pool, enhancing the signal intensity of blood for an extended period. The pharmacokinetic profile of gadofosveset conforms to a two-compartment open model.[4][5]

The mechanism of action relies on the T1-shortening properties of gadolinium, which enhances the signal-to-noise ratio in MRA. The prolonged intravascular presence of gadofosveset trisodium allows for a longer imaging window, which is particularly advantageous for steady-state MRA techniques that require more time for data acquisition to achieve high spatial resolution.[1][3]

Pharmacokinetics cluster_administration Administration cluster_distribution Distribution Phase cluster_imaging Imaging Enhancement cluster_elimination Elimination Phase IV_Injection Intravenous Bolus Injection (0.03 mmol/kg) Albumin_Binding Reversible Binding to Serum Albumin IV_Injection->Albumin_Binding Rapidly Blood_Pool Restriction to Intravascular Space Albumin_Binding->Blood_Pool T1_Relaxivity Increased T1 Relaxivity Blood_Pool->T1_Relaxivity Renal_Excretion Primary Renal Excretion (95%) Blood_Pool->Renal_Excretion Slowly Fecal_Excretion Minor Fecal Excretion (5%) Blood_Pool->Fecal_Excretion Very Slowly Signal_Enhancement Enhanced MRA Signal T1_Relaxivity->Signal_Enhancement

Caption: Pharmacokinetic pathway of Gadofosveset trisodium.

Quantitative Data Summary

The following tables summarize key quantitative data for Gadofosveset trisodium from various studies.

Table 1: Pharmacokinetic Parameters of Gadofosveset Trisodium (0.03 mmol/kg dose)
ParameterMean Value (± SD)Reference
Plasma Concentration (3 min post-injection)0.43 ± 0.04 mmol/L[4][5]
Plasma Concentration (1 hr post-injection)0.24 ± 0.03 mmol/L[4][5]
Distribution Half-Life (t½α)0.48 ± 0.11 hours[4][5][6]
Elimination Half-Life (t½β)16.3 ± 2.6 hours[4][5]
Total Clearance6.57 ± 0.97 mL/h/kg[4][5]
Volume of Distribution at Steady State148 ± 16 mL/kg[2][6]
Plasma Protein Binding (0.05 - 4 hours)79.8% to 87.4%[2][5]
T1 Relaxivity in Plasma (at 1.5 T)18-20 mM⁻¹s⁻¹[1]
Table 2: Recommended Dosages for MRA Techniques
MRA TechniqueStandard DoseHigh Dose (for improved image quality)Renal Impairment (GFR < 60 mL/min/1.73m²)Reference
First-Pass MRA0.03 mmol/kg (0.12 mL/kg)0.05 mmol/kg0.01 to 0.02 mmol/kg[5][7][8]
Steady-State MRA0.03 mmol/kg (0.12 mL/kg)0.06 mmol/kg (for coronary MRA)Not specified, use with caution[3][8][9]
Table 3: Comparative Image Quality Metrics
ComparisonMetricGadofosveset trisodiumComparator AgentFindingReference
First-Pass Peripheral MRAImage QualityStandard-dose (0.03 mmol/kg)Gadopentetate dimeglumine (~0.25 mmol/kg)Equivalent image quality.[7]
First-Pass Peripheral MRASmall Artery DepictionHigh-dose (0.05 mmol/kg)Gadopentetate dimeglumine (~0.25 mmol/kg)Significantly better with Gadofosveset.[7]
First-Pass Whole-Body MRARelative Contrast10 mL Gadofosveset30 mL Gadopentetate dimeglumineHigher relative contrast with Gadofosveset in supraaortic/thoracic and abdominal regions.[10]
Steady-State Thoracic MRAImage QualityGadofosveset trisodiumStandard First-Pass MRASuperior image quality with steady-state MRA.[11][12]
Steady-State Thoracic MRASignal-to-Noise Ratio (SNR)Gadofosveset trisodium (0.033 mmol/kg)Gadobenate dimeglumine (0.137 mmol/kg)Comparable SNR.[3]
Coronary MRA (3T)SNR and CNR0.06 mmol/kg Gadofosveset0.03 mmol/kg GadofosvesetSignificantly higher SNR and CNR with the higher dose.[9]

Experimental Protocols

Protocol 1: First-Pass Magnetic Resonance Angiography

This protocol is designed for dynamic imaging of the vasculature immediately following contrast administration.

FirstPass_Workflow Patient_Prep Patient Preparation (Screening, IV access) Pre_Contrast Pre-contrast Imaging (Localization, Mask images) Patient_Prep->Pre_Contrast Injection Gadofosveset Injection (0.03 mmol/kg bolus over ~30s) Pre_Contrast->Injection Saline_Flush Saline Flush (25-30 mL) Injection->Saline_Flush Dynamic_Imaging Dynamic First-Pass MRA (Initiate immediately post-injection) Saline_Flush->Dynamic_Imaging Post_Processing Image Post-processing (Subtraction, MIP) Dynamic_Imaging->Post_Processing

Caption: Workflow for First-Pass MRA with Gadofosveset.

Methodology:

  • Patient Preparation:

    • Screen patients for contraindications, especially severe renal impairment (GFR < 30 mL/min/1.73m²), due to the risk of nephrogenic systemic fibrosis (NSF).[4][5]

    • For patients with moderate to severe renal impairment, consider a reduced dose of 0.01 to 0.02 mmol/kg.[5][8]

    • Establish intravenous access.

  • Imaging Parameters:

    • Perform pre-contrast localization and mask imaging.

    • Utilize a 3D T1-weighted gradient echo sequence.

    • Typical imaging parameters should be optimized for the specific scanner and anatomy of interest.

  • Contrast Administration:

    • Administer a bolus injection of Gadofosveset trisodium at a dose of 0.03 mmol/kg (0.12 mL/kg).[5][8]

    • The injection can be performed manually or with a power injector over approximately 30 seconds.[5][8]

    • Immediately follow the contrast injection with a 25-30 mL normal saline flush.[5][8]

  • Image Acquisition:

    • Begin dynamic imaging immediately after the start of the injection to capture the arterial phase.

    • For peripheral MRA, sequential acquisition of different stations may be required.

  • Post-processing:

    • Perform subtraction of the mask images from the contrast-enhanced images to remove background tissue signal.

    • Generate maximum intensity projection (MIP) and multiplanar reformatted (MPR) images for visualization of the vasculature.

Protocol 2: Steady-State Magnetic Resonance Angiography

This protocol leverages the prolonged intravascular presence of Gadofosveset trisodium to acquire high-resolution images.

SteadyState_Workflow Patient_Prep Patient Preparation (Screening, IV access) Injection Gadofosveset Injection (0.03 mmol/kg) Patient_Prep->Injection Delay Waiting Period (5-7 minutes for contrast distribution) Injection->Delay SS_Imaging High-Resolution Steady-State MRA (ECG-gated, motion-compensated) Delay->SS_Imaging Post_Processing Image Post-processing (MIP, MPR, 3D rendering) SS_Imaging->Post_Processing

Caption: Workflow for Steady-State MRA with Gadofosveset.

Methodology:

  • Patient Preparation:

    • Follow the same screening and preparation procedures as for first-pass MRA.

  • Contrast Administration:

    • Administer Gadofosveset trisodium at a dose of 0.03 mmol/kg.[1][8]

    • For specific applications like coronary MRA at 3T, a higher dose of 0.06 mmol/kg may improve SNR and CNR.[9]

    • An optimized injection protocol for prolonged steady-state imaging involves a dual-injection technique: a bolus of 60-70% of the total dose followed by a slow infusion of the remaining 30-40%.[13][14][15] This can achieve a rapid and prolonged steady-state intravascular concentration.[13][14]

  • Image Acquisition:

    • Wait for approximately 5 to 7 minutes after injection to allow for the contrast to reach a steady state in the blood pool before starting the acquisition.[5][8]

    • Utilize high-resolution 3D imaging sequences, such as balanced steady-state free precession (bSSFP) or T1-weighted gradient echo sequences.[16]

    • For thoracic imaging, employ ECG-gating and respiratory motion compensation techniques to minimize artifacts and improve image quality.[11][12]

  • Post-processing:

    • Generate MIP, MPR, and 3D volume-rendered images for detailed anatomical evaluation.

Safety Considerations

  • Nephrogenic Systemic Fibrosis (NSF): Gadolinium-based contrast agents increase the risk of NSF in patients with impaired drug elimination.[4][5] Avoid use in patients with chronic, severe kidney disease (GFR < 30 mL/min/1.73m²) or acute kidney injury unless essential.[4][5]

  • Allergic Reactions: As with all contrast agents, there is a risk of hypersensitivity reactions. Appropriate medical support should be readily available.

  • Renal Function Monitoring: In patients with renal insufficiency, consider follow-up renal function assessments after administration.[8]

  • Pregnancy and Lactation: The safety of Gadofosveset trisodium in pregnant women has not been established. For nursing mothers, it is advised to interrupt breastfeeding for 24 hours after administration.[17]

  • Pediatric Use: The safety and effectiveness in patients under 18 years of age have not been established.[5][8]

Conclusion

Gadofosveset trisodium is a valuable contrast agent for both first-pass and steady-state MRA. Its unique pharmacokinetic profile allows for flexible imaging protocols tailored to specific clinical questions. The provided protocols and data serve as a guide for researchers and clinicians to effectively and safely utilize Gadofosveset trisodium in their MRA applications. Adherence to recommended dosages and safety guidelines is crucial for optimal diagnostic outcomes and patient safety.

References

Application Notes and Protocols: Gadofosveset Trisodium for Peripheral Vascular Disease Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadofosveset trisodium, formerly marketed as Ablavar® and Vasovist®, is a gadolinium-based magnetic resonance imaging (MRI) contrast agent.[1][2] It was specifically designed as a blood-pool agent for contrast-enhanced magnetic resonance angiography (MRA).[2] Its unique characteristic is its ability to reversibly bind to serum albumin, which prolongs its residence time within the vasculature.[3][4] This property allows for both first-pass dynamic and steady-state imaging with a single injection, facilitating high-resolution imaging of the peripheral vasculature.[5][6][7] Although production was discontinued in 2017 due to commercial reasons, the principles and data from its use remain valuable for research and development in vascular imaging.[1][2]

Mechanism of Action

Gadofosveset trisodium is a gadolinium-based contrast agent that functions as a blood-pool agent.[1] Its mechanism of action relies on the reversible binding of the gadofosveset molecule to human serum albumin. This binding has two key consequences:

  • Prolonged Intravascular Residence: The binding to albumin, a large protein, restricts the agent's diffusion into the interstitial space, thereby prolonging its half-life in the bloodstream. This allows for a longer imaging window compared to conventional extracellular gadolinium agents.[4]

  • Increased T1 Relaxivity: The binding to albumin slows the molecular tumbling rate of the gadolinium complex. This results in a significant increase in T1 relaxivity, leading to stronger signal enhancement on T1-weighted MR images.

This dual effect enables high-quality, high-resolution MRA of the peripheral vessels.[5]

cluster_0 Vascular Compartment cluster_1 Imaging Effects Gadofosveset Gadofosveset Trisodium Complex Gadofosveset-Albumin Complex Gadofosveset->Complex Reversible Binding Albumin Serum Albumin Complex->Gadofosveset Dissociation Prolonged_IV_Time Prolonged Intravascular Residence Time Complex->Prolonged_IV_Time Increased_Relaxivity Increased T1 Relaxivity Complex->Increased_Relaxivity Improved_Signal Enhanced MR Signal Increased_Relaxivity->Improved_Signal

Caption: Mechanism of action of Gadofosveset trisodium.

Quantitative Data Summary

The efficacy of gadofosveset trisodium in peripheral vascular disease has been evaluated in several clinical trials. The data below is summarized from key studies.

Table 1: Diagnostic Accuracy of Gadofosveset-Enhanced MRA vs. Non-Enhanced MRA for Aortoiliac Occlusive Disease (Phase II Trial)[9][10][11]
Dose (mmol/kg)Improvement in Specificity (Range across 3 readers)Improvement in Sensitivity (Range across 3 readers)
0.005~0%~0%
0.0315% - 32%17% - 25%

A dose of 0.03 mmol/kg was identified as the optimal dose, providing a significant increase in diagnostic accuracy.[8][9][10]

Table 2: Efficacy of Gadofosveset-Enhanced MRA for Pedal Arterial Disease (Phase III Study)[12][13]
Parameter0.03 mmol/kg Dose0.05 mmol/kg Dose
Improvement in Specificity vs. Unenhanced MRA21% - 35% (p < 0.010)Lower than 0.03 mmol/kg dose
Sensitivity vs. Unenhanced MRASimilarSimilar
Overall AccuracyHigher than 0.05 mmol/kg doseLower than 0.03 mmol/kg dose

The 0.03 mmol/kg dose was found to be both safe and effective for MRA of pedal arterial disease, with better efficacy than the 0.05 mmol/kg dose.[11][12]

Table 3: Safety Profile of Gadofosveset Trisodium (Aortoiliac and Pedal Arterial Disease Studies)[6][12]
Adverse Event CategoryIncidence (0.03 mmol/kg dose)Most Common Adverse Events
Aortoiliac Occlusive DiseaseNo severe or serious adverse events reported in the 0.03 mmol/kg group.N/A
Pedal Arterial Disease28% of patients reported adverse events (96% mild or moderate).Pruritus (4.4%), Nausea (3.8%), Vasodilation (2.9%), Paresthesias (2.6%)

Gadofosveset trisodium exhibited a good safety profile at the recommended dose of 0.03 mmol/kg.[8][9][10]

Experimental Protocols

Protocol 1: MRA for Aortoiliac Occlusive Disease

This protocol is based on a multicenter, randomized, double-blind, placebo-controlled Phase II clinical trial.[8][9][10]

1. Patient Population:

  • Adult male and female patients with known or suspected peripheral vascular disease.[8][9]

2. Imaging Equipment:

  • 1.5T MRI scanner.

3. Contrast Agent and Dosing:

  • Gadofosveset trisodium administered intravenously at a dose of 0.03 mmol/kg body weight.[8][9][10]

  • A slow injection rate of approximately 1 mL/s is effective.[5]

4. Imaging Protocol:

  • Pre-contrast Imaging: Two-dimensional time-of-flight (2D TOF) MRA of the aortoiliac region.[8][9]

  • Contrast Administration: Intravenous injection of gadofosveset trisodium.

  • Post-contrast Imaging:

    • First-Pass (Dynamic) MRA: Acquired immediately following contrast injection to capture the arterial phase.

    • Steady-State MRA: Acquired 5 to 50 minutes post-injection (optimal window is 10-20 minutes) to obtain high-resolution images of the vasculature.[5]

5. Image Analysis:

  • MR angiograms are evaluated by blinded readers for the presence and severity of stenosis.[8][9]

  • Comparison is made with a standard of reference, such as X-ray angiography.[8][9]

cluster_workflow Imaging Workflow start Patient with Suspected PVD pre_contrast Pre-contrast 2D TOF MRA start->pre_contrast injection IV Injection of Gadofosveset Trisodium (0.03 mmol/kg) pre_contrast->injection first_pass First-Pass Dynamic MRA injection->first_pass steady_state Steady-State MRA (5-50 min post-injection) first_pass->steady_state analysis Image Analysis vs. Reference Standard steady_state->analysis end Diagnosis analysis->end

Caption: Experimental workflow for aortoiliac MRA.

Protocol 2: MRA for Pedal Arterial Disease

This protocol is based on a multicenter, randomized, comparative Phase III clinical trial.[11][12]

1. Patient Population:

  • Adult patients with known or suspected pedal arterial disease.[11][12]

2. Imaging Equipment:

  • 1.5T MRI scanner.

3. Contrast Agent and Dosing:

  • Gadofosveset trisodium administered intravenously at a dose of 0.03 mmol/kg body weight.[11][12]

4. Imaging Protocol:

  • Unenhanced Imaging: Time-of-flight (TOF) MRA of the pedal arteries.[11]

  • Contrast Administration: Intravenous injection of gadofosveset trisodium.

  • Gadofosveset-Enhanced MRA: Acquired following contrast administration.

5. Image Analysis:

  • Comparison of unenhanced and gadofosveset-enhanced MRA images with conventional angiography (the standard of reference).[11]

  • Evaluation for the presence of clinically significant (>50%) vascular stenosis.[11]

Important Considerations

  • Nephrogenic Systemic Fibrosis (NSF): Gadolinium-based contrast agents, including gadofosveset trisodium, increase the risk of NSF in patients with impaired drug elimination, particularly those with severe chronic kidney disease (GFR < 30 mL/min/1.73m²) or acute kidney injury.[13] Use in these patients should be avoided unless essential for diagnosis.[13]

  • Allergic Reactions: A history of a prior allergic reaction to a gadolinium-based contrast agent is a contraindication.[13]

  • Discontinuation: The manufacturer discontinued the production of gadofosveset trisodium (Ablavar) in 2017.[1][2]

Conclusion

Gadofosveset trisodium was a valuable tool for peripheral vascular disease imaging due to its unique properties as a blood-pool contrast agent. The established protocols and quantitative data from its clinical development provide a strong foundation for future research and the development of new vascular contrast agents.[3] Its ability to enable both dynamic and steady-state imaging with a single, low-dose injection offered a comprehensive approach to diagnosing and evaluating peripheral arterial disease.[5][7]

References

Application Notes and Protocols for Coronary Artery MRA with Gadofosveset Trisodium at 3T

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for performing coronary artery Magnetic Resonance Angiography (MRA) at 3 Tesla (3T) using the intravascular contrast agent Gadofosveset trisodium.

Introduction

Coronary artery MRA at 3T presents challenges in achieving consistent and high-quality images.[1] Gadofosveset trisodium, a gadolinium-based contrast agent that reversibly binds to albumin, offers a prolonged intravascular residence time and high relaxivity, making it a promising agent for overcoming these challenges.[1][2] Its unique pharmacokinetic profile allows for steady-state imaging, which is particularly advantageous for the lengthy acquisition times often required for high-resolution, free-breathing coronary MRA.[3][4] This document outlines optimized protocols for the use of Gadofosveset trisodium in this application, based on findings from multiple studies.

Key Advantages of Gadofosveset Trisodium for Coronary MRA at 3T

  • Prolonged Intravascular Half-Life: Enables longer imaging windows and steady-state signal enhancement.[3]

  • High Relaxivity: Improves signal-to-noise ratio (SNR) and contrast-to-noise ratio (CNR), leading to better vessel visualization.[1]

  • Blood-Pool Agent: Remains primarily within the vasculature, reducing background tissue enhancement and improving vessel conspicuity.

Safety Considerations

Gadofosveset trisodium, like other gadolinium-based contrast agents (GBCAs), carries a risk of nephrogenic systemic fibrosis (NSF) in patients with impaired drug elimination.[5] Therefore, it is crucial to screen patients for renal insufficiency before administration.[5][6] Preclinical studies have shown that Gadofosveset trisodium is well-tolerated with a reasonable safety margin at the diagnostic dose of 0.03 mmol/kg.[7] Adverse events are generally mild to moderate.[8]

Experimental Protocols

Patient Preparation
  • Informed Consent: Obtain informed consent from the patient after explaining the procedure and potential risks.

  • Screening:

    • Screen for contraindications to MRI (e.g., metallic implants, claustrophobia).

    • Screen for a history of allergic reactions to contrast media.

    • Assess renal function. Avoid use in patients with severe chronic kidney disease (GFR < 30 mL/min/1.73m²) or acute kidney injury.[5]

  • Positioning: Position the patient supine on the MRI table. Place a 32-channel cardiac phased-array coil over the chest.

  • IV Access: Establish intravenous access with an 18-20 gauge catheter, preferably in an antecubital vein.

Imaging Protocol

The following protocol is based on a free-breathing, ECG-gated, inversion-recovery prepared spoiled gradient-echo sequence.[1][9]

Table 1: 3T Coronary MRA Imaging Sequence Parameters

ParameterValueReference
Scanner 3T MRI Scanner[1]
Coil 32-channel cardiac phased-array coil[9]
Sequence Inversion-recovery prepared spoiled gradient-echo[1][9]
TE/TR 1.8 ms / 3.5 ms[9]
Inversion Time 350 ms[9]
Bandwidth 704 Hz/pixel[9]
Field of View 400 x 400 x 400 mm³[9]
Matrix Size 384 x 384 x 384[9]
Spatial Resolution ~1.0 mm³ isotropic[1]
k-space Trajectory 3D radial[9]
Number of Projections 12,000[9]
Gating ECG-gated (mid-diastolic quiescent period)[9]
Respiratory Motion Free-breathing with retrospective motion correction[9]
Contrast Injection Protocol

A dual-injection technique is recommended to achieve a rapid and sustained steady-state intravascular concentration of Gadofosveset trisodium.[3]

Table 2: Gadofosveset Trisodium Dual-Injection Protocol

ParameterRecommended ProtocolReference
Dosage 0.06 mmol/kg (double dose)[1][9]
Concentration 0.25 mmol/mL[3]
Preparation Dilute the total dose to 50 mL with normal saline[9]
Injection Phases Dual-injection: Bolus followed by slow infusion[3][9]
Bolus Phase 60% of total volume at 1.5 mL/s[9]
Slow Infusion Phase 40% of total volume at 0.04 mL/s[9]
Injector MRI-compatible power injector[4][9]

Note: Studies have shown that a 0.06 mmol/kg dose significantly improves SNR and CNR compared to a 0.03 mmol/kg dose.[1][9][10]

Data Presentation

Table 3: Quantitative Comparison of Single vs. Double Dose Gadofosveset Trisodium for Coronary MRA at 3T

Parameter0.03 mmol/kg (Single Dose)0.06 mmol/kg (Double Dose)p-valueReference
Overall Coronary SNR 14.40 ± 5.024.18 ± 9.67< 0.001[1][10]
Overall Coronary CNR 8.52 ± 4.0114.27 ± 9.40< 0.001[1][10]
LMS SNR 12.37 ± 3.9123.03 ± 7.45< 0.001[1][10]
LAD SNR 15.20 ± 3.8826.12 ± 9.86= 0.001[1][10]
RCA SNR 18.13 ± 6.2929.54 ± 11.64= 0.01[1][10]

Data presented as mean ± standard deviation. SNR: Signal-to-Noise Ratio; CNR: Contrast-to-Noise Ratio; LMS: Left Main Stem; LAD: Left Anterior Descending; RCA: Right Coronary Artery.

Visualized Workflow

Coronary_MRA_Workflow cluster_prep Patient Preparation cluster_imaging Imaging Protocol cluster_post Post-Processing & Analysis Informed_Consent Informed Consent Screening Screening (MRI & Allergy) Informed_Consent->Screening Renal_Function Assess Renal Function (eGFR) Screening->Renal_Function IV_Access Establish IV Access Renal_Function->IV_Access Positioning Patient Positioning & Coil Placement IV_Access->Positioning Scout_Images Localizer/Scout Images Positioning->Scout_Images Pre_Contrast_Scan Pre-Contrast Scans (Optional) Scout_Images->Pre_Contrast_Scan Contrast_Injection Gadofosveset Injection (Dual-Phase) Pre_Contrast_Scan->Contrast_Injection Post_Contrast_Scan Coronary MRA Acquisition (ECG-gated, Free-breathing) Contrast_Injection->Post_Contrast_Scan Reconstruction Image Reconstruction (Motion Correction) Post_Contrast_Scan->Reconstruction Analysis Quantitative Analysis (SNR, CNR) Reconstruction->Analysis Qualitative_Analysis Qualitative Assessment (Image Quality) Reconstruction->Qualitative_Analysis Reporting Reporting of Findings Analysis->Reporting Qualitative_Analysis->Reporting

Caption: Workflow for Coronary Artery MRA with Gadofosveset Trisodium.

Conclusion

The use of a double-dose (0.06 mmol/kg) Gadofosveset trisodium with a dual-injection protocol significantly enhances image quality for coronary artery MRA at 3T.[9][10] This protocol provides a robust method for achieving high-resolution images suitable for both research and clinical applications. Adherence to safety guidelines, particularly regarding renal function, is paramount.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended dosages and experimental protocols for the use of Gadofosveset trisodium, a blood-pool contrast agent, in preclinical magnetic resonance angiography (MRA) studies across various animal models.

Introduction

Gadofosveset trisodium is a gadolinium-based contrast agent that reversibly binds to serum albumin, resulting in a longer intravascular half-life compared to conventional extracellular contrast agents. This property makes it particularly well-suited for high-resolution, steady-state MRA of the vasculature. Although the production of Gadofosveset trisodium has been discontinued, these notes are intended to serve as a valuable resource for researchers with access to the compound or for those developing similar blood-pool contrast agents.

Mechanism of Action

Gadofosveset trisodium enhances the signal in magnetic resonance imaging by shortening the T1 relaxation time of water protons in the blood. Its unique characteristic is its reversible binding to endogenous serum albumin. This binding dramatically increases the molecular weight of the gadolinium chelate, slowing its tumbling rate and thereby increasing its relaxivity. The binding to albumin also confines the agent to the intravascular space for an extended period, allowing for a longer imaging window for MRA.

Mechanism_of_Action cluster_0 Systemic Circulation cluster_1 Magnetic Resonance Imaging Gadofosveset Gadofosveset Gadofosveset_Albumin_Complex Gadofosveset-Albumin Complex Gadofosveset->Gadofosveset_Albumin_Complex Reversible Binding Albumin Albumin Albumin->Gadofosveset_Albumin_Complex Increased_Relaxivity Increased T1 Relaxivity Gadofosveset_Albumin_Complex->Increased_Relaxivity Slows Molecular Tumbling Signal_Enhancement Enhanced MR Signal (Bright Blood) Increased_Relaxivity->Signal_Enhancement Shortens T1 of Blood MRA_Image High-Resolution MRA Signal_Enhancement->MRA_Image Improved Vessel Visualization Experimental_Workflow cluster_prep Pre-Imaging Preparation cluster_imaging Imaging Protocol cluster_post Post-Imaging Animal_Prep Animal Preparation (Anesthesia, Monitoring) Catheter Catheter Placement (e.g., Tail Vein) Animal_Prep->Catheter Contrast_Prep Gadofosveset Dilution Catheter->Contrast_Prep Positioning Animal Positioning in MRI Pre_Contrast Pre-Contrast Scans (T1 mapping, anatomical) Positioning->Pre_Contrast Injection Gadofosveset Injection (Bolus + Saline Flush) Pre_Contrast->Injection Dynamic_MRA Dynamic First-Pass MRA (Optional) Injection->Dynamic_MRA Steady_State_MRA Steady-State MRA (5-10 min post-injection) Dynamic_MRA->Steady_State_MRA Recovery Animal Recovery Data_Analysis Image Processing & Data Analysis Recovery->Data_Analysis

Application Notes and Protocols for High-Resolution 3D Contrast-Enhanced MR Venography with Gadofosveset

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Gadofosveset (formerly Ablavar® or Vasovist®) in high-resolution, three-dimensional contrast-enhanced magnetic resonance venography (3D CE-MRV). Although production of Gadofosveset was discontinued in 2017, these notes serve as a valuable resource for historical data analysis, comparative studies with alternative contrast agents, and for understanding the principles of blood-pool contrast agents in vascular imaging.[1]

Introduction to Gadofosveset-Enhanced MR Venography

Gadofosveset trisodium is a gadolinium-based, blood-pool contrast agent designed for magnetic resonance angiography (MRA) and venography.[1] Its unique mechanism of action, involving reversible binding to serum albumin, results in a prolonged intravascular residence time compared to conventional extracellular contrast agents.[2][3] This extended intravascular enhancement allows for steady-state imaging, which is particularly advantageous for high-resolution 3D venography, enabling longer acquisition times for detailed vascular mapping without the critical timing constraints of first-pass imaging.[1][4]

The primary applications of Gadofosveset-enhanced MRV include the diagnosis and evaluation of deep vein thrombosis (DVT), assessment of venous pathologies of the lower limbs and thorax, and pediatric vascular imaging.[5][6][7][8][9]

Mechanism of Action

Gadofosveset's efficacy stems from its ability to reversibly bind to serum albumin, the most abundant protein in blood plasma. This binding has two key consequences:

  • Increased Relaxivity: The binding to albumin significantly increases the T1 relaxivity of Gadofosveset, leading to a stronger positive contrast effect (brighter blood signal) on T1-weighted MR images.[2]

  • Prolonged Intravascular Half-Life: The albumin-bound complex is too large to readily extravasate into the interstitial space, thus confining the agent to the intravascular compartment for an extended period. This allows for a "steady-state" phase of imaging where the contrast concentration in the blood is relatively stable.

Mechanism of Action of Gadofosveset cluster_0 Administration and Distribution cluster_1 Pharmacokinetic Consequences cluster_2 Imaging Outcome A Intravenous Injection of Gadofosveset B Gadofosveset Enters Bloodstream A->B C Reversible Binding to Serum Albumin B->C D Increased T1 Relaxivity C->D E Prolonged Intravascular Half-Life C->E F Reduced Extravasation C->F G Strong T1 Shortening in Blood D->G J Steady-State Imaging Window E->J H Bright Blood Signal on T1-Weighted MRI G->H I High-Resolution Venous Imaging H->I J->I

Gadofosveset Mechanism of Action

Quantitative Data Summary

The following tables summarize key quantitative parameters for Gadofosveset-enhanced MR venography extracted from various studies.

Table 1: Recommended Dosages
Patient PopulationDosage (mmol/kg)Notes
Adults (Normal Renal Function)0.03Standard dose for MRA and MRV.[5]
Adults (CrCL >45 to <60 ml/min)0.02Dose adjustment for moderate renal impairment.[5]
Adults (CrCL >30 to <45 ml/min)0.01Dose adjustment for moderate renal impairment.[5]
Pediatric Patients0.06A higher dose has been used for steady-state blood pool imaging.[10]
Table 2: Imaging Parameters for 3D Gradient Echo (GRE) Sequences
ParameterTypical ValueApplicationReference
Repetition Time (TR)Very shortDVT Evaluation[11]
Echo Time (TE)Very shortDVT Evaluation[11]
Flip AngleLowDVT Evaluation[11]
Voxel SizeSubmillimeterHigh-Resolution Imaging[1]
Table 3: Comparative Imaging Metrics
ComparisonMetricGadofosvesetComparatorP-valueReference
Pediatric MRV Ferumoxytol [10]
SNR (IVC)LowerHigher0.034[10]
CNR (IVC)LowerHigher< 0.001[10]
CNR (Aorta)LowerHigher0.002[10]
Lower Extremity MRV Gadobutrol [12]
Image Quality (5-point scale)4.924.94Not significant[12]
CNR4544Not significant[12]

Experimental Protocols

Protocol 1: Evaluation of Deep Vein Thrombosis (DVT) in the Lower Extremities

This protocol is adapted from a multicenter study for the evaluation and quantification of DVT.[4][5][13]

1. Patient Preparation:

  • Obtain informed consent.

  • Screen for contraindications to gadolinium-based contrast agents, including severe renal impairment.

  • Establish intravenous access, preferably in an arm vein.

2. Contrast Agent Administration:

  • Dosage: 0.03 mmol/kg of Gadofosveset trisodium for patients with normal renal function (creatinine clearance >60 ml/min).[5] Adjust dose for renal impairment as per Table 1.

  • Injection Rate: Administer intravenously at a rate of 2 ml/sec using an MRI-compatible power injector.[5]

  • Flush: Follow the injection with a 20 ml saline flush.[5]

  • Circulation Time: Allow the contrast agent to circulate for 5 minutes to achieve a steady state in the blood pool before acquiring post-contrast images.[5]

3. MR Imaging Protocol:

  • Scanner: 1.5T or 3T MRI scanner.

  • Coil: Use a peripheral angiography coil with a stepping-table technique to cover the pelvis, thighs, and calves.[11][14]

  • Sequence: Acquire pre-contrast and post-contrast 3D T1-weighted gradient echo sequences.

  • Imaging Stations: Image three stations: pelvis, thighs, and calves.

4. Data Analysis:

  • Manually delineate the margins of the DVT on corresponding axial and curved multi-planar reformatted images to obtain volumetric measurements of the venous thrombi.[5]

  • Use the post-contrast MRV scans to compute the total DVT volume.[5]

Workflow for DVT Evaluation with Gadofosveset MRV cluster_prep Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis PatientScreening Patient Screening & Informed Consent IV_Access Establish IV Access PatientScreening->IV_Access PreContrast Acquire Pre-Contrast 3D T1-GRE Images IV_Access->PreContrast Injection Inject Gadofosveset (0.03 mmol/kg) PreContrast->Injection Flush Saline Flush (20ml) Injection->Flush Wait Wait 5 minutes for Steady State Flush->Wait PostContrast Acquire Post-Contrast 3D T1-GRE Images Wait->PostContrast Reconstruction Multi-Planar Reconstruction PostContrast->Reconstruction Segmentation Manual Delineation of Thrombus Reconstruction->Segmentation Quantification Volumetric Quantification of DVT Segmentation->Quantification Workflow for Pediatric MR Venography with Gadofosveset cluster_prep Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis Consent Informed Consent Screening Patient Screening Consent->Screening Anesthesia Sedation/Anesthesia (if required) Screening->Anesthesia IV Establish IV Access Anesthesia->IV Injection Inject Gadofosveset (0.06 mmol/kg) IV->Injection Wait Wait >1 minute for Venous Phase Injection->Wait Imaging Acquire 3D IR GRE Images (Respiratory Navigated, VCG Triggered) Wait->Imaging Qualitative Qualitative Assessment (Image Quality, Vessel Definition) Imaging->Qualitative Quantitative Quantitative Measurement (SNR, CNR) Imaging->Quantitative

References

Application Notes and Protocols for the Use of Gadofosveset Trisodium in Pediatric Vascular Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadofosveset trisodium, formerly marketed as Ablavar® and Vasovist®, is a gadolinium-based blood pool contrast agent that was utilized in magnetic resonance imaging (MRI), including pediatric vascular imaging.[1][2] Its primary characteristic was its ability to reversibly bind to serum albumin, resulting in a longer intravascular residence time compared to conventional extracellular gadolinium chelates.[1][3] This property made it particularly suitable for magnetic resonance angiography (MRA) by allowing for high-resolution, steady-state imaging of the vasculature.

It is important to note for the scientific and drug development community that the manufacturer discontinued the production of Gadofosveset trisodium in 2017 for commercial reasons.[1][4] However, the protocols and findings from studies using this agent remain valuable for understanding the principles of blood-pool contrast-enhanced vascular imaging in the pediatric population and can inform the development of new contrast agents. Ferumoxytol has been considered as a potential alternative.[1]

These application notes provide a detailed overview of the methodologies and quantitative data from key studies that utilized Gadofosveset trisodium for pediatric vascular imaging.

Data Presentation

Quantitative Data Summary

The following tables summarize key quantitative parameters from pediatric vascular imaging studies involving Gadofosveset trisodium.

Table 1: Dosage and Administration of Gadofosveset Trisodium in Pediatric Patients

Parameter Study 1: Vascular Anomalies Study 2: Cardiovascular MRI Study 3: Venography FDA Recommended (Adults)
Patient Population Children (0-18 years) with soft-tissue vascular anomalies[5][6]Pediatric patients undergoing cardiovascular MRI[7]Pediatric patients (2 days - 15 years) for venography[3]Adults with known or suspected peripheral vascular disease[8][9]
Dosage One-third of the standard gadolinium agent doseNot explicitly stated, but imaging performed after administration0.06 mmol/kg[3]0.03 mmol/kg (0.12 mL/kg)[8][9][10]
Administration Intravenous bolus injection[5]Intravenous administration[7]Intravenous bolus injection[3]Intravenous bolus injection over up to 30 seconds[8][9][11]
Saline Flush Not specifiedNot specifiedNot specified25-30 mL normal saline flush[8][9][11]

Table 2: Imaging Parameters for Pediatric Vascular Studies with Gadofosveset Trisodium

Parameter Time-Resolved MRA (TWIST) for Vascular Anomalies High-Resolution Cardiovascular MRI High-Resolution 3D MR Venography
MRI Sequence Time-resolved angiography with interleaved stochastic trajectories (TWIST)[5][12]3D respiratory navigated, inversion recovery prepared gradient echo (3D IR GRE)[7]High-resolution 3D contrast-enhanced MR venography
Acquisition Timing Dynamic acquisition to capture arterial and venous phases[12]5 minutes post-injection (steady-state)[7]Venous phase, more than 1 minute post-injection (steady-state)[3]
Key Advantages Provides hemodynamic information, aids in classifying vascular anomalies.[5][6]Improved overall vascular imaging compared to pre-contrast 3D bSSFP, especially in patients with metallic implants.[7]Enabled steady-state bright blood imaging.[3]

Experimental Protocols

Protocol 1: Time-Resolved MRA (TWIST) for Classification of Soft-Tissue Vascular Anomalies

This protocol is based on the methodology for using Gadofosveset trisodium to classify soft-tissue vascular anomalies in the head and neck in children.[5][6]

1. Patient Preparation:

  • Obtain informed consent from the parent or guardian.

  • Screen the patient for any contraindications to gadolinium-based contrast agents.

  • For young children, sedation or general anesthesia may be required to minimize motion artifacts.

  • Establish intravenous access.

2. Imaging Equipment:

  • 1.5T or 3.0T MRI scanner.

3. Contrast Agent Administration:

  • Contrast Agent: Gadofosveset trisodium (0.25 mmol/mL).

  • Dosage: One-third of the standard dose of other MRI contrast agents.

  • Administration: Administered as an intravenous bolus.

4. MRI Imaging Protocol:

  • Pre-contrast Imaging: Acquire conventional MRI sequences (e.g., T1-weighted, T2-weighted, STIR) of the region of interest.

  • Contrast-Enhanced MRA (TWIST):

    • Position the patient and the imaging coil to cover the vascular anomaly.

    • The TWIST sequence is a 3D gradient-echo sequence with high temporal and spatial resolution.[12]

    • Initiate the TWIST sequence.

    • After the acquisition of a few initial mask images, inject the Gadofosveset trisodium bolus.

    • Continue acquiring dynamic 3D datasets for a sufficient duration to capture the arterial, capillary, and venous phases of contrast enhancement.

5. Post-Processing and Analysis:

  • The acquired time-resolved data is reconstructed to generate a series of MRA images at different time points.

  • Analyze the hemodynamic characteristics of the vascular anomaly, such as the timing and pattern of enhancement, to differentiate between high-flow (e.g., arteriovenous malformations) and low-flow (e.g., venous malformations) lesions.[5][13]

Protocol 2: High-Resolution Cardiovascular MRI

This protocol outlines the use of Gadofosveset trisodium for improved delineation of vascular structures in pediatric cardiovascular magnetic resonance.[7]

1. Patient Preparation:

  • Follow standard procedures for pediatric MRI, including informed consent and screening.

  • Sedation or anesthesia may be necessary.

  • Place ECG leads for cardiac gating.

  • Establish intravenous access.

2. Imaging Equipment:

  • 1.5T or 3.0T MRI scanner.

3. Contrast Agent Administration:

  • Contrast Agent: Gadofosveset trisodium.

  • Dosage: As per institutional protocol (note: the specific dose was not stated in the primary reference, but steady-state imaging often utilized a 0.03 mmol/kg to 0.06 mmol/kg dose).[3]

  • Administration: Intravenous injection.

4. MRI Imaging Protocol:

  • Pre-contrast Imaging: Perform standard pre-contrast sequences, which may include a 3D balanced steady-state free precession (bSSFP) sequence for anatomical assessment.[7]

  • Contrast Injection: Administer the Gadofosveset trisodium.

  • Post-contrast Imaging (Steady-State):

    • Wait for approximately 5 minutes after contrast administration to allow for distribution in the blood pool.[7]

    • Acquire a 3D respiratory-navigated, inversion recovery-prepared gradient-echo (3D IR GRE) sequence.

    • Use vectorcardiogram (VCG) triggering to acquire data during the quiescent period of the cardiac cycle.[7]

5. Image Analysis:

  • Reconstruct the acquired 3D dataset.

  • Assess the quality of vascular delineation, including coronary arteries, pulmonary arteries, and veins.

  • Quantitative analysis can include signal-to-noise ratio (SNR) and contrast-to-noise ratio (CNR) measurements of the blood pool and surrounding tissues.[7]

Visualizations

Below are diagrams illustrating the experimental workflows described in the protocols.

G cluster_prep Patient Preparation cluster_imaging Imaging Protocol cluster_analysis Data Analysis prep1 Informed Consent & Screening prep2 Sedation/Anesthesia (if needed) prep1->prep2 prep3 Establish IV Access prep2->prep3 img1 Pre-contrast Conventional MRI prep3->img1 img2 Initiate TWIST MRA Sequence img1->img2 img3 Inject Gadofosveset Trisodium Bolus img2->img3 img4 Dynamic 3D Data Acquisition (Arterial, Capillary, Venous Phases) img3->img4 ana1 Reconstruct Time-Resolved MRA Images img4->ana1 ana2 Analyze Hemodynamic Characteristics ana1->ana2 ana2->ana2 ana3 Classify Vascular Anomaly ana2->ana3

Workflow for Time-Resolved MRA (TWIST) with Gadofosveset Trisodium.

G cluster_prep Patient Preparation cluster_imaging Imaging Protocol cluster_analysis Image Analysis prep1 Informed Consent & Screening prep2 Sedation/Anesthesia & ECG Gating prep1->prep2 prep3 Establish IV Access prep2->prep3 img1 Pre-contrast Imaging (e.g., 3D bSSFP) prep3->img1 img2 Administer Gadofosveset Trisodium img1->img2 img3 Wait for 5 minutes (Steady-State) img2->img3 img4 Acquire 3D IR GRE Sequence (Respiratory Navigated, VCG Triggered) img3->img4 ana1 Reconstruct 3D Dataset img4->ana1 ana2 Assess Vascular Delineation ana1->ana2 ana3 Quantitative Analysis (SNR, CNR) ana2->ana3

Workflow for High-Resolution Cardiovascular MRI with Gadofosveset Trisodium.

References

Application Notes and Protocols for Quantitative Perfusion and Permeability Studies Using Gadofosveset Trisodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadofosveset trisodium is a gadolinium-based contrast agent distinguished by its reversible binding to serum albumin, which classifies it as a blood-pool agent. This property results in a longer intravascular residence time compared to conventional extracellular gadolinium chelates. While primarily developed for magnetic resonance angiography (MRA), its unique pharmacokinetic profile offers distinct advantages for the quantitative assessment of tissue perfusion and vascular permeability using Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI). These application notes provide detailed methodologies for leveraging gadofosveset trisodium in such quantitative studies, offering insights into its mechanism, experimental setup, and data analysis.

Mechanism of Action for Perfusion and Permeability Assessment

Following intravenous administration, gadofosveset trisodium rapidly binds to serum albumin. This macromolecular complex effectively remains within the intravascular space, leading to a strong and sustained increase in the T1 relaxivity of blood. In tissues with compromised endothelial integrity, such as in tumors or inflammatory regions, the gadofosveset-albumin complex can extravasate into the interstitial space. The rate of this extravasation is a direct measure of vascular permeability. DCE-MRI protocols are designed to dynamically track the concentration of gadofosveset trisodium in both the blood plasma and the tissue of interest over time. By applying pharmacokinetic models to these concentration-time curves, key physiological parameters, including the volume transfer constant (Ktrans), plasma volume (vp), and the volume of the extravascular extracellular space (ve), can be quantified.

Data Presentation: Quantitative Parameters

The following tables summarize key pharmacokinetic and imaging parameters for gadofosveset trisodium, including comparative data with a standard extracellular contrast agent, Gadopentetate dimeglumine (Gd-DTPA).

Table 1: Pharmacokinetic Properties of Gadofosveset Trisodium

ParameterValueReference
Molecular Weight975.88 g/mol [1]
Plasma Protein Binding80-90% (primarily to albumin)[1]
Elimination Half-lifeApproximately 16.3 hours[2]
Recommended Dosage (Angiography)0.03 mmol/kg[1]
T1 Relaxivity (in plasma at 1.5T)18-20 L mmol⁻¹ s⁻¹[1]

Table 2: Comparative Quantitative Vascular Parameters in a Preclinical Glioma Model [3]

ParameterGadofosveset Trisodium (Mean ± SD)Gd-DTPA (Mean ± SD)p-value
Whole Lesion
Ktrans (min⁻¹)0.025 ± 0.0080.046 ± 0.0110.0039
ve (%)22.7 ± 4.723.6 ± 5.60.425
vp (%)1.5 ± 0.51.6 ± 0.40.25
Central Core of Lesion
Ktrans (min⁻¹)Significantly LowerHigher0.0039
ve (%)Not Significantly DifferentNot Significantly Different-
vp (%)Not Significantly DifferentNot Significantly Different-

Data from a study in a rat model of human glioma, highlighting the differences in measured Ktrans due to the differing molecular sizes and extravasation characteristics of the two agents.[3]

Experimental Protocols

Preclinical DCE-MRI Protocol for Tumor Permeability Assessment (Rodent Model)

This protocol is adapted from a study comparing gadofosveset trisodium and Gd-DTPA in a rat glioma model.[3]

1. Animal Preparation:

  • Anesthetize the animal (e.g., with isoflurane) and maintain body temperature.

  • Place a catheter in the tail vein for contrast agent administration.

  • Position the animal securely in the MRI scanner.

2. MRI System and Coil:

  • Use a high-field MRI scanner (e.g., 3T or higher) for optimal signal-to-noise ratio.

  • Employ a dedicated small animal coil.

3. Pre-Contrast Imaging:

  • Acquire T2-weighted anatomical images to localize the region of interest (ROI). (e.g., TR/TE = 1500/15-60 ms, 256x256 matrix, 1 mm slice thickness).[3]

  • Obtain pre-contrast T1 maps of the ROI using a variable flip angle method (e.g., multi-flip angle fast spoiled gradient echo sequence with flip angles from 2° to 35°).[3] This is crucial for converting signal intensity changes to gadolinium concentration.

4. Contrast Agent Administration:

  • Prepare a sterile solution of gadofosveset trisodium.

  • Administer a bolus of 0.03 mmol/kg of gadofosveset trisodium intravenously over approximately 10 seconds.[2]

  • Immediately follow the bolus with a saline flush (e.g., 1-2 mL) to ensure complete delivery of the contrast agent.[2]

5. Dynamic T1-Weighted Imaging:

  • Initiate a fast T1-weighted gradient echo sequence immediately prior to contrast injection and continue for a duration sufficient to capture the wash-in and wash-out kinetics (e.g., 15 minutes).[3]

  • Example Imaging Parameters:

    • Sequence: 3D fast spoiled gradient echo (SPGR)
    • Flip Angle: 30°[3]
    • TR/TE: 500/12 ms[3]
    • Matrix: 256 x 256[3]
    • Field of View (FOV): 40 x 30 mm[3]
    • Slice Thickness: 1 mm[3]
    • Temporal Resolution: As high as possible while maintaining adequate signal-to-noise ratio.

6. Post-Processing and Data Analysis:

  • Perform motion correction on the dynamic image series.

  • Convert the signal intensity-time curves to concentration-time curves for both the tissue ROI and an arterial input function (AIF) derived from a major artery in the imaging volume.

  • Fit the concentration-time data to a pharmacokinetic model (e.g., Extended Tofts model or using a nested model selection approach) to derive quantitative parameters (Ktrans, vp, ve).[3][4]

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow Experimental Workflow for Quantitative Perfusion and Permeability Studies cluster_pre_imaging Pre-Imaging Setup cluster_dce_mri Dynamic Contrast-Enhanced MRI cluster_analysis Data Analysis animal_prep Animal Preparation (Anesthesia, Catheterization) positioning Animal Positioning in MRI animal_prep->positioning t2_anatomical T2-weighted Anatomical Scan positioning->t2_anatomical t1_mapping Pre-contrast T1 Mapping t2_anatomical->t1_mapping contrast_admin Gadofosveset Trisodium Administration (0.03 mmol/kg) t1_mapping->contrast_admin dynamic_scan Dynamic T1-weighted Imaging (e.g., 15 min) contrast_admin->dynamic_scan motion_correction Motion Correction dynamic_scan->motion_correction concentration_conversion Signal to Concentration Conversion motion_correction->concentration_conversion pk_modeling Pharmacokinetic Modeling (e.g., Extended Tofts, NMS) concentration_conversion->pk_modeling quant_maps Quantitative Parameter Maps (Ktrans, vp, ve) pk_modeling->quant_maps

Caption: Workflow for DCE-MRI studies using gadofosveset trisodium.

pharmacokinetic_modeling Pharmacokinetic Modeling for Permeability Assessment cluster_input Input Data cluster_processing Processing cluster_modeling Modeling cluster_output Output Parameters dce_data Dynamic T1-weighted Image Series signal_to_conc Convert Signal Intensity to Gd Concentration dce_data->signal_to_conc aif Arterial Input Function (AIF) (Contrast concentration in plasma over time) tofts_model Apply Extended Tofts Model or Nested Model Selection aif->tofts_model pre_t1 Pre-contrast T1 Map pre_t1->signal_to_conc signal_to_conc->tofts_model ktrans Ktrans (Volume Transfer Constant) tofts_model->ktrans vp vp (Plasma Volume Fraction) tofts_model->vp ve ve (Extravascular Extracellular Volume Fraction) tofts_model->ve

Caption: Data analysis pipeline for pharmacokinetic modeling.

Conclusion

Gadofosveset trisodium, with its blood-pool characteristics, provides a powerful tool for the quantitative assessment of perfusion and vascular permeability. Its prolonged intravascular retention allows for a distinct temporal separation of the intravascular and extravascular phases of enhancement, which can be advantageous for pharmacokinetic modeling. The provided protocols and data serve as a guide for researchers and drug development professionals to design and implement robust quantitative imaging studies. Careful adherence to standardized imaging and analysis protocols is essential for obtaining accurate and reproducible results. The significant difference in measured Ktrans compared to extracellular agents underscores the importance of selecting the appropriate contrast agent and pharmacokinetic model based on the specific biological question and the size of the molecule being traced.[3]

References

Dynamic Contrast-Enhanced (DCE) MRI Protocols using Gadofosveset Trisodium: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for conducting Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) studies using the blood-pool contrast agent, Gadofosveset trisodium. This document is intended to guide researchers in the design, execution, and analysis of DCE-MRI experiments for preclinical and clinical research, particularly in the context of drug development and the evaluation of anti-angiogenic therapies.

Introduction to DCE-MRI with Gadofosveset Trisodium

Dynamic Contrast-Enhanced MRI is a functional imaging technique that provides quantitative information about tissue microvasculature, including perfusion and permeability.[1] Gadofosveset trisodium is a gadolinium-based contrast agent that reversibly binds to serum albumin, giving it a longer intravascular residence time compared to conventional extracellular agents.[2][3] This characteristic makes it particularly well-suited for DCE-MRI studies aiming to assess vascular parameters. The recommended dosage for MR angiography is 0.03 mmol/kg.[3] Although production of Gadofosveset trisodium (Ablavar/Vasovist) was discontinued in 2017 for commercial reasons, its unique properties continue to make it a valuable tool in research settings.[3]

Key Pharmacokinetic Parameters in DCE-MRI

DCE-MRI data is often analyzed using pharmacokinetic models, such as the Tofts model, to derive quantitative parameters that reflect the underlying physiology of the tissue.[4][5]

  • Ktrans (Volume Transfer Constant): This parameter reflects the leakage of the contrast agent from the blood plasma into the extravascular extracellular space (EES). It is influenced by both blood flow and vessel permeability.[6]

  • vp (Plasma Volume Fraction): This represents the fraction of the tissue volume that is occupied by blood plasma.[6]

  • ve (Extravascular Extracellular Space Volume Fraction): This is the fractional volume of the EES within the tissue.[6]

  • kep (Rate Constant): This parameter describes the rate of transfer of the contrast agent from the EES back into the blood plasma.[6]

Quantitative Data Summary

The following tables summarize quantitative pharmacokinetic parameters obtained from DCE-MRI studies using Gadofosveset trisodium in a preclinical cancer model.

ParameterGadofosveset trisodium (Mean ± SD)Gd-DTPA (Mean ± SD)Animal ModelReference
Ktrans (min-1) 0.025 ± 0.0080.046 ± 0.011Rat Glioma (9L)[7]
vp (%) 1.5 ± 0.51.6 ± 0.4Rat Glioma (9L)[7]
ve (%) 22.7 ± 4.723.6 ± 5.6Rat Glioma (9L)[7]

SD: Standard Deviation

Experimental Protocols

Preclinical DCE-MRI Protocol for a Rat Glioma Model

This protocol is adapted from a study comparing Gadofosveset trisodium and Gd-DTPA in a rat brain tumor model.[7]

Animal Model:

  • Fisher 344 rats with intracerebrally inoculated 9L gliosarcoma cells.[7]

Contrast Agent Administration:

  • Intravenous injection of Gadofosveset trisodium. The exact dosage for the DCE portion of the study was not specified in the abstract, but a common research dose is 0.1 mmol/kg.[1]

MRI System:

  • High-field MRI scanner (e.g., 7T).[6]

Imaging Sequences:

  • T1-weighted Imaging:

    • Sequence: Multislice Spin-Echo

    • TR/TE: 500/12 ms

    • Matrix: 256 x 256

    • Slice Thickness: 1 mm

    • Field of View (FOV): 40 x 30 mm

    • Number of Excitations (NEX): 4

  • T2-weighted Imaging:

    • Sequence: 2D Fourier Transformation Multislice Multiecho

    • TR: 1500 ms

    • TEs: 15, 30, 45, 60 ms

    • Matrix: 256 x 256

    • Slice Thickness: 1 mm

    • FOV: 40 x 30 mm

    • NEX: 2-4

  • DCE-MRI Acquisition:

    • T1 Mapping: Acquire multi-flip angle (2° to 35°) fast spoiled gradient-recalled (SPGR) 3D images to generate pre-contrast T1 maps.[7]

    • Dynamic Imaging: Acquire dynamic images for 15 minutes using a fixed 30-degree flip angle.[7]

Data Analysis:

  • Image Co-registration: Co-register all dynamic images to correct for any motion artifacts.

  • Region of Interest (ROI) Selection: Define ROIs in the tumor tissue and a reference artery for deriving the Arterial Input Function (AIF).

  • Signal to Concentration Conversion: Convert the signal intensity-time curves to contrast agent concentration-time curves using the pre-contrast T1 maps and the known relaxivity of Gadofosveset trisodium.

  • Pharmacokinetic Modeling: Fit the concentration-time curves to the extended Tofts model to estimate Ktrans, vp, and ve.[7] A nested model selection approach can be used for robust parameter estimation.[7]

Clinical DCE-MRI Protocol for Cardiovascular Applications

This protocol is based on a study evaluating Gadofosveset trisodium for stress perfusion cardiac MRI.[8]

Patient Population:

  • Patients with suspected coronary artery disease.[8]

Contrast Agent Administration:

  • 5 ml intravenous injection of Gadofosveset trisodium.[8]

MRI System:

  • 1.5T MRI scanner.[8]

Imaging Protocol:

  • Stress Induction: Pharmacological stress induced with regadenoson.[8]

  • Imaging Sequence: First-pass perfusion imaging using a T1-weighted sequence.

  • Image Acquisition: Acquire images of the left ventricular base, mid, and apex in short-axis view during both stress and rest.[8]

  • T1 Mapping: Pre- and post-contrast 2D Modified Look-Locker (MOLLI) sequences for T1 measurement to calculate myocardial blood volume.[8]

Data Analysis:

  • Image Review: Visual assessment of perfusion images for diagnostic purposes.

  • Quantitative Analysis: Calculation of myocardial blood volume from the pre- and post-contrast T1 maps.

Visualizations

Signaling Pathway

Angiogenesis_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K EndothelialCell Endothelial Cell (Proliferation, Migration, Survival) PLCg->EndothelialCell Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO Nitric Oxide eNOS->NO NO->EndothelialCell

VEGF signaling pathway in angiogenesis.
Experimental Workflow

DCE_MRI_Workflow Start Study Design & Animal Model/Patient Recruitment AnimalPrep Animal Preparation (Anesthesia, Catheterization) Start->AnimalPrep PatientPrep Patient Preparation (Informed Consent, IV Line) Start->PatientPrep MRI_Setup MRI Scanner Setup & Coil Positioning AnimalPrep->MRI_Setup PatientPrep->MRI_Setup PreContrast Pre-contrast Imaging (T1/T2 maps) MRI_Setup->PreContrast ContrastInjection Gadofosveset trisodium Injection PreContrast->ContrastInjection DynamicScan Dynamic T1w Imaging ContrastInjection->DynamicScan PostProcessing Image Post-processing (Motion Correction, ROI) DynamicScan->PostProcessing Analysis Pharmacokinetic Modeling (e.g., Tofts Model) PostProcessing->Analysis Results Quantitative Parameter Maps (Ktrans, Vp, Ve) Analysis->Results End Data Interpretation & Reporting Results->End

General workflow for a DCE-MRI study.
Logical Relationship

Tofts_Model_Relationship Cp Plasma Concentration (Cp(t)) Ct Tissue Concentration (Ct(t)) Cp->Ct Ktrans Ct->Cp kep Ktrans Ktrans ve ve kep kep

Relationship of parameters in the Tofts model.

References

Off-label Research Applications of Gadofosveset Trisodium in Medicine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Gadofosveset trisodium, an MRI contrast agent known for its reversible binding to albumin, was initially approved for magnetic resonance angiography (MRA). Its unique pharmacokinetic profile, characterized by a prolonged intravascular residence time, has prompted its investigation in various off-label research applications. This document provides detailed application notes and experimental protocols for some of the key research uses of Gadofosveset trisodium, including lymphatic imaging, metastatic lymph node detection, and advanced cardiovascular imaging.

Application Note 1: MR Lymphangiography for Visualizing Lymphatic Drainage and Sentinel Lymph Nodes

Magnetic Resonance (MR) lymphangiography using Gadofosveset trisodium offers a powerful method for visualizing lymphatic vessels and identifying sentinel lymph nodes. The albumin-binding properties of Gadofosveset trisodium allow it to behave as a macromolecule when injected interstitially, facilitating its uptake and transport through the lymphatic system. For optimal performance in animal models, it is often premixed with human serum albumin (HSA) due to the species-specific affinity of Gadofosveset.

Quantitative Data Summary
ParameterAnimal ModelGadofosveset Dose/ConcentrationHSA ConcentrationInjection VolumeKey FindingsReference
Target-to-Muscle Ratio (TMR) MiceNot specified10%20 µLTMR at 2.5 min: 2.41 ± 0.20[1][2]
TMR Comparison MiceNot specified10%20 µLAt 15 min, TMR (2.18 ± 0.19) was comparable to Gd-labeled dendrimers.[1][2]
Thoracic Duct Visualization PigsVaried doses10%Not specifiedSuperior visualization of the thoracic duct when premixed with HSA.[3]
Prostate Sentinel Node Imaging CaninesNot specified10%0.2 mLSuccessful visualization of draining periprostatic lymph nodes.[4]
Experimental Protocol: MR Lymphangiography in a Murine Model

This protocol describes the intradermal administration of Gadofosveset trisodium premixed with HSA for MR lymphangiography in mice.

Materials:

  • Gadofosveset trisodium injection (0.25 mmol/mL)

  • 10% Human Serum Albumin (HSA) solution

  • Sterile microcentrifuge tubes

  • 30-gauge needles and syringes

  • Anesthesia (e.g., isoflurane)

  • Animal monitoring equipment

  • 3.0 Tesla clinical MRI scanner

Procedure:

  • Preparation of Contrast Agent Mixture:

    • In a sterile microcentrifuge tube, mix Gadofosveset trisodium with a 10% HSA solution. The exact ratio can be optimized, but a 1:1 volume ratio is a good starting point.

    • Vortex the mixture gently to ensure homogeneity.

  • Animal Preparation:

    • Anesthetize the mouse (e.g., female athymic nude mice, 6-8 weeks old) using a calibrated vaporizer with isoflurane.

    • Monitor the animal's vital signs throughout the procedure.

    • Position the mouse on the MRI scanner bed.

  • Intradermal Injection:

    • Using a 30-gauge needle, inject 20 µL of the Gadofosveset-HSA mixture intradermally into the paw of the mouse.

  • MR Imaging:

    • Perform imaging on a 3.0 Tesla clinical scanner.

    • Acquire T1-weighted images at multiple time points post-injection (e.g., 2.5, 5, 7.5, 10, 15, and 30 minutes) to visualize the lymphatic drainage and enhancement of lymph nodes.

  • Image Analysis:

    • Measure the signal intensity (SI) of the target lymph nodes and a reference muscle tissue.

    • Calculate the Target-to-Muscle Ratio (TMR) as TMR = SI_target / SI_muscle.

Experimental Workflow

G cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis prep_agent Prepare Gadofosveset-HSA Mixture injection Intradermal Injection prep_agent->injection prep_animal Anesthetize and Position Animal prep_animal->injection mri MR Imaging Acquisition injection->mri analysis Image Analysis (TMR Calculation) mri->analysis G cluster_gadofosveset Gadofosveset Administration cluster_nodes Lymph Node Types cluster_dwi DWI Signal Intensity gadofosveset Intravenous Gadofosveset Trisodium metastatic Metastatic Lymph Node gadofosveset->metastatic non_metastatic Non-Metastatic Lymph Node gadofosveset->non_metastatic high_si Higher Signal Intensity metastatic->high_si Less Suppression low_si Lower Signal Intensity (Suppressed) non_metastatic->low_si Greater Suppression G start Start Protocol bolus Inject 70% of Dose as Bolus (e.g., 1.5 mL/s) start->bolus infusion Inject 30% of Dose as Slow Infusion (e.g., 0.04 mL/s) bolus->infusion mra Acquire Coronary MRA Images infusion->mra end End Protocol mra->end

References

Troubleshooting & Optimization

Overcoming low relaxivity of Gadofosveset at high magnetic field strengths

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Gadofosveset trisodium (formerly known as Ablavar® or Vasovist®) as a magnetic resonance imaging (MRI) contrast agent, with a specific focus on challenges encountered at high magnetic field strengths.

Troubleshooting Guide

This section addresses specific issues that researchers, scientists, and drug development professionals may encounter during their experiments with Gadofosveset.

Q1: Why is the signal enhancement from Gadofosveset lower than expected in my high-field (≥ 3.0T) MRI experiment?

A1: The primary reason for reduced signal enhancement at high magnetic field strengths is the significant decrease in the T1 relaxivity (r1) of Gadofosveset when it is bound to albumin.[1][2][3] Gadofosveset's efficacy as a T1 contrast agent is largely dependent on its reversible binding to serum albumin, which dramatically increases its molecular weight and slows its tumbling rate.[2][4][5] At lower field strengths (≤ 1.5T), this slow tumbling leads to a substantial increase in r1 relaxivity, resulting in strong signal enhancement. However, as the magnetic field strength increases, the efficiency of this relaxation mechanism diminishes, causing the r1 relaxivity of albumin-bound Gadofosveset to decrease sharply.[2][6] At high fields, the r1 relaxivity of bound Gadofosveset converges with that of its unbound state, offering little advantage over conventional gadolinium-based contrast agents.[2]

Q2: I'm not seeing a significant difference in contrast between blood vessels and surrounding tissue at 4.7T, even though Gadofosveset is a blood pool agent. What's happening?

A2: While Gadofosveset remains within the vasculature due to its albumin-binding properties, its ability to generate T1 contrast at high magnetic fields is compromised.[2] At 4.7T, the longitudinal relaxivity (r1) of Gadofosveset when bound to albumin is not significantly different from its unbound state or other non-binding gadolinium agents.[2] This lack of a strong T1 relaxation difference between the blood pool (where Gadofosveset is bound to albumin) and surrounding tissues (where there might be some unbound agent or lower albumin concentration) leads to poor contrast on conventional T1-weighted images.

Q3: Can I simply increase the dose of Gadofosveset to compensate for the low relaxivity at high field strengths?

A3: Increasing the dose of Gadofosveset at high field strengths may not be an effective strategy and could be counterproductive. While a higher concentration of a contrast agent generally leads to greater T1 shortening, at high magnetic fields, the transverse relaxivity (r2 and r2) effects become more pronounced.[6] Increasing the dose will also increase the r2 and r2 effects, which can lead to signal loss (T2* shortening), potentially negating any gains from the modest increase in T1 shortening.[6] This can be particularly problematic in areas of high contrast agent concentration.

Q4: Are there alternative imaging techniques to enhance the contrast from Gadofosveset at high magnetic fields?

A4: Yes, a promising technique to overcome the low T1 relaxivity of Gadofosveset at high fields is spin locking .[1][2][3] Spin locking sequences measure the relaxation rate in the rotating frame, known as T1ρ. Studies have shown that the spin-lock relaxation rate (R1ρ = 1/T1ρ) of albumin-bound Gadofosveset is significantly higher than that of unbound Gadofosveset at high field strengths (e.g., 4.7T).[1][2] This difference in R1ρ can be exploited to generate contrast. Additionally, the transverse relaxation rate (R2 = 1/T2) of bound Gadofosveset also remains significantly higher than the unbound state at high fields, suggesting that T2-weighted imaging could be another viable approach.[2]

Frequently Asked Questions (FAQs)

This section provides answers to common questions about the properties and use of Gadofosveset.

Q1: What is Gadofosveset and how does it work?

A1: Gadofosveset trisodium is a gadolinium-based contrast agent (GBCA) designed for magnetic resonance angiography (MRA).[5] Its unique feature is a lipophilic group that allows it to reversibly bind to serum albumin, the most abundant protein in blood plasma.[2][7] This binding has two main effects: it restricts the agent to the intravascular space for a prolonged period (making it a "blood pool" agent), and at lower magnetic fields, it dramatically increases the T1 relaxivity, leading to strong enhancement of blood vessels.[2][4][8]

Q2: What is "relaxivity" and why is it important for a contrast agent?

A2: Relaxivity (r1 or r2) is a measure of a contrast agent's efficiency in shortening the T1 or T2 relaxation times of water protons in its vicinity.[4] It is typically measured in units of mM⁻¹s⁻¹. A higher r1 relaxivity leads to a brighter signal on T1-weighted MR images, while a higher r2 relaxivity leads to a darker signal on T2-weighted images. The effectiveness of a contrast agent is directly related to its relaxivity at a given magnetic field strength and in a specific biological environment.[9]

Q3: How does magnetic field strength affect the relaxivity of Gadofosveset?

A3: The T1 relaxivity (r1) of Gadofosveset is highly dependent on the magnetic field strength. Due to its binding to the large albumin molecule, the rotational correlation time of the gadolinium complex is significantly increased.[2] According to the Solomon-Bloembergen-Morgan (SBM) theory, this leads to very high r1 relaxivity at low magnetic fields.[4] However, this high relaxivity peaks at around 0.5-1.0T and then decreases sharply as the field strength increases.[2][6] In contrast, the T1 relaxivity of small-molecule GBCAs that do not bind to proteins shows a much more modest decrease with increasing field strength.[6] The transverse relaxivity (r2) of Gadofosveset, however, tends to increase with higher magnetic fields.[6]

Q4: What are the key molecular parameters that influence the relaxivity of a gadolinium-based contrast agent?

A4: The relaxivity of a gadolinium-based contrast agent is governed by several molecular parameters, including:

  • Hydration number (q): The number of water molecules directly coordinated to the gadolinium ion.[4][10]

  • Rotational correlation time (τR): The time it takes for the molecule to rotate by one radian. This is heavily influenced by the size of the molecule.[4]

  • Water residence lifetime (τm): The average time a water molecule stays coordinated to the gadolinium ion.[4]

  • Electronic relaxation times (T1e and T2e): The relaxation times of the unpaired electrons of the gadolinium ion.[4]

The interplay of these factors determines the overall relaxivity and its dependence on the magnetic field strength.

Q5: Are there any alternatives to Gadofosveset for high-field MR angiography?

A5: Given the challenges with Gadofosveset at high fields, researchers are exploring alternatives. These include:

  • Next-generation high-relaxivity gadolinium chelates: These are being designed to have optimized molecular parameters for better performance at high field strengths.[11][12]

  • Manganese-based contrast agents: Some manganese chelates have shown promise as alternatives to GBCAs, with comparable relaxivity to some commercial agents.[13]

  • Iron-based contrast agents: Low-molecular-weight iron chelates are being investigated as they may offer a better safety profile.[14]

  • Ferumoxytol: An iron oxide nanoparticle approved for iron deficiency anemia is being used off-label for MRA, particularly in patients with renal insufficiency.[15]

  • Non-contrast MRA techniques: Advances in pulse sequences and hardware are making non-contrast MRA a more viable option for some applications.[15]

Quantitative Data

Table 1: T1 Relaxivity (r1) of Gadofosveset and other Gadolinium-Based Contrast Agents (GBCAs) at Different Magnetic Field Strengths.

Contrast AgentMedium1.5 T (s⁻¹·mM⁻¹)3.0 T (s⁻¹·mM⁻¹)7.0 T (s⁻¹·mM⁻¹)
Gadofosveset (bound) Plasma~19.0[16]Decreases significantly[2]~4.9[17][18]
Gd-DOTA (Dotarem®)Human Whole Blood3.9 ± 0.2[18]3.4 ± 0.4[18]2.8 ± 0.4[18]
Gd-DTPA (Magnevist®)Human Whole Blood4.3 ± 0.4[18]3.8 ± 0.2[18]3.1 ± 0.4[18]
Gd-BOPTA (MultiHance®)Human Whole Blood6.2 ± 0.5[18]5.4 ± 0.3[18]4.7 ± 0.1[18]
Gd-EOB-DTPA (Eovist®)Human Whole Blood7.2 ± 0.2[18]5.5 ± 0.3[18]4.9 ± 0.1[18]

Note: Relaxivity values can vary depending on the medium (e.g., water, plasma, whole blood), temperature, and measurement technique. The values for Gadofosveset are particularly sensitive to the concentration of albumin.

Experimental Protocols

Key Experiment: Overcoming Low Relaxivity of Gadofosveset at High Field with Spin Locking

This section provides a detailed methodology based on the study by Carr et al. (2012) which demonstrated the use of spin locking to enhance Gadofosveset contrast at high magnetic fields.[2]

Objective: To determine if spin locking can generate a significant relaxation rate difference between albumin-bound and unbound Gadofosveset at a high magnetic field strength (4.7T).

Materials:

  • Gadofosveset trisodium

  • Bovine Serum Albumin (BSA)

  • Phosphate-buffered saline (PBS)

  • Non-binding contrast agent (e.g., gadopentetate dimeglumine) for control experiments

  • 4.7T MRI scanner

Methodology:

  • Sample Preparation:

    • Prepare stock solutions of Gadofosveset (e.g., 10 mM) in both PBS (to represent the unbound state) and a solution of BSA in PBS (e.g., 4.5% w/v, to represent the bound state).

    • Create a series of dilutions from the stock solutions to achieve a range of concentrations (e.g., 0.25 mM to 10 mM).

    • Prepare control solutions with a non-binding contrast agent in BSA to isolate the effect of the macromolecular solution.

    • Maintain all solutions at a physiological temperature (37°C) during the experiment.

  • MRI Data Acquisition:

    • Use a suitable coil for the samples.

    • T1ρ (Spin-Lock) Measurement:

      • Employ a spin-lock pulse sequence. This typically consists of a 90° excitation pulse followed by a long, low-power RF pulse (the spin-locking pulse) applied along the direction of the transverse magnetization.

      • Acquire data at various spin-lock pulse durations (TSL), for example, ranging from 0.01 ms to 200 ms.

      • Use a rapid acquisition with relaxation enhancement (RARE) or similar fast imaging readout.

      • Typical acquisition parameters at 4.7T might include: TR = 2000 ms, TE = 10 ms, slice thickness = 1 mm.[2]

    • T1 Measurement:

      • Acquire T1 data using a standard inversion recovery sequence with a range of inversion times to serve as a comparison.

    • T2 Measurement:

      • Acquire T2 data using a multi-echo spin-echo sequence.

  • Data Analysis:

    • For each sample and each TSL, measure the signal intensity in a region of interest.

    • Fit the signal intensity decay curve as a function of TSL to a mono-exponential decay model to calculate the T1ρ for each sample.

    • Calculate the spin-lock relaxation rate R1ρ (1/T1ρ).

    • Similarly, calculate R1 (1/T1) and R2 (1/T2) from the respective data.

    • Plot R1ρ, R1, and R2 as a function of Gadofosveset concentration for both the BSA and PBS solutions.

    • The slope of the line in these plots represents the relaxivity (r1ρ, r1, and r2).

    • Compare the relaxivities of Gadofosveset in BSA and PBS to determine the effect of albumin binding on each relaxation parameter at high field.

Visualizations

Gadofosveset_Mechanism cluster_blood Bloodstream cluster_relaxivity Relaxivity Effect Gadofosveset Gadofosveset (Unbound) Bound_Complex Gadofosveset-Albumin Complex Gadofosveset->Bound_Complex Reversible Binding Albumin Serum Albumin Bound_Complex->Gadofosveset Dissociation Low_Field Low Magnetic Field (≤1.5T) High_Field High Magnetic Field (≥3.0T) High_Relaxivity High T1 Relaxivity Low_Field->High_Relaxivity Low_Relaxivity Low T1 Relaxivity High_Field->Low_Relaxivity Troubleshooting_Workflow Start Poor Signal Enhancement with Gadofosveset at High Field Check_Field Is Magnetic Field Strength ≥ 3.0T? Start->Check_Field Low_Relaxivity Cause: Inherent decrease in T1 relaxivity of bound Gadofosveset at high field. Check_Field->Low_Relaxivity Yes Other_Issue Investigate other factors: - Dose - Injection protocol - Patient factors Check_Field->Other_Issue No Consider_Alternatives Consider Alternative Strategies Low_Relaxivity->Consider_Alternatives Spin_Locking Implement Spin-Locking (T1ρ) Pulse Sequence Consider_Alternatives->Spin_Locking T2_Imaging Utilize T2-weighted Imaging Consider_Alternatives->T2_Imaging Other_Agent Use an alternative contrast agent Consider_Alternatives->Other_Agent Relaxivity_vs_Field_Strength cluster_0 T1 Relaxivity (r1) a1 a2 a1->a2 a1->a2 b1 a3 a2->a3 a2->a3 b2 b3 b1->b2 b1->b2 b2->b3 b2->b3 Gadofosveset Gadofosveset (bound) Small_Molecule Small Molecule GBCA xaxis Magnetic Field Strength yaxis r1 low Low high High

References

Technical Support Center: Enhancing Gadofosveset Relaxivity with Spin Locking Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for utilizing spin locking techniques to enhance the relaxivity of Gadofosveset, particularly at high magnetic field strengths.

Frequently Asked Questions (FAQs)

Q1: Why is the relaxivity of Gadofosveset reduced at high magnetic fields?

A1: Gadofosveset's high relaxivity at lower magnetic fields (≤3.0 T) is primarily due to its reversible binding to serum albumin.[1][2][3] This binding slows the molecular tumbling rate, which increases relaxivity. However, at higher field strengths, the longitudinal relaxivity of the albumin-bound Gadofosveset decreases significantly, approaching the relaxivity of its unbound state and that of conventional gadolinium-based contrast agents.[2]

Q2: What is spin locking and how can it enhance Gadofosveset relaxivity at high fields?

A2: Spin locking is an MRI technique that uses a radiofrequency pulse to "lock" the magnetization in a specific direction. The relaxation in this locked state is characterized by the spin-lattice relaxation time in the rotating frame, T1ρ, and its inverse, the relaxation rate R1ρ.[1][2] Spin locking is particularly sensitive to the presence of macromolecules.[1][3] By applying this technique to Gadofosveset, the significant difference in the microenvironment between albumin-bound and unbound molecules can be exploited. This results in a much higher spin-lock relaxation rate (R1ρ) for the bound state, effectively "recovering" the high relaxivity at high magnetic fields.[1][2]

Q3: What is the primary advantage of using spin locking with Gadofosveset over conventional T1-weighted imaging at high fields?

A3: The primary advantage is the ability to generate significant contrast enhancement at high field strengths where conventional T1 relaxivity of Gadofosveset is diminished. In vitro studies at 4.7 T have shown that the spin-lock relaxation rate (R1ρ) is substantially higher when Gadofosveset is bound to serum albumin compared to when it is unbound.[1][2] This technique may also provide a method for differentiating between free and albumin-bound Gadofosveset molecules at these field strengths.[1][2]

Q4: Are there any safety concerns associated with spin locking techniques?

A4: A potential concern with spin locking sequences is the Specific Absorption Rate (SAR), which is a measure of the rate at which energy is absorbed by the body when exposed to a radiofrequency electromagnetic field. The application of long and powerful spin-lock pulses can lead to increased tissue heating.[2] Therefore, optimization of spin-lock imaging parameters is crucial for in vivo applications to remain within SAR limits.[2]

Troubleshooting Guide

Problem 1: Low signal enhancement or contrast at high field strength (e.g., > 3.0 T) despite using Gadofosveset.

  • Possible Cause: As field strength increases, the T1 relaxivity of albumin-bound Gadofosveset decreases, leading to reduced contrast in standard T1-weighted sequences.[2]

  • Solution: Implement a spin-lock (T1ρ-weighted) imaging sequence. The R1ρ of albumin-bound Gadofosveset is significantly higher than its R1 at high fields, which can restore the desired contrast enhancement.[1][2]

Problem 2: Difficulty in differentiating between albumin-bound and free Gadofosveset at high field strengths.

  • Possible Cause: At high magnetic fields, the T1 relaxation rates of bound and free Gadofosveset become very similar, making them difficult to distinguish using conventional methods.[2]

  • Solution: Utilize R1ρ measurements. Since R1ρ is substantially altered by albumin binding, it can be used to differentiate between the bound and free states of the contrast agent at high fields.[2]

Problem 3: Reaching SAR limits during in vivo spin-lock experiments.

  • Possible Cause: The continuous wave or long-duration radiofrequency pulses used in spin-lock sequences can deposit significant energy, leading to tissue heating and exceeding regulatory SAR limits.[2]

  • Solutions:

    • Optimize Pulse Sequence Parameters: Investigate methods for reducing SAR, such as using off-resonance spin locking.[2]

    • Explore Alternative Contrast Mechanisms: Consider exploiting the differences in transverse relaxation rates (T2). The R2 (1/T2) values for albumin-bound Gadofosveset are also significantly higher than for the unbound agent at high fields and T2-weighted sequences are routinely available on clinical scanners with well-managed SAR profiles.[1][2]

Data Presentation

Table 1: Comparative Relaxivity of Gadofosveset and Gadopentetate Dimeglumine at 4.7 T

Contrast AgentConditionR1ρ (s⁻¹) at 10 mMr1ρ (mM⁻¹s⁻¹)R2 (s⁻¹) at 10 mMr2 (mM⁻¹s⁻¹)
Gadofosveset In PBS (unbound)~20~2.0~15~1.5
Gadofosveset In 4.5% BSA (bound)~110~11.0~100~10.0
Gadopentetate Dimeglumine In 4.5% BSA~20~2.0~15~1.5

Data extrapolated and approximated from figures in Richardson et al., 2012.[1][2]

Experimental Protocols

Protocol 1: In Vitro Measurement of T1ρ Relaxivity

This protocol is based on the methodology described by Richardson et al. (2012).[2]

  • Sample Preparation:

    • Prepare stock solutions of Gadofosveset trisodium at a concentration of 10 mM in both phosphate-buffered saline (PBS) to represent the unbound state and in a 4.5% w/v solution of bovine serum albumin (BSA) in PBS to simulate the bound state.

    • Create a series of dilutions from the stock solutions to obtain concentrations of 5.0, 3.0, 2.0, 1.5, 1.0, 0.75, 0.5, and 0.25 mM.

    • Prepare control solutions of PBS and 4.5% BSA without any contrast agent.

    • As a further control, prepare an equivalent set of solutions using a non-binding contrast agent like gadopentetate dimeglumine in 4.5% BSA.

    • Before scanning, heat all solutions to 37°C in a water bath and maintain this temperature during the experiment.

  • MRI Data Acquisition:

    • Place the sample tubes in a phantom holder within the MRI scanner (e.g., a 4.7 T horizontal bore magnet).

    • Employ a spin-lock pulse sequence. A typical sequence consists of a 90° excitation pulse, followed by a continuous wave spin-locking pulse of a specific duration (TSL) and amplitude (B1L), and then a -90° pulse to return the magnetization.

    • Acquire data for a range of spin-lock durations (TSL), for example: 0.01, 0.05, 0.1, 0.5, 1.0, 5.0, 12.5, 25.0, 50.0, 75.0, 100.0, 125.0, 150.0, and 200.0 ms.

    • Use a suitable spin-lock pulse amplitude (B1L), for instance, 90 µT.

    • Follow the spin-lock preparation with a rapid imaging readout, such as a Rapid Acquisition with Relaxation Enhancement (RARE) sequence.

    • Example RARE parameters: TR = 2000 ms, TE = 10 ms, slice thickness = 1 mm, field of view = 60 x 60 mm, matrix size = 128 x 128.

  • Data Analysis:

    • For each sample at each TSL, measure the signal intensity in a region of interest.

    • Fit the signal intensity decay curve as a function of TSL to a mono-exponential decay model to calculate the T1ρ (and thus R1ρ = 1/T1ρ) for each concentration.

    • Plot the calculated R1ρ values against the contrast agent concentration.

    • The slope of the linear fit of this plot represents the spin-lock relaxivity (r1ρ) in units of mM⁻¹s⁻¹.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq MRI Data Acquisition (4.7 T) cluster_analysis Data Analysis prep1 Prepare Gadofosveset stock solutions (10 mM in PBS and 4.5% BSA) prep2 Create serial dilutions (0.25 - 5.0 mM) prep1->prep2 prep3 Prepare control solutions (PBS and BSA only) prep2->prep3 prep4 Heat samples to 37°C prep3->prep4 acq1 Place samples in MRI scanner prep4->acq1 acq2 Apply Spin-Lock Pulse Sequence (Varying TSL) acq1->acq2 acq3 RARE Readout acq2->acq3 an1 Measure signal intensity vs. TSL acq3->an1 an2 Fit to mono-exponential decay to find T1ρ an1->an2 an3 Calculate R1ρ (1/T1ρ) for each concentration an2->an3 an4 Plot R1ρ vs. Concentration an3->an4 an5 Determine r1ρ (slope of the line) an4->an5

Caption: Workflow for in vitro measurement of Gadofosveset T1ρ relaxivity.

signaling_pathway cluster_relaxivity Observed Relaxivity gad_free Free Gadofosveset gad_bound Albumin-Bound Gadofosveset gad_free->gad_bound gad_bound->gad_free r1_low Low T1 Relaxivity (R1) gad_bound->r1_low Conventional T1-weighting r1rho_high High Spin-Lock Relaxivity (R1ρ) gad_bound->r1rho_high Spin-Lock Technique albumin Serum Albumin

Caption: Logical relationship of Gadofosveset states and resulting relaxivity.

References

Identifying and mitigating image artifacts in Gadofosveset-enhanced MRA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate image artifacts in Gadofosveset-enhanced Magnetic Resonance Angiography (MRA).

Frequently Asked Questions (FAQs)

Q1: What is Gadofosveset and how does it differ from other gadolinium-based contrast agents?

A1: Gadofosveset is a gadolinium-based contrast agent that reversibly binds to serum albumin in the blood.[1] This binding action gives it a longer intravascular half-life compared to conventional extracellular contrast agents, which rapidly diffuse into the extravascular space.[2][3] This "blood-pool" effect allows for a longer imaging window in a steady-state phase, which can be advantageous for high-resolution imaging.[4][5]

Q2: What are the main advantages of using a blood-pool agent like Gadofosveset for MRA?

A2: The primary advantages include a prolonged and stable period of vessel enhancement, which allows for longer, high-resolution scans and the potential for steady-state imaging.[1][4] This extended imaging window can reduce the pressure of precise bolus timing and may facilitate the imaging of multiple vascular territories with a single injection. The strong T1 shortening effect of Gadofosveset can also improve the signal-to-noise ratio in the vasculature.[5]

Q3: Can the prolonged enhancement of Gadofosveset lead to specific types of image artifacts?

A3: Yes, the prolonged intravascular presence of Gadofosveset can increase the likelihood of certain artifacts if imaging parameters are not optimized. The primary concern is increased venous contamination, where veins become enhanced and obscure adjacent arteries, especially in later-phase imaging. Additionally, the extended presence of a high concentration of contrast agent can exacerbate susceptibility artifacts, particularly near air-tissue interfaces or metallic implants.

Q4: How does Gadofosveset-enhanced MRA affect the risk of nephrogenic systemic fibrosis (NSF)?

A4: While all gadolinium-based contrast agents carry a risk of NSF in patients with severe renal impairment, the specific risk associated with Gadofosveset should be considered in line with current regulatory guidelines. Due to its high relaxivity, a lower dose of Gadofosveset is often required compared to conventional agents to achieve excellent vascular enhancement, which could potentially be a factor in risk mitigation.[5] Always consult the latest safety information and prescribing guidelines.

Troubleshooting Guides

Image artifacts in MRA can arise from various sources, including patient motion, hardware imperfections, and suboptimal imaging parameters. The use of a blood-pool contrast agent like Gadofosveset introduces unique considerations for artifact mitigation.

Summary of Common Image Artifacts and Mitigation Strategies
ArtifactAppearanceCommon CausesMitigation Strategies for Gadofosveset-Enhanced MRA
Motion Artifacts Ghosting, blurring, or smearing of vessels in the phase-encoding direction.[6]Patient movement, breathing, cardiac pulsation, or blood flow.[6]- Patient Comfort and Instruction: Ensure the patient is comfortable and provide clear instructions to remain still.[7] - Physiological Gating: Use cardiac and respiratory gating to synchronize data acquisition with physiological cycles.[8] - Fast Imaging Sequences: Employ faster imaging sequences to reduce the acquisition time for each dataset.[7] - Steady-State Imaging Advantage: Leverage the long intravascular time of Gadofosveset to allow for longer, motion-averaged acquisitions during the steady-state phase, which can sometimes average out physiological motion.
Ringing (Maki) Artifact Dark signal in the center of a vessel with bright edges, creating a "ring-like" appearance.Acquiring the center of k-space before the contrast bolus reaches its peak concentration in the artery of interest.[9]- Accurate Bolus Timing: Use a test bolus or automated bolus tracking to precisely time the acquisition with the arrival of the contrast.[10] - Time-Resolved MRA: The prolonged plateau of enhancement with Gadofosveset makes it well-suited for time-resolved techniques (like TWIST or TRICKS), which are less sensitive to single bolus timing errors.[10]
Venous Contamination Enhancement of veins that overlap and obscure the arteries of interest.Acquiring the image too late after the arterial phase, allowing the contrast to circulate into the venous system.[9]- Optimize Acquisition Timing: While Gadofosveset has a long intravascular time, for first-pass imaging, timing is still crucial. Acquire data during the peak arterial phase. - Leverage Steady-State: For steady-state imaging, where both arteries and veins will be enhanced, use post-processing techniques like vessel segmentation or carefully planned oblique views to distinguish arteries from veins. The high resolution achievable in steady-state can aid in this differentiation.
Susceptibility Artifacts Signal loss or distortion, often seen near metallic implants or at air-tissue interfaces.[11]Local magnetic field distortions caused by materials with different magnetic susceptibilities. The high concentration of gadolinium can contribute to this.- Use Spin-Echo Sequences: If possible, use spin-echo or fast spin-echo sequences as they are less sensitive to susceptibility effects than gradient-echo sequences.[2] - Shorter Echo Time (TE): Minimize the TE to reduce the time for dephasing to occur. - Increase Bandwidth: A higher receiver bandwidth can reduce the spatial misregistration of the artifact.
Aliasing (Wrap-Around) Artifact Anatomy outside the field of view (FOV) appears on the opposite side of the image.[12]The FOV is smaller than the body part being imaged.- Increase the Field of View: Ensure the FOV is large enough to encompass the entire anatomy of interest. - Oversampling: Use oversampling in the phase-encoding direction to acquire data from outside the prescribed FOV, which is then discarded during reconstruction.

Experimental Protocols

Protocol for Mitigating Motion Artifacts in Steady-State Gadofosveset-Enhanced MRA

This protocol is designed for high-resolution imaging of a specific vascular bed during the steady-state enhancement phase provided by Gadofosveset, with a focus on minimizing motion artifacts.

1. Patient Preparation:

  • Clearly explain the procedure to the patient, emphasizing the importance of remaining still during the scan.

  • Ensure the patient is in a comfortable and stable position using cushions and straps if necessary.

2. Contrast Administration:

  • Administer Gadofosveset according to the recommended dosage.

  • Wait for the appropriate time for the contrast to reach a steady-state concentration in the vasculature (typically a few minutes post-injection).

3. Imaging Sequence Selection:

  • Utilize a 3D spoiled gradient-echo (GRE) sequence, which is well-suited for contrast-enhanced MRA.

  • Employ respiratory gating or navigator echoes to prospectively trigger data acquisition during periods of minimal respiratory motion.

  • For cardiac and aortic imaging, use retrospective cardiac gating to synchronize data reconstruction to the cardiac cycle.

4. Parameter Optimization:

  • Repetition Time (TR) and Echo Time (TE): Use the shortest possible TR and TE to minimize the chance of motion during data acquisition for each k-space line and to reduce susceptibility artifacts.

  • Flip Angle: Optimize the flip angle to maximize the signal from the gadolinium-enhanced blood while suppressing background tissue.

  • Averages (NEX/NSA): Increase the number of signal averages. The prolonged steady-state enhancement from Gadofosveset allows for longer scan times, and averaging multiple acquisitions can significantly reduce the appearance of random motion artifacts.[7]

  • k-space Ordering: Consider a radial or spiral k-space trajectory, as these are inherently less sensitive to motion artifacts compared to Cartesian trajectories.

5. Post-Processing:

  • Apply motion correction algorithms during image reconstruction if available on your system.

Visualizations

Artifact_Troubleshooting_Workflow cluster_0 Identification & Analysis cluster_1 Mitigation Strategies cluster_2 Resolution Start Image Acquisition Complete IdentifyArtifact Identify Predominant Artifact (e.g., Ghosting, Ringing, Signal Loss) Start->IdentifyArtifact AnalyzeCause Analyze Potential Cause (Patient, Sequence, Contrast Timing) IdentifyArtifact->AnalyzeCause PostProcess Apply Post-Processing (e.g., Motion Correction, Vessel Segmentation) IdentifyArtifact->PostProcess Minor Artifacts PatientRelated Patient-Related Solutions - Re-instruct patient - Improve comfort - Apply gating AnalyzeCause->PatientRelated Motion SequenceRelated Sequence Parameter Adjustment - Optimize TR/TE, Flip Angle - Increase averages - Change k-space trajectory AnalyzeCause->SequenceRelated General Quality TimingRelated Contrast Timing Correction - Review test bolus data - Adjust scan delay - Switch to time-resolved MRA AnalyzeCause->TimingRelated Contrast-Specific Reacquire Re-acquire Image with Optimized Parameters PatientRelated->Reacquire SequenceRelated->Reacquire TimingRelated->Reacquire FinalImage Acceptable Image Quality Reacquire->FinalImage PostProcess->FinalImage

Caption: Troubleshooting workflow for image artifacts in Gadofosveset-enhanced MRA.

Artifact_Categorization cluster_patient Patient-Related cluster_technique Technique-Related cluster_physics Physics-Related center Image Artifacts in Gadofosveset-Enhanced MRA Motion Motion (Voluntary/Involuntary) center->Motion Flow Blood Flow (Pulsatile/Turbulent) center->Flow Timing Bolus Timing (Ringing/Venous Contamination) center->Timing Sequence Sequence Parameters (TR, TE, Flip Angle) center->Sequence FOV Field of View (Aliasing) center->FOV Susceptibility Magnetic Susceptibility center->Susceptibility ChemicalShift Chemical Shift center->ChemicalShift

Caption: Categorization of common artifacts in Gadofosveset-enhanced MRA by their primary cause.

References

Technical Support Center: Optimizing First-Pass Gadofosveset-Enhanced MRA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing first-pass Magnetic Resonance Angiography (MRA) with Gadofosveset. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into achieving high-quality arterial phase imaging. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your experiments.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during first-pass Gadofosveset MRA, providing explanations of the underlying causes and step-by-step protocols for resolution.

Question 1: Why am I observing significant venous contamination obscuring my arterial anatomy?

Answer:

Venous contamination during first-pass MRA is a classic timing issue that occurs when the image acquisition window is too late relative to the arterial arrival of the contrast bolus.[1] This is particularly problematic in regions with rapid venous return, such as the intracranial and cervical vascular systems.[1] With Gadofosveset, while its blood-pool properties are advantageous for steady-state imaging, precise timing is still critical for pure arterial phase first-pass acquisition.

Causality Explained:

The fundamental cause of venous contamination is a mismatch between the data acquisition window and the temporal dynamics of the contrast bolus. After intravenous injection, the Gadofosveset bolus travels through the heart, into the pulmonary circulation, back to the heart, and then out to the systemic arteries. Shortly after arterial opacification, the contrast agent flows through the capillary beds and into the venous system. If the MRA sequence is still acquiring data when the contrast has reached the veins in the region of interest, both arteries and veins will be enhanced, leading to overlapping signals that can make interpretation difficult or impossible. Factors that can contribute to this include incorrect scan delay calculation, slow manual initiation of the scan, or patient-specific physiological factors like high cardiac output.

Troubleshooting Protocol:

  • Refine Bolus Timing Technique:

    • Test Bolus: If you are not already using a test bolus, this is the most direct way to measure the contrast arrival time in your specific subject. A small injection of Gadofosveset (1-2 mL) followed by a rapid series of 2D images over the vessel of interest will allow you to precisely calculate the optimal time delay.[2]

    • Bolus Tracking (Automated Triggering): For a more automated approach, utilize your scanner's bolus tracking software. This involves placing a region-of-interest (ROI) over a major artery and having the scanner automatically trigger the MRA sequence once a predefined signal enhancement threshold is reached.[2]

  • Adjust Injection Parameters:

    • Injection Rate: A slower injection rate can prolong the arterial phase.[3] For Gadofosveset, an injection rate of 1 mL/s has been shown to achieve a longer purely arterial phase compared to higher rates.[3]

    • Saline Flush: Always follow the Gadofosveset injection with a saline flush (20-30 mL) at the same injection rate. This helps to ensure a compact bolus and pushes the entirety of the contrast agent from the injection tubing into circulation.

  • Consider Patient Physiology:

    • Be mindful of patients with conditions that can alter circulation times, such as high cardiac output or arteriovenous malformations. In these cases, a shorter scan delay will likely be necessary.[4]

Workflow for Mitigating Venous Contamination:

Caption: Workflow for troubleshooting venous contamination.

Question 2: My arterial images show a "ringing" or "Maki" artifact, with dark signal in the center of the vessels. What is causing this and how can I fix it?

Answer:

The ringing or "Maki" artifact is a tell-tale sign of scanning too early.[1] It occurs when the central portion of k-space, which encodes the basic image contrast, is acquired before the main contrast bolus has arrived in the arteries of interest.[1]

Causality Explained:

In many MRA sequences, k-space is filled in a specific order, often with the center being acquired first. The center of k-space contains the low-frequency data that determines the overall contrast and brightness of the image. If this central data is acquired when there is little to no Gadofosveset in the arteries, the vessels will be encoded as low-signal structures. As the scan progresses, the periphery of k-space, which encodes edges and fine details, is filled. By this time, the contrast may have arrived, leading to enhancement at the edges of the vessels. The result is an image where the vessel walls are bright, but the lumen is dark.[1] This artifact indicates a fundamental mistiming of the scan initiation relative to the contrast arrival.

Troubleshooting Protocol:

  • Re-evaluate Scan Delay:

    • Test Bolus Analysis: If using a test bolus, ensure you are correctly identifying the time to peak enhancement. The scan delay should be set to coincide with this peak.

    • Bolus Tracking Threshold: If using bolus tracking, your signal enhancement threshold may be set too low, causing the scan to trigger prematurely. Consider increasing the threshold to ensure the bulk of the contrast bolus is present before the sequence begins.

  • Account for System Delays:

    • There is often a short, inherent delay between when the scanner is triggered and when the MRA sequence begins acquiring the center of k-space. Be sure to factor this into your timing calculations. A programmed delay of 3-4 seconds after the trigger can be beneficial.[2]

  • Patient-Specific Factors:

    • Patients with compromised cardiac function or severe vascular disease may have significantly delayed contrast arrival times.[4] For these individuals, a standardized timing protocol is likely to fail. Individualized timing through a test bolus or careful real-time monitoring with bolus tracking is crucial.

Decision Tree for Preventing Ringing Artifact:

G start Start: Ringing Artifact Present timing_method Which timing method was used? start->timing_method test_bolus Test Bolus timing_method->test_bolus Test Bolus bolus_track Bolus Tracking timing_method->bolus_track Bolus Tracking reanalyze_tb Re-analyze test bolus curve for accurate time-to-peak. test_bolus->reanalyze_tb increase_threshold Increase signal enhancement threshold. bolus_track->increase_threshold add_delay Incorporate a 3-4 second post-trigger delay. reanalyze_tb->add_delay increase_threshold->add_delay rescan Re-scan with adjusted timing. add_delay->rescan end End: Artifact Eliminated rescan->end

Caption: Decision tree for correcting ringing artifacts.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the optimization of first-pass Gadofosveset MRA.

Question 3: What are the key pharmacokinetic properties of Gadofosveset that I should consider for first-pass MRA?

Answer:

Gadofosveset is a blood-pool contrast agent, meaning it reversibly binds to serum albumin. This property gives it a much longer intravascular residence time compared to conventional extracellular gadolinium-based contrast agents. Key pharmacokinetic parameters to consider are:

ParameterValueImplication for First-Pass MRA
Plasma Protein Binding 79.8% to 87.4%High binding keeps the agent in the bloodstream, providing a sustained window for potential re-imaging or steady-state scans after the first pass.
Distribution Half-Life ~0.48 hoursThe initial rapid distribution phase is still relevant for first-pass timing considerations.
Elimination Half-Life ~16.3 hoursThe long elimination half-life is more pertinent to steady-state imaging and patient safety considerations, particularly in those with renal impairment.
T1 Relaxivity in Plasma 33.4 to 45.7 mM⁻¹s⁻¹This high relaxivity leads to strong signal enhancement, allowing for potentially lower doses compared to other agents.

Data sourced from the Ablavar (gadofosveset trisodium) solution label.[5]

For first-pass imaging, the most critical aspect is understanding the dynamics of the initial bolus arrival, which is influenced by injection parameters and patient physiology, despite the agent's long overall intravascular persistence.

Question 4: Should I use a test bolus or bolus tracking for timing my Gadofosveset MRA? What are the pros and cons of each?

Answer:

Both test bolus and bolus tracking are effective methods for timing first-pass MRA, and the choice often depends on scanner capabilities, workflow preferences, and the specific patient population.[2]

TechniqueProsCons
Test Bolus - Provides a direct measurement of contrast arrival time.[2]- Confirms IV line patency before the main injection.[2]- Can be performed on older scanners.[2]- Increases overall scan time.[2]- Uses a small amount of contrast agent.[2]- Can cause minor background enhancement.[2]
Bolus Tracking - More automated and can be faster than a test bolus.[2]- Allows for real-time visualization of contrast arrival.[6]- Can be more adaptive to unexpected circulatory changes.- Requires a technologist to be actively monitoring the arrival.[2]- Incorrect ROI placement can lead to mistriggering.- May require a short delay after triggering to capture peak enhancement.[2]

For researchers aiming for the highest precision and reproducibility, the test bolus method is often favored as it provides an empirical measurement of the circulation time for each subject. However, in a high-throughput clinical or research setting, the efficiency of bolus tracking is a significant advantage.

Question 5: How does the injection rate affect my first-pass Gadofosveset MRA, and what rate should I use?

Answer:

The injection rate has a direct impact on the shape and duration of the contrast bolus, which in turn affects the window of opportunity for pure arterial phase imaging.

  • Higher Injection Rates (e.g., 3-4 mL/s): Produce a tighter, more concentrated bolus with a higher peak signal intensity. However, this also leads to a shorter duration of the arterial phase, making the timing of the scan more critical.

  • Lower Injection Rates (e.g., 1-2 mL/s): Create a broader, less concentrated bolus. While the peak signal intensity may be lower, this prolongs the arterial plateau, providing a wider window for image acquisition and reducing the risk of timing errors.[3] A study on Gadofosveset MRA of the thorax and abdomen found that a slow injection protocol of 1 mL/s resulted in a longer purely arterial phase of 10.5 seconds, compared to 7.7 seconds with higher injection rates.[3]

Recommendation: For most applications, an injection rate of 1-2 mL/s followed by a 20-30 mL saline flush at the same rate is a good starting point to balance signal intensity with a forgiving acquisition window.

Section 3: Experimental Protocols

Protocol 1: Test Bolus Timing for First-Pass Gadofosveset MRA
  • Position the Patient and Perform Localizer Scans: As per your standard MRA protocol.

  • Prescribe the Test Bolus Sequence:

    • Select a rapid 2D gradient-echo sequence.

    • Position a single slice over the major artery that will feed the vascular territory of interest (e.g., the aortic arch for carotid MRA).

    • Set the sequence to acquire images repeatedly every 1-2 seconds for a total of 30-40 seconds.

  • Prepare the Injection:

    • Draw up 1-2 mL of Gadofosveset in one syringe of a power injector.

    • Draw up 20 mL of saline in the second syringe for the flush.

  • Perform the Test Bolus Injection:

    • Start the test bolus imaging sequence.

    • Simultaneously, inject the 1-2 mL of Gadofosveset at the same rate you plan to use for the main injection (e.g., 2 mL/s), immediately followed by the saline flush.

  • Analyze the Data:

    • Review the series of images and place an ROI over the artery of interest.

    • Generate a time-intensity curve.

    • Identify the "time to peak," which is the time from the start of the injection to the point of maximum signal intensity in the artery.

  • Calculate the Scan Delay:

    • The "time to peak" from the test bolus is your optimal scan delay for the main MRA acquisition.

  • Perform the Main MRA Scan:

    • Set the calculated scan delay in your 3D MRA sequence.

    • Inject the full dose of Gadofosveset followed by the saline flush.

    • The scanner will automatically begin the MRA acquisition after the specified delay.

References

Technical Support Center: Managing Research with Discontinued Gadofosveset

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals facing challenges due to the discontinuation of the MRI contrast agent, Gadofosveset (formerly Ablavar® or Vasovist®). The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why was Gadofosveset discontinued, and what are its key properties?

A1: Gadofosveset trisodium was an intravenous blood-pool contrast agent for magnetic resonance imaging (MRI). Its manufacturer ceased production in 2017 due to commercial reasons, specifically poor sales.[1][2] It was designed for contrast-enhanced magnetic resonance angiography (MRA) and functions by reversibly binding to endogenous serum albumin.[3][4] This binding prolongs its residence time in the bloodstream and increases its T1 relaxivity, resulting in enhanced signal intensity of blood for an extended period.[3][4]

Q2: I have a stock of Gadofosveset that is now expired. Can I still use it for my research?

A2: Using expired reagents is generally not recommended by manufacturers. However, in a research context, its usability depends on several factors. The stability of the compound, storage conditions, and the nature of your experiment are critical considerations. For many stable chemical compounds, the expiration date is often conservative. It is crucial to perform quality control checks to validate the integrity of your expired Gadofosveset stock before use.

Q3: How can I perform quality control on my existing stock of Gadofosveset?

A3: For a discontinued compound like Gadofosveset, ensuring the quality of remaining stock is critical. While complex analyses like mass spectrometry can be costly, simpler validation methods can provide a degree of confidence. You can start by visually inspecting for any precipitation or discoloration. Comparing the performance of the expired agent against a known standard or a previously validated batch in a pilot experiment is a practical approach. For instance, you could perform a small-scale MRA on a phantom or in a single animal model and compare the signal enhancement with historical data.

Q4: What are the primary challenges in sourcing discontinued compounds like Gadofosveset for ongoing research?

A4: Sourcing discontinued research compounds presents several hurdles. Availability is the most significant challenge, as remaining stocks are finite.[5] When found, there are concerns about the quality and stability of these residual supplies. Furthermore, regulatory and compliance issues can complicate the acquisition and use of such materials, especially in clinical or late-stage preclinical research.[5]

Troubleshooting Guide

Issue 1: Inconsistent or poor signal enhancement in MRA experiments.
  • Possible Cause 1: Degradation of Gadofosveset.

    • Troubleshooting Step: Perform quality control on your Gadofosveset stock. If possible, compare its performance in a simple phantom against a fresh preparation of a different, stable gadolinium-based contrast agent to assess relative efficacy.

  • Possible Cause 2: Improper dosage or administration.

    • Troubleshooting Step: The recommended dosage for Gadofosveset was 0.03 mmol/kg.[1] Verify your calculations and ensure the full dose is administered intravenously, followed by a saline flush to ensure complete delivery into the circulation.

  • Possible Cause 3: Suboptimal imaging parameters.

    • Troubleshooting Step: Gadofosveset's unique properties as a blood-pool agent may require different imaging parameters compared to extracellular contrast agents. Review literature where Gadofosveset was used for similar applications to ensure your acquisition parameters (e.g., timing, pulse sequence) are optimized.[6]

Issue 2: Difficulty finding a suitable alternative for ongoing studies.
  • Possible Cause: Lack of a direct replacement with identical properties.

    • Troubleshooting Step: While no perfect one-to-one replacement exists, several alternatives can be considered depending on the specific requirements of your research. The following table summarizes potential alternatives and their key characteristics.

Data Presentation: Alternatives to Gadofosveset

Contrast AgentClassKey CharacteristicsConsiderations for Use
Gadobenate dimeglumine (MultiHance®)Gadolinium-basedExhibits partial and weak binding to plasma proteins, providing some blood-pool effect.[1][7]Higher dose may be required compared to Gadofosveset; imaging needs to be initiated quickly after injection (3-4 minutes) for steady-state MRA.[8][9]
Ferumoxytol (Feraheme®)Iron-basedAn ultrasmall superparamagnetic iron oxide (USPIO) nanoparticle that acts as a blood-pool agent.[10]Has a very long intravascular half-life, which can be advantageous for prolonged imaging sessions. It is not a gadolinium-based agent, which may be a benefit for certain studies.[10]
Gadoterate meglumine (Dotarem®)Gadolinium-basedA macrocyclic, ionic agent with standard relaxivity and no protein binding.[7]Lacks the blood-pool effect of Gadofosveset; it is an extracellular fluid agent.

Experimental Protocols

Protocol 1: Quality Control of Archived Gadofosveset using Phantom Imaging
  • Phantom Preparation: Prepare a series of phantoms using agarose gel containing varying concentrations of your Gadofosveset stock (e.g., 0, 0.1, 0.25, 0.5, 1.0 mmol/L).

  • Imaging:

    • Use a clinical or preclinical MRI scanner.

    • Acquire T1-weighted images of the phantoms. A standard spin-echo or gradient-echo sequence can be used.

    • Ensure imaging parameters (TR, TE, flip angle) are consistent with those used in your previous experiments with Gadofosveset.

  • Data Analysis:

    • Measure the signal intensity in a region of interest (ROI) within each phantom concentration.

    • Plot signal intensity as a function of Gadofosveset concentration.

    • Compare the resulting curve to historical data or data from a fresh, alternative contrast agent to assess the relative T1 relaxivity and integrity of your archived sample.

Protocol 2: In Vivo Validation of an Alternative Contrast Agent (e.g., Gadobenate Dimeglumine) for MRA
  • Animal Preparation: Prepare the animal model according to your institutionally approved protocol. Ensure proper anesthesia and catheterization for intravenous injection.

  • Pre-contrast Imaging: Acquire baseline T1-weighted images of the vascular territory of interest.

  • Contrast Administration:

    • Administer Gadobenate dimeglumine intravenously at the desired dose (e.g., 0.1 mmol/kg).

    • Immediately follow with a saline flush.

  • Dynamic and Steady-State Imaging:

    • Begin dynamic (first-pass) MRA immediately upon injection.

    • For steady-state MRA, initiate imaging approximately 3-4 minutes post-injection.[8][9]

  • Image Analysis:

    • Analyze the images for vessel sharpness, signal-to-noise ratio (SNR), and contrast-to-noise ratio (CNR).

    • Compare these quantitative metrics to those obtained in previous studies using Gadofosveset to validate the suitability of the alternative agent for your research application.

Mandatory Visualization

Sourcing_Discontinued_Compound Start Need for Gadofosveset in Research Check_Stock Check Internal Inventory Start->Check_Stock Stock_Available Existing Stock Found Check_Stock->Stock_Available No_Stock No Internal Stock Check_Stock->No_Stock Stock_Available->No_Stock No Assess_Expiry Assess Expiration Status Stock_Available->Assess_Expiry Yes Search_External Search External Sources (e.g., other labs, chemical repositories) No_Stock->Search_External Not_Expired Not Expired Assess_Expiry->Not_Expired Expired Expired Assess_Expiry->Expired Use_In_Experiment Proceed with Experiment Not_Expired->Use_In_Experiment QC_Validation Perform Quality Control Validation Expired->QC_Validation QC_Pass QC Passed QC_Validation->QC_Pass QC_Fail QC Failed QC_Validation->QC_Fail QC_Pass->Use_In_Experiment QC_Fail->Search_External Source_Found External Source Identified Search_External->Source_Found No_Source No External Source Found Search_External->No_Source Source_Found->QC_Validation Yes Source_Found->No_Source No Evaluate_Alternative Evaluate Alternative Contrast Agents No_Source->Evaluate_Alternative Validate_Alternative Validate Chosen Alternative In-House Evaluate_Alternative->Validate_Alternative Alternative_Validated Alternative Validated Validate_Alternative->Alternative_Validated Alternative_Fail Validation Fails Validate_Alternative->Alternative_Fail Alternative_Validated->Use_In_Experiment Alternative_Fail->Evaluate_Alternative

References

Technical Support Center: Protocol Adjustments for Gadofosveset Trisodium in Renally Impaired Subjects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gadofosveset trisodium, particularly concerning its use in renally impaired subjects.

Frequently Asked Questions (FAQs)

Q1: What is the standard recommended dose of Gadofosveset trisodium for magnetic resonance angiography (MRA)?

The usual adult dose for MRA is 0.03 mmol/kg body weight, administered as an intravenous bolus injection.[1]

Q2: Are there specific dosage adjustments for patients with renal impairment?

Yes, for patients with moderate to severe renal impairment (Glomerular Filtration Rate [GFR] < 60 mL/min/1.73m²), a reduced dose of 0.01 to 0.02 mmol/kg is recommended.[1] It is crucial to avoid the use of gadolinium-based contrast agents (GBCAs) in patients with acute kidney injury or chronic severe kidney disease (GFR < 30 mL/min/1.73m²) unless the diagnostic information is essential and cannot be obtained with non-contrast MRI or other modalities.[1][2]

Q3: What is the primary safety concern when administering Gadofosveset trisodium to renally impaired subjects?

The primary safety concern is the increased risk of developing Nephrogenic Systemic Fibrosis (NSF), a rare but serious condition that can cause fibrosis of the skin, joints, eyes, and internal organs.[1][2] This risk is highest in patients with acute kidney injury or chronic, severe kidney disease.[1]

Q4: How is Gadofosveset trisodium eliminated from the body, and how does renal impairment affect this process?

Gadofosveset trisodium is primarily eliminated through the kidneys.[1] In patients with impaired renal function, the elimination half-life of the agent is significantly prolonged, leading to increased systemic exposure.[1]

Q5: Can hemodialysis be used to remove Gadofosveset trisodium from the body?

Yes, Gadofosveset trisodium can be removed from the body by hemodialysis. For patients already on hemodialysis, prompt initiation of a session following administration of the contrast agent should be considered to enhance its elimination.[3]

Troubleshooting Guide

IssuePotential CauseRecommended Action
Unexpected Adverse Reaction (e.g., hypersensitivity) Patient may have a pre-existing allergy or sensitivity to the contrast agent.Immediately discontinue administration. Have emergency resuscitation equipment and trained personnel readily available. Observe patients, especially those with a history of allergies, for several hours post-administration.[1]
Difficulty in Determining Appropriate Dose for a Patient with Fluctuating Renal Function Acute kidney injury or rapidly changing renal status can make GFR estimation unreliable.Exercise extreme caution. If possible, delay the MRA until renal function stabilizes. If the procedure is essential, use the lowest possible dose and consider alternative imaging modalities. Closely monitor renal function post-procedure.[1]
Prolonged Signal Enhancement in MRA Imaging Delayed clearance of Gadofosveset trisodium due to renal impairment.This is an expected pharmacokinetic effect in renally impaired subjects. The imaging protocol may need to be adjusted to account for the longer residence time of the contrast agent.
Concern about Potential for Gadolinium Retention Repeated administrations or higher than recommended doses in patients with impaired renal clearance.Strictly adhere to the recommended dosing guidelines. Allow a sufficient period for the agent to be eliminated from the body before any re-administration.[1]

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Gadofosveset Trisodium in Subjects with Normal and Impaired Renal Function

Renal Function CategoryCreatinine ClearanceSystemic Exposure (AUC) IncreaseElimination Half-life
Normal> 80 mL/min-~19 hours[1]
Moderate Impairment30 to 50 mL/min~1.75-fold[1]~49 hours[1]
Severe Impairment< 30 mL/min~2.25-fold[1]~70 hours[1]

Table 2: Dosing Recommendations for Gadofosveset Trisodium based on Renal Function

Renal Function CategoryGFR (mL/min/1.73m²)Recommended Dose (mmol/kg)
Normal to Mild Impairment≥ 600.03[1]
Moderate to Severe Impairment< 600.01 - 0.02[1]
Acute Kidney Injury / Chronic Severe Kidney Disease< 30Avoid use unless essential[1][2]

Experimental Protocols

Protocol: Pharmacokinetic Evaluation of Gadofosveset Trisodium in a Renally Impaired Animal Model

1. Objective: To determine the pharmacokinetic profile of Gadofosveset trisodium in a rat model of chronic kidney disease (CKD).

2. Animal Model: Male Sprague-Dawley rats with surgically induced 5/6 nephrectomy to model CKD. A control group of sham-operated rats will also be used.

3. Dosing: A single intravenous bolus of Gadofosveset trisodium at a dose of 0.05 mmol/kg will be administered via the tail vein.

4. Sample Collection:

  • Blood: Serial blood samples (approximately 0.2 mL) will be collected from the jugular vein at pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, 24, 48, and 72 hours post-dose. Plasma will be separated by centrifugation.
  • Urine: Urine will be collected over 24-hour intervals for 3 days post-dose using metabolic cages.

5. Bioanalytical Method: The concentration of gadolinium in plasma and urine samples will be determined using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). The method will be validated for linearity, accuracy, precision, and sensitivity.

6. Pharmacokinetic Analysis: Plasma concentration-time data will be analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), clearance (CL), volume of distribution (Vd), and elimination half-life (t½).

7. Renal Function Assessment: Serum creatinine and blood urea nitrogen (BUN) levels will be measured at baseline and at the end of the study to confirm the level of renal impairment.

Visualizations

G_induced_fibrosis_pathway Proposed Signaling Pathway in Gadolinium-Induced Fibrosis Gd Gadolinium (Gd³⁺) Dissociation (from chelate in renal impairment) Macrophage Macrophage / Monocyte Gd->Macrophage activates TGFb TGF-β Release Macrophage->TGFb NFkB NF-κB Pathway Activation Macrophage->NFkB Fibroblast Fibroblast MAPK MAPK/ERK Pathway Activation Fibroblast->MAPK TGFb->Fibroblast stimulates Proliferation Fibroblast Proliferation MAPK->Proliferation NFkB->Proliferation Collagen Increased Collagen Production Proliferation->Collagen Fibrosis Tissue Fibrosis (NSF) Collagen->Fibrosis

Caption: Signaling cascade in gadolinium-induced fibrosis.

experimental_workflow Experimental Workflow for Pharmacokinetic Study start Start: Subject Screening (Renal Function Assessment) dosing Dosing: Gadofosveset Trisodium IV Bolus start->dosing sampling Serial Blood & Urine Sample Collection dosing->sampling analysis Bioanalysis: ICP-MS for Gadolinium Concentration sampling->analysis pk_analysis Pharmacokinetic Analysis: (AUC, t½, Clearance) analysis->pk_analysis end End: Data Interpretation & Reporting pk_analysis->end

Caption: Workflow for a pharmacokinetic study of Gadofosveset trisodium.

References

Minimizing venous contamination in arterial phase Gadofosveset MRA

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Gadofosveset-Enhanced MRA

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing venous contamination during the arterial phase of Gadofosveset-enhanced Magnetic Resonance Angiography (MRA).

Frequently Asked Questions (FAQs)

Q1: What is venous contamination in arterial phase MRA, and why is it a concern?

Venous contamination refers to the simultaneous enhancement of veins and arteries during the arterial phase of a contrast-enhanced MRA. This overlap can obscure the view of the arterial system, making it difficult to accurately diagnose and assess arterial pathologies such as stenoses or aneurysms.[1] With a blood-pool contrast agent like Gadofosveset, which has a longer intravascular residence time, managing the timing to isolate the arterial phase is crucial.[2][3][4]

Q2: What are the primary factors that contribute to venous contamination in Gadofosveset MRA?

Several factors can lead to venous contamination:

  • Incorrect Scan Timing: Acquiring images too late after the contrast bolus has passed through the arterial system and into the venous circulation is a common cause.[5]

  • Rapid Arterial Flow: In some patients, a short arterial-venous transit time can lead to rapid venous return.

  • Injection Rate: The rate of contrast injection influences the duration of the pure arterial phase.[6][7]

  • Patient-Specific Physiology: Individual variations in cardiac output, blood pressure, and vascular anatomy can affect contrast transit times.

Q3: How can I optimize the timing of the arterial phase acquisition?

Precise timing is critical to capture the "first pass" of the contrast agent through the arteries.[2] Techniques to optimize timing include:

  • Bolus Tracking: This is a widely used method where a small test bolus of contrast is administered to determine the exact time it takes to reach the region of interest. The full dose is then injected, and the scan is initiated based on this predetermined delay.

  • Automated Triggering: Some MRI systems have automated software that detects the arrival of the contrast bolus in a target artery and prospectively triggers the MRA sequence.

  • Time-Resolved MRA: This technique involves acquiring multiple images over time, which can help to retrospectively select the images with the best arterial enhancement and minimal venous contamination.

Q4: What is a biphasic injection protocol, and how can it help reduce venous contamination?

A biphasic, or dual-injection, protocol involves administering the contrast agent in two distinct phases: an initial rapid bolus followed by a slower infusion.[8][9] This method aims to create a prolonged and stable level of arterial enhancement, providing a wider window for image acquisition while minimizing the peak concentration that can lead to rapid venous filling.[8][9] For a 5-10 minute acquisition, a 60-70% bolus followed by a 30-40% slow infusion has been shown to be effective.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Consistent Venous Overlap Incorrect timing of the scan.Implement bolus tracking or an automated triggering method to precisely time the acquisition with the arterial first pass.
Injection rate is too high.A slower injection rate (e.g., 1 ml/s) can prolong the pure arterial phase.[6][7]
Patient has rapid arterial-venous transit.Consider using a biphasic injection protocol to create a steadier state of arterial enhancement.[8][9] For peripheral MRA, thigh compression can be used to slow arterial flow.[10][11]
Poor Arterial Enhancement Scanning too early (Maki or ringing artifact).[5]Ensure the central part of k-space is acquired during peak arterial contrast by using proper timing techniques.[5]
Insufficient contrast dose.The recommended dose for Gadofosveset MRA is 0.03 mmol/kg.[2][12]
Image Blurring Patient motion or breathing.Use breath-holding techniques for thoracic and abdominal MRA. For longer scans, consider navigator-gated sequences.
Cardiac motion.For imaging near the heart, cardiac-triggered sequences can help to minimize motion artifacts.[2]

Experimental Protocols

Standard Single-Bolus Injection Protocol

This protocol is designed for first-pass MRA where a rapid, pure arterial phase is desired.

  • Patient Preparation: Ensure the patient is well-hydrated and has been screened for any contraindications to gadolinium-based contrast agents.[4]

  • IV Access: Establish a stable intravenous line, preferably with a large-bore catheter (18-20 gauge), to accommodate the injection rate.

  • Contrast Agent: Prepare Gadofosveset trisodium at a dose of 0.03 mmol/kg of body weight (equivalent to 0.12 mL/kg).[3][4]

  • Injection: Administer the Gadofosveset as an intravenous bolus using a power injector.

  • Saline Flush: Immediately follow the contrast injection with a 25-30 mL normal saline flush to ensure the entire contrast bolus is delivered to the central circulation.[4]

  • Image Acquisition: Use a pre-timed or bolus-tracked T1-weighted spoiled gradient-echo sequence to capture the arterial phase.[13]

Biphasic Injection Protocol for Prolonged Arterial Enhancement

This protocol is beneficial for longer acquisition times, such as high-resolution or navigator-gated MRA.[8][9]

  • Patient and IV Preparation: Follow the same preparation steps as the single-bolus protocol.

  • Contrast Agent Preparation: Prepare the total Gadofosveset dose of 0.03 mmol/kg.

  • Injection Phase 1 (Bolus): Inject 60-70% of the total dose at a rate of 1.5 mL/s.[9]

  • Injection Phase 2 (Infusion): Immediately follow the bolus with a slow infusion of the remaining 30-40% of the dose.[9]

  • Image Acquisition: Begin the MRA sequence at the start of the bolus injection. This protocol is designed to achieve a steady-state intravascular concentration for 5-10 minutes.[9]

Quantitative Data Summary

Table 1: Gadofosveset Injection Parameters

Parameter Recommendation Reference
Dosage 0.03 mmol/kg body weight[2][12]
Injection Volume 0.12 mL/kg body weight[3][4]
Injection Rate (Single Bolus) 1-4 mL/s (slower rates may prolong the arterial phase)[6]
Saline Flush 25-30 mL[4]

Table 2: Influence of Injection Rate on Arterial Phase Duration

Injection Rate Pure Arterial Phase Duration Reference
1 mL/s10.5 seconds[6][7]
2-4 mL/s7.7 seconds[6][7]

Visualizations

G cluster_prep Preparation cluster_injection Injection Protocol cluster_imaging Imaging PatientScreening Patient Screening IV_Access Establish IV Access PatientScreening->IV_Access ContrastPrep Prepare Gadofosveset (0.03 mmol/kg) IV_Access->ContrastPrep Injection Inject Contrast ContrastPrep->Injection SalineFlush Saline Flush (25-30 mL) Injection->SalineFlush Timing Bolus Tracking / Automated Trigger SalineFlush->Timing Acquisition Arterial Phase Acquisition Timing->Acquisition

Caption: Workflow for Gadofosveset-Enhanced MRA.

G Start Venous Contamination Observed CheckTiming Was Scan Timing Optimized (e.g., Bolus Tracking)? Start->CheckTiming CheckRate Is Injection Rate > 1 mL/s? CheckTiming->CheckRate Yes ImplementTiming Implement Bolus Tracking or Automated Triggering CheckTiming->ImplementTiming No ConsiderBiphasic Consider Biphasic Injection or Thigh Compression CheckRate->ConsiderBiphasic Yes ReduceRate Reduce Injection Rate to 1 mL/s CheckRate->ReduceRate No End Problem Resolved ConsiderBiphasic->End ImplementTiming->End ReduceRate->End

Caption: Troubleshooting venous contamination in MRA.

G TotalDose Total Gadofosveset Dose (100%) Split TotalDose->Split Bolus Phase 1: Bolus (60-70% of Dose) High Rate (e.g., 1.5 mL/s) Split->Bolus Infusion Phase 2: Infusion (30-40% of Dose) Low Rate Split->Infusion Result Prolonged, Stable Arterial Enhancement Bolus->Result Infusion->Result

Caption: Biphasic injection protocol logic.

References

Technical Support Center: Post-Processing for Gadofosveset Trisodium Imaging Data

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Gadofosveset Trisodium (Ablavar®/Vasovist®): Production of Gadofosveset trisodium was discontinued in 2017 due to commercial reasons.[1] This guide is intended for researchers and professionals who may be working with historical data acquired using this contrast agent.

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the post-processing of magnetic resonance angiography (MRA) data acquired with Gadofosveset trisodium.

Frequently Asked Questions (FAQs)

Q1: What was unique about Gadofosveset trisodium as an MRA contrast agent?

A1: Gadofosveset trisodium was a blood-pool contrast agent.[1][2] Unlike conventional extracellular gadolinium-based contrast agents that quickly extravasate into the interstitial space, Gadofosveset trisodium was designed to bind reversibly to serum albumin.[1][3] This property resulted in a prolonged intravascular residence time, allowing for a longer imaging window known as the "steady-state" phase, which could last up to an hour after injection.[4][5][6] This extended window enabled the acquisition of high-resolution images.[1][6]

Q2: What are the primary imaging phases for Gadofosveset trisodium, and how do they differ?

A2: Imaging with Gadofosveset trisodium is typically performed in two stages:

  • Dynamic (First-Pass) Imaging: This phase begins immediately upon injection and captures the initial distribution of the contrast agent through the arterial system.[4][5]

  • Steady-State Imaging: This phase generally starts 5 to 7 minutes after injection, once the agent is well-distributed throughout the blood.[4][5] This phase is characterized by prolonged and uniform enhancement of the blood pool, which is advantageous for high-resolution MRA.[7]

Q3: What are the most common post-processing techniques used for Gadofosveset trisodium MRA data?

A3: The most common techniques for visualizing 3D MRA datasets, including those acquired with Gadofosveset trisodium, are:

  • Maximum Intensity Projection (MIP): A technique that projects the voxel with the highest signal intensity onto a 2D image.[8][9] It is widely used for its simplicity and speed in displaying vascular structures.[10]

  • Surface Rendering (SR): This technique creates a 3D-like view of the surface of a structure, which can provide a more intuitive understanding of complex vascular anatomy.[2][10]

  • Virtual Intraluminal Endoscopy (VIE): A visualization method that simulates an endoscopic view from within the blood vessels, allowing for assessment of the vessel wall.[10]

Q4: Can I use post-processing software that is not specifically designed for Gadofosveset trisodium data?

A4: Yes. Standard MRA post-processing software packages are suitable for data acquired with Gadofosveset trisodium. These software solutions are designed to handle 3D MRA datasets and are not specific to the contrast agent used. Examples of software with these capabilities include ImageJ with specialized plugins, Medis Suite MR, and others.[1][4][11]

Troubleshooting Guide

This guide addresses common issues encountered during the post-processing of Gadofosveset trisodium MRA data.

Issue 1: Venous Contamination Obscuring Arterial Anatomy in Steady-State Images

Question: My steady-state images show significant enhancement of both arteries and veins, making it difficult to delineate the arterial structures I am interested in. How can I resolve this?

Answer: This is a common challenge with blood-pool agents like Gadofosveset trisodium due to their prolonged presence in the entire vascular system.[6] Here are several approaches to mitigate this issue:

  • Careful review of dynamic (first-pass) images: The initial dynamic phase will show arterial enhancement before significant venous return. Use these images to identify the primary arterial anatomy.

  • Image Subtraction: If a pre-contrast mask was acquired, subtracting it from the post-contrast images can improve the conspicuity of enhancing vessels.

  • Targeted MIP (Subvolume MIP): Instead of creating a MIP of the entire volume, manually or semi-automatically segment the arteries of interest and generate a MIP from only that selected volume. This can effectively remove overlapping veins.[4]

  • Advanced Segmentation Techniques: Utilize vessel-tracking algorithms or region-growing tools in your post-processing software to isolate the arterial tree before applying rendering techniques like MIP or surface rendering.

  • Acquisition-level strategies (for future reference): Techniques like applying saturation bands to suppress venous inflow or using elliptical centric view ordering during acquisition can help minimize venous contamination from the outset.[12][13]

Issue 2: Motion Artifacts Degrading Image Quality

Question: My images are blurry and show ghosting, likely due to patient motion. What can be done at the post-processing stage?

Answer: Patient motion is a common source of artifacts in MRI.[14] While severe motion artifacts are difficult to fully correct post-acquisition, some steps can be taken:

  • Image Registration: If multiple image series were acquired, it might be possible to use image registration algorithms to align them and reduce the impact of motion between scans.

  • Gating Information: If cardiac or respiratory gating was used during acquisition, ensure this information is correctly applied during image reconstruction.

  • Qualitative Assessment: For diagnostic purposes, it is crucial to identify and report the presence of motion artifacts, as they can mimic or obscure pathology.

  • Prevention is Key: For future acquisitions, ensuring patient comfort, providing clear instructions to hold still, and using motion compensation techniques are the most effective strategies.[14]

Issue 3: Poor Contrast and Signal-to-Noise Ratio (SNR)

Question: The contrast between the vessels and surrounding tissue is poor, making visualization difficult. How can I improve this?

Answer: Poor contrast can result from several factors. Here are some troubleshooting steps:

  • Review Dosing and Timing: Confirm that the appropriate dose of Gadofosveset trisodium was administered (the recommended dosage was 0.03 mmol/kg) and that the imaging timing was correct for the desired phase (dynamic vs. steady-state).[1]

  • Windowing and Leveling: Adjust the brightness and contrast settings (window/level) in your viewing software. This simple step can often significantly improve the visual perception of contrast.

  • Quantitative Analysis: Measure the Signal-to-Noise Ratio (SNR) and Contrast-to-Noise Ratio (CNR) to objectively assess image quality. Studies have shown that while Gadofosveset trisodium generally provides good image quality, factors like field strength and dose can influence these metrics.[15][16]

  • Post-Processing Filters: Some software packages offer filters that can enhance edges or reduce noise, which may improve vessel conspicuity. Use these with caution, as they can also introduce artifacts.

Quantitative Data Summary

The following tables summarize quantitative data from studies involving Gadofosveset trisodium, providing a reference for expected performance and comparison with other agents.

Table 1: Comparison of Signal-to-Noise Ratio (SNR) for Thoracic Steady-State MRA at 1.5T

Anatomic LocationGadofosveset trisodium (Mean SNR)Gadobenate dimeglumine (Mean SNR)P-value
Right Atrium16.318.10.14
Left Ventricle17.919.0>0.05
Left Atrium14.916.5>0.05
Ascending Aorta13.513.30.85
Descending Aorta15.914.8>0.05
Right Pulmonary Artery15.314.7>0.05

Data adapted from a retrospective comparison of steady-state MRA. No statistically significant difference in mean SNR was found between the two agents.[16]

Table 2: Dose-Response of Gadofosveset trisodium for Myocardial Perfusion Imaging

ParameterField StrengthLow Dose (0.00375 mmol/kg)Medium Dose (0.0075 mmol/kg)High Dose (0.0150 mmol/kg)
Peak SNR 1.5 T10.8 ± 3.213.5 ± 3.214.2 ± 3.4
3 T13.4 ± 4.118.2 ± 4.619.8 ± 4.9
Max CER 1.5 T1.1 ± 0.41.5 ± 0.51.7 ± 0.5
3 T1.3 ± 0.52.0 ± 0.72.5 ± 0.8
MBF (mL/min/g) 1.5 T1.1 ± 0.31.8 ± 0.52.2 ± 0.6
3 T1.0 ± 0.31.2 ± 0.31.5 ± 0.4

CER: Contrast-Enhancement-Ratio; MBF: Myocardial Blood Flow. Data from a study on healthy volunteers.[15]

Experimental Protocols

Below are detailed methodologies for key post-processing techniques. Note that specific steps may vary depending on the software used.

Protocol 1: Maximum Intensity Projection (MIP) Reconstruction

Objective: To create a 2D projection image of the vasculature from a 3D dataset.[4]

Methodology:

  • Data Loading: Load the 3D MRA source images (preferably a subtracted series if available) into the post-processing software.

  • Initial MIP Generation:

    • Use the software's MIP tool to generate a standard set of projections.

    • A common protocol is to create 24 images, rotating the volume in 7.5-degree increments around a central axis (e.g., from left to right).

  • Vessel Segmentation (Targeted MIP):

    • To reduce background noise and overlapping structures (like veins), create a region of interest (ROI) or "cut out" the non-vascular data.[4]

    • Define a volume that contains only the aorta and the main arteries of interest.

  • Targeted MIP Generation:

    • Apply the MIP algorithm to this new, smaller volume.

    • Generate multiple series of projections by rotating the volume around different axes (e.g., left-to-right and anterior-to-posterior) to fully visualize the vascular anatomy.

  • Review and Export: Review the generated MIP images in a cine loop or as individual images. Export the desired views for analysis and archiving.

Protocol 2: Surface Rendering (SR)

Objective: To create a 3D surface model of the vasculature for enhanced anatomical visualization.[10]

Methodology:

  • Data Loading: Load the 3D MRA source data into a visualization software package capable of surface rendering.

  • Segmentation:

    • This is a critical step. The vasculature of interest must be separated from the background tissue.[2]

    • This is typically achieved by setting a signal intensity threshold to define the "surface" of the blood vessels.

    • Manual editing and region-growing tools may be necessary to refine the segmentation and remove unwanted structures.

  • Surface Model Generation:

    • The software will generate a polygonal mesh (a collection of triangles) that represents the surface of the segmented vessels.[17]

  • Shading and Illumination:

    • Apply a virtual light source to the 3D model.[2]

    • Adjust shading, color, and opacity to create a realistic 3D appearance with depth perception.[2][3]

  • Interactive Exploration: Rotate, pan, and zoom the 3D model to inspect the vasculature from any angle.

Protocol 3: Virtual Intraluminal Endoscopy (VIE)

Objective: To generate an interactive, simulated endoscopic view from inside the blood vessels.[17]

Methodology:

  • Data Loading and Segmentation: As with surface rendering, load the 3D MRA data and perform a thorough segmentation of the vascular lumen.

  • Centerline Extraction: The software must calculate a central path, or "centerline," through the vessel of interest. This path will guide the virtual camera.

  • Virtual Camera Navigation:

    • The software places a virtual camera within the segmented vessel lumen, pointing along the calculated centerline.[18]

    • The user can then "fly through" the vessel, navigating along this path.[19]

  • Rendering: The view from the virtual camera is rendered in real-time, creating the impression of an endoscopic examination.[19]

  • Analysis: This perspective is useful for examining the vessel wall for abnormalities such as plaques or thrombi. The informational content is the same as the original dataset, but the presentation is different.[20]

Visualizations

General Post-Processing Workflow

PostProcessingWorkflow cluster_0 Data Acquisition cluster_1 Initial Processing cluster_2 Visualization Techniques cluster_3 Analysis & Output acq 3D MRA Data Acquisition (Gadofosveset trisodium) load Load Source Data acq->load subtract Image Subtraction (optional) load->subtract mip Maximum Intensity Projection (MIP) subtract->mip To MIP sr Surface Rendering (SR) subtract->sr To SR/VIE vie Virtual Intraluminal Endoscopy (VIE) subtract->vie analysis Qualitative & Quantitative Analysis mip->analysis sr->analysis vie->analysis output Generate Reports / Archive analysis->output

Caption: A general workflow for post-processing Gadofosveset trisodium MRA data.

Troubleshooting Logic for Common Artifacts

TroubleshootingWorkflow start Review Processed MRA Data q1 Is Image Quality Suboptimal? start->q1 q2 Are Arteries Obscured by Veins? q1->q2 Yes end Final Image Analysis q1->end No q3 Is the Image Blurry or Ghosted? q2->q3 No sol_venous Action: - Use Dynamic Phase Images - Apply Targeted MIP - Perform Vessel Segmentation q2->sol_venous Yes q4 Is Vessel Contrast Poor? q3->q4 No sol_motion Action: - Attempt Image Registration - Report Artifact Presence - Review Gating (if used) q3->sol_motion Yes sol_contrast Action: - Adjust Window/Level - Verify Scan Parameters - Measure SNR/CNR q4->sol_contrast Yes q4->end No sol_venous->end sol_motion->end sol_contrast->end

Caption: A decision tree for troubleshooting common MRA post-processing issues.

References

Gadofosveset trisodium stability and long-term storage for laboratory use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and long-term storage of Gadofosveset trisodium for laboratory use. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is Gadofosveset trisodium and what are its key properties?

Gadofosveset trisodium is a gadolinium-based magnetic resonance imaging (MRI) contrast agent.[1][2] For laboratory purposes, it's important to be aware of its formulation as a sterile, nonpyrogenic solution.[3][4] The commercial product, formerly known as Ablavar or Vasovist, was supplied as a clear, colorless to pale yellow solution.[4][5]

Key Properties:

PropertyValueSource
Chemical FormulaC₃₃H₃₈GdN₃Na₃O₁₄P[6]
Molecular Weight957.9 g/mol
Concentration0.25 mmol/mL (244 mg/mL)[1][5]
pH of Solution6.5 - 8.0[3][4]
Excipientsfosveset, sodium hydroxide, hydrochloric acid, water for injection[5]

Q2: What are the recommended long-term storage conditions for Gadofosveset trisodium?

The commercially available solution had specific storage recommendations. For laboratory use, it is best to adhere to these guidelines to ensure stability.

Storage Recommendations:

ConditionRecommendationRationale
TemperatureStore at controlled room temperature (25°C; 77°F); excursions permitted to 15-30°C (59-86°F).To prevent degradation.
LightProtect from light. Keep in the outer carton.To prevent light-induced degradation.
FreezingDo not freeze.To maintain the integrity of the solution.

Q3: How should I handle Gadofosveset trisodium upon receiving it in the lab?

Upon receipt, visually inspect the vial for any particulate matter or discoloration.[4] The solution should be clear and colorless to pale yellow.[4][5] If any particles or discoloration are observed, the integrity of the solution may be compromised, and it should not be used.

Q4: Can I aliquot the Gadofosveset trisodium solution for long-term storage?

The commercial product was intended for single use only, and any unused portion was to be discarded.[3][4] For laboratory research, if you need to use smaller quantities over time, it is advisable to work from a single vial to maintain sterility and minimize the risk of contamination. If aliquoting is necessary, it should be done under sterile conditions (e.g., in a laminar flow hood) into sterile, light-protected containers. However, the long-term stability of aliquoted solutions has not been formally documented.

Q5: Is Gadofosveset trisodium sensitive to pH changes?

Troubleshooting Guide

IssuePossible CauseRecommended Action
Precipitate or crystals observed in the solution. The solution may have been exposed to cold temperatures or frozen.Do not use. Freezing can compromise the solution's integrity.
Solution appears discolored (darker yellow or brown). Potential degradation due to light exposure or chemical instability over time.Do not use. Discoloration indicates a change in the chemical composition.
Inconsistent experimental results. Improper storage leading to degradation. Contamination of the stock solution. Inaccurate pipetting.Review storage conditions. Use a fresh vial if possible. Verify pipetting technique.
Cloudiness or turbidity in the solution. Microbial contamination if handled in a non-sterile manner.Discard the solution. Ensure aseptic techniques are used when handling.

Experimental Protocols

While specific experimental protocols for laboratory use are not detailed in the available literature, the following general guidelines are based on the product information.

Protocol for Preparation of a Working Solution (Example)

  • Bring the vial of Gadofosveset trisodium to the desired experimental temperature.

  • Visually inspect the solution for any particulates or discoloration.

  • Under sterile conditions, withdraw the required volume of the stock solution (0.25 mmol/mL).

  • Dilute with an appropriate buffer or medium to achieve the desired final concentration for your experiment.

  • If the working solution is not to be used immediately, store it under the same recommended conditions as the stock solution (protected from light, not frozen) and use it as soon as possible. The stability of diluted solutions over time is not known.

Visualizations

Experimental_Workflow cluster_storage Storage and Handling cluster_prep Solution Preparation cluster_use Experimental Use storage Store at 25°C Protect from light Do not freeze inspect Visually inspect for particulates/discoloration storage->inspect aliquot Aseptically withdraw required volume inspect->aliquot If solution is clear dilute Dilute to final concentration aliquot->dilute experiment Perform Experiment dilute->experiment

Caption: Workflow for handling and preparing Gadofosveset trisodium for laboratory experiments.

Troubleshooting_Tree cluster_visual Visual Inspection cluster_results Experimental Results cluster_actions Actions start Problem with Gadofosveset Solution? precipitate Precipitate or Crystals? start->precipitate discoloration Discoloration? start->discoloration cloudy Cloudy or Turbid? start->cloudy inconsistent Inconsistent Results? start->inconsistent discard Discard Solution precipitate->discard Yes discoloration->discard Yes cloudy->discard Yes check_storage Review Storage and Handling inconsistent->check_storage Yes new_vial Use New Vial check_storage->new_vial

Caption: Troubleshooting decision tree for common issues with Gadofosveset trisodium solutions.

References

Validation & Comparative

A Comparative Guide to Gadofosveset Trisodium and Gadopentetate Dimeglumine for Peripheral Magnetic Resonance Angiography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two gadolinium-based contrast agents, gadofosveset trisodium and gadopentetate dimeglumine, for the application of peripheral magnetic resonance angiography (MRA). The following sections detail their mechanisms of action, comparative performance data from clinical studies, and the experimental protocols employed in these evaluations.

Mechanism of Action

The fundamental difference between gadofosveset trisodium and gadopentetate dimeglumine lies in their interaction with blood components, which significantly influences their pharmacokinetic and imaging properties.

Gadopentetate Dimeglumine: As a conventional extracellular fluid (ECF) agent, gadopentetate dimeglumine rapidly distributes into the extracellular space after intravenous injection.[1] Its paramagnetic gadolinium ion shortens the T1 relaxation time of adjacent water protons, leading to signal enhancement on T1-weighted images.[1][2] This effect is transient as the agent is quickly cleared by the kidneys.[1]

Gadofosveset Trisodium: In contrast, gadofosveset trisodium is a blood-pool agent.[3] It is specifically designed to reversibly bind to serum albumin, the most abundant protein in blood plasma.[3][4][5] This binding dramatically increases the agent's molecular size, prolonging its retention within the intravascular space and leading to a longer window for imaging.[3] The binding to albumin also enhances its T1 relaxivity, resulting in greater signal enhancement at lower doses compared to conventional agents.[3][5]

GAD_Mechanism cluster_Gadopentetate Gadopentetate Dimeglumine cluster_Gadofosveset Gadofosveset Trisodium Gadopentetate_IV Intravenous Injection Gadopentetate_Dist Rapid Distribution in Extracellular Fluid Gadopentetate_IV->Gadopentetate_Dist Gadopentetate_T1 Gadopentetate_T1 Gadopentetate_Dist->Gadopentetate_T1 Shortens T1 Relaxation Time Gadopentetate_Signal Gadopentetate_Signal Gadopentetate_T1->Gadopentetate_Signal Signal Enhancement Gadopentetate_Excretion Renal Excretion Gadopentetate_Signal->Gadopentetate_Excretion Rapid Renal Excretion Gadofosveset_IV Intravenous Injection Gadofosveset_Bind Reversible Binding to Serum Albumin Gadofosveset_IV->Gadofosveset_Bind Gadofosveset_Retention Gadofosveset_Retention Gadofosveset_Bind->Gadofosveset_Retention Prolonged Intravascular Retention Gadofosveset_T1 Gadofosveset_T1 Gadofosveset_Retention->Gadofosveset_T1 Enhanced T1 Relaxivity Gadofosveset_Signal Gadofosveset_Signal Gadofosveset_T1->Gadofosveset_Signal Sustained Signal Enhancement Gadofosveset_Excretion Renal Excretion Gadofosveset_Signal->Gadofosveset_Excretion Slower Renal Excretion Experimental_Workflow cluster_Patient_Prep Patient Preparation cluster_Imaging_Protocol Imaging Protocol cluster_Contrast_Agents Contrast Administration cluster_Image_Analysis Image Analysis Patient_Informed_Consent Informed Consent Patient_Positioning Patient Positioning on MR Scanner Table Patient_Informed_Consent->Patient_Positioning Coil_Placement Placement of Peripheral Vascular Coil Patient_Positioning->Coil_Placement Scout_Images Acquisition of Scout Images Coil_Placement->Scout_Images Pre_Contrast Pre-contrast Imaging (e.g., TOF-MRA) Scout_Images->Pre_Contrast Contrast_Injection Contrast Agent Injection Pre_Contrast->Contrast_Injection Post_Contrast Post-contrast Imaging (Bolus-Chase or Time-Resolved MRA) Contrast_Injection->Post_Contrast Gadofosveset Gadofosveset Trisodium (e.g., 0.03 mmol/kg) Contrast_Injection->Gadofosveset Gadopentetate Gadopentetate Dimeglumine (e.g., 0.25 mmol/kg) Contrast_Injection->Gadopentetate Qualitative_Eval Qualitative Evaluation (Image Quality, Vessel Depiction) Post_Contrast->Qualitative_Eval Quantitative_Eval Quantitative Analysis (SNR, CNR, Diagnostic Accuracy) Post_Contrast->Quantitative_Eval

References

A Comparative Analysis of Gadofosveset Trisodium and Ferumoxytol for Magnetic Resonance Venography

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent contrast agents used in Magnetic Resonance Venography (MRV): Gadofosveset trisodium and Ferumoxytol. This document synthesizes experimental data to offer an objective comparison of their performance, mechanisms of action, and procedural protocols, aimed at informing researchers, scientists, and professionals in the field of drug development.

Executive Summary

Gadofosveset trisodium, a gadolinium-based blood-pool contrast agent, and Ferumoxytol, an ultrasmall superparamagnetic iron oxide (USPIO) nanoparticle, both serve as effective contrast agents for MRV. While Gadofosveset trisodium offers the advantages of a gadolinium-based agent with an extended intravascular residence time due to albumin binding, its production was discontinued in 2017. Ferumoxytol has since emerged as a viable, and in many aspects superior, alternative, particularly for patients with renal impairment. It boasts a significantly longer intravascular half-life, leading to a stable steady-state signal that allows for flexible and high-resolution imaging.

Performance and Efficacy: A Quantitative Comparison

Experimental data from comparative studies consistently demonstrate Ferumoxytol's superior performance in key imaging metrics for MRV.

Performance MetricGadofosveset TrisodiumFerumoxytolKey Findings
Signal-to-Noise Ratio (SNR) LowerSignificantly HigherFerumoxytol-enhanced MRV (FE-MRV) shows a statistically significant higher SNR in major vessels like the inferior vena cava compared to Gadofosveset-enhanced MRV (GE-MRV).[1]
Contrast-to-Noise Ratio (CNR) LowerSignificantly HigherThe CNR, a critical measure of image contrast, is markedly higher with Ferumoxytol, leading to better vessel delineation.[1]
Image Quality (Qualitative Score) GoodEqual or GreaterSubjective image quality scores for FE-MRV are consistently rated as equal to or higher than those for GE-MRV.[1]
Vessel Definition Score GoodSignificantly HigherIn a multi-segment analysis, Ferumoxytol demonstrated significantly better vessel definition in the majority of assessed venous segments.[1]
Signal Stability Over Time Variable, with earlier signal lossStable for over an hourThe venous signal with Ferumoxytol is remarkably stable, providing a much wider window for image acquisition compared to the more variable and transient signal of Gadofosveset.[1][2]
Intravascular Half-life ~16.3 hours (elimination)~15 hoursBoth are blood-pool agents, but Ferumoxytol's unique nanoparticle structure provides a more stable and prolonged steady-state imaging window.[3][4]

Mechanisms of Action

The distinct chemical compositions of Gadofosveset trisodium and Ferumoxytol dictate their mechanisms of action and interaction within the vascular system.

Gadofosveset Trisodium: As a gadolinium-based contrast agent, its efficacy lies in the paramagnetic properties of the gadolinium ion (Gd3+).[5] This ion shortens the T1 relaxation time of adjacent water protons, resulting in a brighter signal on T1-weighted MR images.[5] Uniquely, Gadofosveset trisodium reversibly binds to serum albumin, the most abundant protein in blood plasma.[3][5][6][7] This binding action restricts its distribution to the intravascular space, prolonging its half-life compared to conventional extracellular gadolinium agents and making it a "blood-pool" agent.[6][7]

Ferumoxytol: This agent is an ultrasmall superparamagnetic iron oxide (USPIO) nanoparticle. It consists of an iron oxide core coated with a carbohydrate shell. The iron core possesses strong magnetic properties that, like gadolinium, significantly shorten the T1 relaxation time of blood, leading to strong vessel enhancement on T1-weighted images.[4] Its large molecular size and carbohydrate coating prevent it from extravasating into the interstitial space, confining it to the bloodstream for an extended period.[4] This results in a long intravascular half-life and allows for imaging in a "steady state," where the contrast concentration in the blood is relatively constant for hours.[4]

Experimental Protocols

The following sections detail typical experimental protocols for conducting MRV studies using Gadofosveset trisodium and Ferumoxytol.

Gadofosveset Trisodium MRV Protocol
  • Patient Preparation: Standard MRI screening for contraindications. Obtain informed consent. Establish intravenous access.

  • Dosage and Administration: The recommended dose is 0.03 mmol/kg of body weight. It is administered as an intravenous bolus injection over approximately 30 seconds, followed by a saline flush.

  • Imaging Sequence: A high-resolution 3D T1-weighted spoiled gradient-echo (GRE) sequence is typically employed.

  • Imaging Parameters (Typical for 1.5T or 3.0T):

    • Repetition Time (TR): Short, typically in the range of 3.3 to 8.8 ms.

    • Echo Time (TE): Short, typically in the range of 1.3 to 4.4 ms.

    • Flip Angle: Optimized for T1 weighting, often between 15° and 20°.

    • Voxel Size: Aim for isotropic resolution, typically 1.2-1.6 mm³.

    • Acquisition Timing: Imaging is performed during the steady-state phase of the contrast agent, typically starting 5 minutes after injection to allow for distribution throughout the vascular system. Respiratory and cardiac gating may be used to minimize motion artifacts.

Ferumoxytol MRV Protocol
  • Patient Preparation: Standard MRI screening. Screen for history of allergic reactions to intravenous iron products. Obtain informed consent. Establish intravenous access.

  • Dosage and Administration: A typical diagnostic dose is 4 mg/kg of body weight.[1] To mitigate the risk of hypersensitivity reactions, the stock solution should be diluted (e.g., 1:10 with normal saline). The diluted solution is administered as a slow intravenous infusion over 7-15 minutes.

  • Imaging Sequence: A high-resolution 3D T1-weighted spoiled gradient-echo (GRE) sequence is commonly used for steady-state imaging.

  • Imaging Parameters (Typical for 3.0T):

    • Repetition Time (TR): Ultrashort, typically around 2.9 to 3.2 ms.

    • Echo Time (TE): Ultrashort, typically around 0.9 to 1.6 ms.

    • Flip Angle: Approximately 25°.

    • Voxel Size: High-resolution isotropic voxels, typically 0.6-0.9 mm³.

    • Acquisition Timing: Due to the long steady-state of Ferumoxytol, imaging can be performed at any point after the infusion is complete. This flexibility allows for repeated scans to correct for motion or to image different anatomical regions without the need for re-injection.

Visualized Workflows and Relationships

To further elucidate the experimental process and the comparative characteristics of these agents, the following diagrams are provided.

G cluster_prep Phase 1: Preparation cluster_admin Phase 2: Contrast Administration cluster_imaging Phase 3: MRV Imaging cluster_analysis Phase 4: Data Analysis PatientScreening Patient Screening & Informed Consent IV_Access Establish IV Access PatientScreening->IV_Access Gadofosveset_Admin Gadofosveset Bolus (0.03 mmol/kg) IV_Access->Gadofosveset_Admin Study Arm 1 Ferumoxytol_Admin Ferumoxytol Infusion (4 mg/kg, diluted) IV_Access->Ferumoxytol_Admin Study Arm 2 Wait Wait 5 mins for Steady State Gadofosveset_Admin->Wait Imaging_Fer 3D T1-w GRE Imaging (Ferumoxytol) Ferumoxytol_Admin->Imaging_Fer Imaging_Gad 3D T1-w GRE Imaging (Gadofosveset) Wait->Imaging_Gad Qualitative Qualitative Analysis (Image Quality, Vessel Definition) Imaging_Gad->Qualitative Quantitative Quantitative Analysis (SNR, CNR) Imaging_Gad->Quantitative Imaging_Fer->Qualitative Imaging_Fer->Quantitative Comparison Comparative Assessment Qualitative->Comparison Quantitative->Comparison

Caption: Experimental workflow for a comparative MRV study.

G cluster_gad Gadofosveset Trisodium cluster_fer Ferumoxytol Gad_Mech Mechanism: Albumin Binding Gad_Admin Administration: Bolus Injection Comparison vs Gad_Mech->Comparison Different Chemistry Gad_Signal Signal Stability: Variable Gad_Admin->Comparison Different Protocol Gad_Adv Key Advantage: Established Gd-based agent Gad_Signal->Comparison Performance Difference Gad_Dis Key Disadvantage: Discontinued, Renal Concerns Gad_Adv->Comparison Gad_Dis->Comparison Fer_Mech Mechanism: USPIO Nanoparticle Fer_Admin Administration: Slow Infusion Fer_Mech->Comparison Fer_Signal Signal Stability: High (Steady-State) Fer_Admin->Comparison Fer_Adv Key Advantage: High SNR/CNR, Safe in Renal Failure Fer_Signal->Comparison Fer_Dis Key Disadvantage: Off-label use, Anaphylaxis Risk Fer_Adv->Comparison Fer_Dis->Comparison

Caption: Key comparative aspects of the two contrast agents.

Conclusion

Ferumoxytol demonstrates significant advantages over the discontinued Gadofosveset trisodium for MRV applications. Its superior performance in generating high-quality, stable images, combined with its safety profile in patients with chronic kidney disease, positions it as a powerful tool for vascular imaging. The extended steady-state imaging window afforded by Ferumoxytol offers unprecedented flexibility in MRV protocols, enabling more robust and reliable diagnostic outcomes. Researchers and clinicians should consider these factors when designing studies and selecting contrast agents for venous imaging.

References

A Comparative Analysis of Gadofosveset-Enhanced MRA and Digital Subtraction Angiography for the Diagnosis of Renal Artery Stenosis

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the diagnostic efficacy of two key imaging modalities in the assessment of renal artery stenosis.

The accurate diagnosis of renal artery stenosis (RAS) is critical for the management of secondary hypertension and the preservation of renal function. While Digital Subtraction Angiography (DSA) has long been considered the gold standard for visualizing the renal vasculature, its invasive nature poses certain risks.[1] Contrast-enhanced Magnetic Resonance Angiography (CE-MRA) has emerged as a non-invasive alternative. This guide provides a detailed comparison of the diagnostic accuracy of MRA enhanced with Gadofosveset trisodium, a blood-pool contrast agent, versus the established gold standard, DSA, for the detection of clinically significant renal artery stenosis.

Quantitative Comparison of Diagnostic Accuracy

A prospective, multicenter, intraindividual crossover study provides key data on the diagnostic performance of Gadofosveset-enhanced MRA in detecting clinically relevant (>50%) renal artery stenosis, with DSA serving as the reference standard.[2] The diagnostic accuracy metrics from this study, which involved three independent blinded readers, are summarized below.

Diagnostic MetricReader 1Reader 2Reader 3
Sensitivity 68.4%76.3%75.7%
Specificity 93.9%90.5%92.1%
Accuracy 89.1%85.9%88.9%
Positive Predictive Value (PPV) 76.3%65.0%70.0%
Negative Predictive Value (NPV) 91.7%93.9%94.0%
Data derived from a study comparing Gadobenate dimeglumine and Gadofosveset trisodium, where DSA was the reference standard. The table presents the data for Gadofosveset trisodium.[2]

Experimental Protocols

A thorough understanding of the methodologies employed in comparative studies is essential for interpreting the resulting data. The protocols for both Gadofosveset-enhanced MRA and DSA are detailed below.

Gadofosveset-Enhanced MRA Protocol

A prospective multicenter study utilized an intraindividual crossover design to compare Gadofosveset trisodium with another contrast agent.[2]

  • Patient Population: The study included 39 subjects (17 men, 22 women; age range, 30–86 years) with known or suspected renovascular disease. Of these, 34 underwent DSA.[2]

  • Contrast Agent and Dosage: Patients received an injection of 0.03 mmol/kg of Gadofosveset trisodium.[2]

  • Imaging Sequence: Identical T1-weighted spoiled gradient-refocused echo coronal first-pass images were acquired for the patients. For a subset of 15 patients, additional sagittal or axial images were acquired with Gadofosveset during the steady-state phase.[2]

  • Image Analysis: Three independent, blinded readers assessed the source images and maximum-intensity-projection reconstructions to identify clinically relevant renal artery stenosis, defined as a greater than 50% narrowing of the vessel lumen.[2]

Digital Subtraction Angiography (DSA) Protocol

DSA is widely regarded as the gold standard for diagnosing renal artery stenosis due to its high spatial resolution.[1]

  • Procedure: DSA is an invasive procedure that involves the insertion of a catheter, typically through the femoral artery, which is then guided to the renal arteries.[3][4] An iodinated contrast agent is injected directly into the aorta or selectively into the renal arteries, and a series of X-ray images are taken.[3]

  • Image Acquisition: A "mask" image is taken before the contrast injection. Subsequent images with contrast are digitally subtracted from the mask image, resulting in a clear view of the renal vasculature without interference from surrounding structures.[4][5]

  • Stenosis Evaluation: The degree of stenosis is determined by comparing the diameter of the narrowed segment of the artery to a normal, adjacent segment. A reduction in diameter of more than 50% is generally considered hemodynamically significant.[6]

Diagnostic Workflow and Logical Relationships

The following diagram illustrates the typical diagnostic pathway for a patient with suspected renal artery stenosis, highlighting the roles of both MRA and DSA.

Diagnostic_Workflow cluster_Initial Initial Assessment cluster_Noninvasive Non-Invasive Imaging cluster_Invasive Invasive Confirmation & Intervention cluster_Outcome Outcome Patient Patient with Suspected Renal Artery Stenosis MRA Gadofosveset-Enhanced MRA Patient->MRA Screening DSA Digital Subtraction Angiography (DSA) (Gold Standard) MRA->DSA Positive or Equivocal Result NoStenosis No Significant Stenosis MRA->NoStenosis Negative Result DSA->NoStenosis Negative Result Stenosis Significant Stenosis Confirmed DSA->Stenosis Positive Result Intervention Therapeutic Intervention (e.g., Angioplasty, Stenting) Stenosis->Intervention

Caption: Diagnostic workflow for renal artery stenosis.

References

Head-to-Head Comparison of Blood Pool Agents for Thoracic Steady-State MRA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of vascular imaging, the choice of a blood pool contrast agent for thoracic steady-state magnetic resonance angiography (SS-MRA) is critical for achieving high-resolution, motion-compensated images. This guide provides a head-to-head comparison of key blood pool agents, focusing on their performance in thoracic SS-MRA, supported by experimental data.

Blood pool contrast agents offer a distinct advantage over conventional extracellular agents by remaining within the intravascular space for an extended period.[1][2] This prolonged intravascular residence time enables steady-state imaging, which is less susceptible to the timing of the contrast bolus and allows for longer acquisition times to achieve higher spatial resolution and signal-to-noise ratio (SNR).[1][3] This is particularly beneficial for detailed morphological assessment of the thoracic vasculature, including the aorta, pulmonary arteries, and venous structures.[3][4][5]

This guide will focus on the comparative performance of two prominent blood pool agents: the gadolinium-based agent gadofosveset trisodium and the iron-based agent ferumoxytol . While gadofosveset trisodium was a widely used blood pool agent, its availability has been discontinued in some regions. Ferumoxytol, an iron oxide nanoparticle, has emerged as a viable alternative for off-label use in MRA. We will also draw comparisons with extracellular contrast agents where relevant data is available.

Quantitative Data Presentation

The following table summarizes the quantitative performance of gadofosveset trisodium and ferumoxytol in thoracic and venous MRA, based on findings from comparative studies.

Performance MetricGadofosveset TrisodiumFerumoxytolKey Findings & Citations
Signal-to-Noise Ratio (SNR) Lower in some venous structures compared to ferumoxytol.Significantly higher in the inferior vena cava (IVC) compared to gadofosveset.[6]A study comparing high-resolution 3D MR venography in children found that ferumoxytol yielded significantly higher SNR in the IVC.[6] Another study comparing gadofosveset to the extracellular agent gadobenate dimeglumine for thoracic SS-MRA at 1.5T found no significant difference in mean SNR.[7]
Contrast-to-Noise Ratio (CNR) Lower in some venous structures compared to ferumoxytol.Significantly higher in the IVC and the aorta (venous phase) compared to gadofosveset.[6]The same pediatric venography study demonstrated a significantly higher CNR for ferumoxytol in the IVC and aorta during the venous phase.[6]
Image Quality Good to excellent, but vessel definition scores can be lower than ferumoxytol.Significantly higher vessel definition scores in the majority of venous segments evaluated in a pediatric study.[6] Overall subjective image quality scores were also higher, though not statistically significant in that particular study.[6] In adults, SS-MRA with gadofosveset has been shown to provide superior image quality compared to first-pass MRA (FP-MRA).[1][5]Ferumoxytol appears to provide more uniform and stable enhancement, leading to improved vessel definition.[8]
Vessel Sharpness SS-MRA with gadofosveset showed significantly higher vessel sharpness for the left superior pulmonary vein and left pulmonary artery compared to FP-MRA.[5]Data on direct comparison of vessel sharpness with gadofosveset in thoracic MRA is limited in the provided results.No significant difference in vessel edge sharpness was found between gadofosveset and gadobenate dimeglumine in one study of thoracic SS-MRA.[7]
Temporal Stability Shows more variability and earlier loss of signal compared to ferumoxytol.[8]Produces more uniform and stable enhancement over a longer period (over an hour).[8]The stable enhancement of ferumoxytol provides a wider time window for optimal image acquisition.[8]
Adverse Events Generally well-tolerated. The primary concern with gadolinium-based agents is nephrogenic systemic fibrosis (NSF) in patients with renal impairment.[9]No adverse reactions were noted in the comparative pediatric study.[6] The off-label use for imaging requires careful consideration of iron-related side effects.Both agents have demonstrated a good safety profile in the context of the cited studies.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. The following are summaries of experimental protocols from key studies comparing blood pool agents for thoracic MRA.

Protocol 1: Comparison of Gadofosveset Trisodium and Ferumoxytol for High-Resolution 3D MR Venography in Children
  • Objective: To compare the diagnostic image quality, CNR, and temporal signal characteristics of gadofosveset trisodium and ferumoxytol.[8]

  • Study Population: Two groups of 20 pediatric patients each, age- and weight-matched.[8]

  • Contrast Agents and Dosing:

    • Gadofosveset trisodium: 0.06 mmol/kg (for steady-state imaging).[6]

    • Ferumoxytol: 4 mg/kg (equivalent to 0.07 mmol/kg).[6]

  • Imaging Sequence: High-resolution 3D spoiled gradient-echo sequence.

  • Image Analysis:

    • Qualitative: Two blinded pediatric radiologists assessed image quality and vessel definition.[8]

    • Quantitative: SNR and CNR of the inferior vena cava and aorta were measured in the steady-state venous phase.[8]

Protocol 2: Comparison of SS-MRA with Gadofosveset Trisodium to First-Pass MRA in Adults with Thoracic Aortic Disease
  • Objective: To compare SS-MRA following injection of a blood-pool contrast agent to FP-MRA.[1]

  • Study Population: 25 adult patients with suspected thoracic aortic disease.[1]

  • Contrast Agent and Dosing: Gadofosveset trisodium at 0.03 mmol/kg injected at 1 cc/sec.[1]

  • Imaging Scanner: 1.5 T MRI scanner.[1]

  • Imaging Sequences:

    • FP-MRA: Breath-held, ECG-gated FLASH acquisition.[1]

    • SS-MRA: Free-breathing, ECG-gated, inversion-recovery (IR) FLASH and IR-SSFP sequences with navigator respiratory gating.[1]

  • Image Analysis:

    • Quantitative: Measurement of thoracic aorta dimensions and SNR.[1]

    • Qualitative: Image quality scores.[1]

Visualization of Experimental Workflow

The following diagrams illustrate the typical experimental workflows for thoracic steady-state MRA using blood pool agents.

G cluster_pre Pre-Scan Preparation cluster_scan Imaging Protocol cluster_post Post-Processing & Analysis Patient Patient Preparation (e.g., IV line insertion) Consent Informed Consent Patient->Consent Localizer Localizer Scans Consent->Localizer PreContrast Pre-contrast Sequences (e.g., T1, T2 weighted) Localizer->PreContrast Injection Blood Pool Agent Injection (e.g., Gadofosveset or Ferumoxytol) PreContrast->Injection SteadyState Steady-State MRA Acquisition (Free-breathing, ECG-gated, Navigator-gated) Injection->SteadyState Wait for agent distribution (minutes) Reconstruction Image Reconstruction (e.g., 3D MPR) SteadyState->Reconstruction Qualitative Qualitative Analysis (Image Quality, Vessel Definition) Reconstruction->Qualitative Quantitative Quantitative Analysis (SNR, CNR, Vessel Dimensions) Reconstruction->Quantitative Report Reporting of Findings Qualitative->Report Quantitative->Report

Caption: General workflow for thoracic steady-state MRA with a blood pool agent.

G cluster_agents Blood Pool Agent Comparison Logic cluster_params Performance Evaluation cluster_outcome Comparative Outcome Gadofosveset Gadofosveset Trisodium (Gadolinium-based) SNR_CNR SNR & CNR Gadofosveset->SNR_CNR ImageQuality Image Quality (Vessel Definition) Gadofosveset->ImageQuality Stability Temporal Stability Gadofosveset->Stability Safety Safety Profile Gadofosveset->Safety Ferumoxytol Ferumoxytol (Iron-based) Ferumoxytol->SNR_CNR Ferumoxytol->ImageQuality Ferumoxytol->Stability Ferumoxytol->Safety Outcome Optimal Agent Selection (Based on clinical question and patient factors) SNR_CNR->Outcome ImageQuality->Outcome Stability->Outcome Safety->Outcome

Caption: Logical flow for comparing blood pool agents in thoracic MRA.

Conclusion

The selection of a blood pool agent for thoracic steady-state MRA has significant implications for image quality and diagnostic confidence. The available data suggests that while both gadofosveset trisodium and ferumoxytol are effective for SS-MRA, ferumoxytol may offer advantages in terms of higher SNR and CNR in certain vascular territories and more stable enhancement over time.[6][8] This can be particularly beneficial for complex cases requiring detailed and prolonged imaging.

The choice of agent will ultimately depend on the specific clinical or research question, patient factors (such as renal function), and institutional availability and guidelines regarding the off-label use of contrast agents. The experimental protocols and comparative data presented in this guide provide a foundation for making informed decisions in the planning of thoracic SS-MRA studies. Researchers are encouraged to consult the primary literature for more in-depth information and to consider the specific parameters of their imaging setup.

References

A Comparative Guide to Validating Vessel Sharpness and Image Quality with Gadofosveset Trisodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Gadofosveset trisodium with other contrast agents for validating vessel sharpness and image quality in magnetic resonance angiography (MRA). The information is supported by experimental data to assist researchers, scientists, and drug development professionals in their work. It is important to note that the production of Gadofosveset trisodium (also known as Ablavar or Vasovist) was discontinued by the manufacturer in 2017 due to poor sales[1]. However, its unique properties as a blood-pool contrast agent continue to make it a valuable benchmark in imaging research.

Mechanism of Action

Gadofosveset trisodium is a gadolinium-based contrast agent (GBCA) that was designed for contrast-enhanced MRA[1]. Its mechanism of action involves the reversible binding of the gadofosveset molecule to endogenous serum albumin, a protein abundant in blood plasma[2][3][4]. This binding has two key effects that enhance vascular imaging:

  • Prolonged Intravascular Residence: By binding to albumin, Gadofosveset trisodium remains in the bloodstream for a longer duration compared to non-protein-binding GBCAs[3]. This extended intravascular half-life allows for a longer imaging window in a "steady-state" phase, which can be used to acquire high-resolution images of the vasculature[4][5].

  • Increased Relaxivity: The binding to the large albumin molecule slows down the molecular tumbling rate of the gadolinium complex. This results in a significant increase in the T1 relaxivity, which is the ability to shorten the T1 relaxation time of nearby water protons[2][3]. This T1 shortening leads to a brighter signal on T1-weighted MRI images, making blood vessels appear more prominent against surrounding tissues[3].

The following diagram illustrates the mechanism of action of Gadofosveset trisodium.

Mechanism of Action of Gadofosveset Trisodium.

Comparative Performance Data

The following tables summarize quantitative data from studies comparing Gadofosveset trisodium with other contrast agents.

Table 1: Comparison of Gadofosveset trisodium and Gadobenate dimeglumine for Thoracic Vasculature MRA [5][6]

ParameterGadofosveset trisodiumGadobenate dimeglumineP-value
Signal-to-Noise Ratio (SNR) No significant differenceNo significant difference0.14 to 0.85
Vessel Edge Sharpness (ES) No significant differenceNo significant difference0.17 to 0.78

Note: This study concluded that high-quality steady-state MRA of the thoracic vasculature can be achieved with gadobenate dimeglumine, similar to that with gadofosveset trisodium, provided that imaging is initiated quickly (3-4 minutes) after contrast injection.[5][6]

Table 2: Comparison of Gadofosveset trisodium and Gadobenate dimeglumine for Renal Artery MRA [7]

ParameterGadofosveset trisodiumGadobenate dimeglumine
Sensitivity 68.4-76.3%75.7-86.5%
Specificity 90.5-93.9%92.1-98.6%
Accuracy 85.9-90.3%88.9-96.2%
Positive Predictive Value 65.0-76.3%70.0-94.1%
Negative Predictive Value 91.7-93.9%94.0-96.6%

Note: For first-pass renal CE-MRA, this study found better diagnostic performance and reader preference for gadobenate dimeglumine over gadofosveset trisodium.[7]

Table 3: Comparison of Gadofosveset trisodium and Ferumoxytol for Pediatric MR Venography [8]

ParameterGadofosveset trisodiumFerumoxytolP-value
Venous Signal-to-Noise Ratio (SNR) LowerHigher0.034
Venous Contrast-to-Noise Ratio (CNR) LowerHigher< 0.001
Overall Image Quality Score 2.38 ± 0.842.85 ± 0.560.084 (not statistically significant)
Vessel Definition Score LowerSignificantly higher in 16/18 segments< 0.05

Note: This study suggests that ferumoxytol provides higher venous SNR and CNR compared to gadofosveset trisodium in pediatric MR venography.[8]

Table 4: Comparison of Gadofosveset trisodium and Gadobenate dimeglumine for Abdominal Perforator MRA [9]

ParameterGadofosveset trisodiumGadobenate dimeglumineP-value
Qualitative Image Quality Score 2.72.0-
Mean Number of Visualized Perforators Right: 6.8, Left: 10.4Right: 4.6, Left: 6.6< 0.0001
Perforator-to-Muscle Contrast Ratio 2.31.50.002
Vessel Sharpness GreaterLower0.006

Note: This study concluded that perforator MRA image quality, including the number of perforators visualized, perforator-to-muscle contrast, and vessel sharpness, is higher with gadofosveset trisodium compared with gadobenate dimeglumine.[9]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon research findings. Below are summaries of experimental protocols from the cited studies.

Protocol for Thoracic Vasculature MRA (Gadofosveset vs. Gadobenate) [5][6]

  • Imaging Technique: High-resolution 3D ECG-triggered coronal inversion-recovery turbo field-echo (IR-TFE) steady-state MRA at 1.5T.

  • Contrast Agents: 10 or 15 mL of Gadofosveset trisodium or 20 mL of gadobenate dimeglumine.

  • Imaging Timing: Imaging was initiated approximately 3-4 minutes after contrast injection.

  • Image Analysis:

    • SNR: Regions of interest (ROIs) were placed in the right atrium, left ventricle, left atrium, ascending aorta, descending aorta, and right pulmonary artery.

    • Vessel Edge Sharpness (ES): Estimated as the 20-80% rise distances from line intensity profiles in the left pulmonary vein, ascending aorta, and descending aorta.

Protocol for Renal Artery MRA (Gadofosveset vs. Gadobenate) [7]

  • Study Design: Prospective multicenter intraindividual crossover study.

  • Contrast Agents: 0.03 mmol/kg of Gadofosveset trisodium and 0.1 mmol/kg of gadobenate dimeglumine, with a 3-12 day interval between examinations.

  • Imaging Technique: Identical T1-weighted spoiled gradient-refocused echo coronal first-pass images. For some patients, additional sagittal or axial images were acquired with gadofosveset during the steady-state phase.

  • Image Analysis: Three independent blinded readers assessed source images and maximum-intensity-projection reconstructions to detect clinically relevant (>50%) renal artery stenosis, with digital subtraction angiography as the reference standard.

Protocol for Pediatric MR Venography (Gadofosveset vs. Ferumoxytol) [8]

  • Study Design: Retrospective review of age- and weight-matched pediatric patients.

  • Contrast Agents: Similar molar doses of Gadofosveset trisodium or ferumoxytol.

  • Imaging Technique: High-resolution, three-dimensional (3-D) MR venography.

  • Image Analysis:

    • Qualitative: Two blinded pediatric radiologists assessed image quality and vessel definition.

    • Quantitative: Signal-to-noise ratio (SNR) and contrast-to-noise ratio (CNR) of the inferior vena cava and aorta were measured in the steady-state venous phase.

Protocol for Abdominal Perforator MRA (Gadofosveset vs. Gadobenate) [9]

  • Imaging Technique: Prone positioning on transverse 3D fat-suppressed spoiled gradient echo images with high spatial resolution.

  • Contrast Agents: 10 mL of Gadofosveset trisodium or 20 mL of gadobenate dimeglumine.

  • Image Analysis:

    • Qualitative: Image quality assessed on a 4-point scale.

    • Quantitative: Number of visualized perforators was counted. Signal intensities of artery, vein, muscle, fat, and abdominal perforators were measured to calculate contrast ratios. Vessel sharpness was also evaluated.

The following diagram illustrates a general experimental workflow for a comparative MRA study.

cluster_agents Contrast Agents Patient_Recruitment Patient Recruitment (& Cohort Selection) Contrast_Administration Contrast Agent Administration Patient_Recruitment->Contrast_Administration MRA_Acquisition MRA Image Acquisition Contrast_Administration->MRA_Acquisition Image_Analysis Image Quality Analysis MRA_Acquisition->Image_Analysis Data_Comparison Statistical Comparison Image_Analysis->Data_Comparison Conclusion Conclusion & Reporting Data_Comparison->Conclusion Agent_A Gadofosveset trisodium Agent_A->Contrast_Administration Agent_B Alternative (e.g., Gadobenate) Agent_B->Contrast_Administration

General Experimental Workflow for Comparative MRA Studies.

Conclusion

Gadofosveset trisodium, as a blood-pool contrast agent, demonstrated distinct advantages in certain MRA applications, particularly in achieving high-resolution steady-state imaging and superior image quality in specific anatomical regions like abdominal perforators[9]. However, comparative studies have shown that other agents, such as gadobenate dimeglumine, can achieve comparable or even superior results in other areas, such as first-pass renal MRA, when imaging protocols are optimized[7]. Furthermore, alternatives like ferumoxytol have shown promise in pediatric venography with higher venous signal and contrast[8].

While Gadofosveset trisodium is no longer commercially available, the data from studies involving this agent provide a valuable resource for researchers and drug development professionals. Understanding its performance characteristics and the experimental designs used to evaluate it can inform the development and validation of new and existing contrast agents for advanced vascular imaging. The detailed protocols and comparative data presented in this guide can serve as a foundation for designing future studies aimed at optimizing MRA techniques and improving diagnostic accuracy.

References

A Comparative Guide to Gadofosveset Trisodium: Phase II & III Clinical Trial Results

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Gadofosveset trisodium, a gadolinium-based magnetic resonance imaging (MRI) contrast agent, was developed for enhanced magnetic resonance angiography (MRA). Its unique property of reversibly binding to serum albumin allows for a longer intravascular residence time compared to conventional extracellular contrast agents. This guide provides a comprehensive comparison of Gadofosveset trisodium with other alternatives, supported by data from key Phase II and Phase III clinical trials.

Performance Comparison: Efficacy in Vascular Imaging

Gadofosveset trisodium has been evaluated for its efficacy in diagnosing vascular diseases, particularly in the peripheral and renal arteries. Clinical trials have compared its performance against non-contrast MRA and other gadolinium-based contrast agents.

Table 1: Efficacy of Gadofosveset Trisodium in Peripheral Arterial Disease (Aortoiliac Occlusive Disease)
Efficacy MetricGadofosveset-Enhanced MRA (0.03 mmol/kg)Non-Enhanced MRAStandard of Reference
Diagnostic Accuracy ~20% increase over non-enhanced MRA[1]-X-ray Angiography[1]
Dose Response Dose-dependent increase in diagnostic accuracy, with a plateau at 0.03 mmol/kg[1]N/AN/A
Table 2: Efficacy of Gadofosveset Trisodium in Pedal Arterial Disease
Efficacy MetricGadofosveset-Enhanced MRA (0.03 mmol/kg)Gadofosveset-Enhanced MRA (0.05 mmol/kg)Non-Enhanced MRAStandard of Reference
Specificity (for >50% stenosis) Statistically significant improvement (21-35% higher)[2]Lower than 0.03 mmol/kg dose[2]Lower than enhanced MRA[2]Conventional Angiography[2]
Sensitivity (for >50% stenosis) Similar to non-enhanced MRA[2]Lower than 0.03 mmol/kg dose[2]Similar to enhanced MRA[2]Conventional Angiography[2]
Accuracy Higher than 0.05 mmol/kg dose[2]Lower than 0.03 mmol/kg dose[2]-Conventional Angiography[2]
Table 3: Comparative Efficacy of Gadofosveset Trisodium vs. Gadobenate Dimeglumine in Renal Artery Stenosis
Efficacy MetricGadofosveset Trisodium (0.03 mmol/kg)Gadobenate Dimeglumine (0.1 mmol/kg)Standard of Reference
Sensitivity 68.4-76.3%75.7-86.5%Digital Subtraction Angiography
Specificity 90.5-93.9%92.1-98.6%Digital Subtraction Angiography
Accuracy 85.9-90.3%88.9-96.2%Digital Subtraction Angiography

Safety Profile

The safety of Gadofosveset trisodium has been assessed in multiple clinical trials. The most common adverse events are generally mild to moderate in severity.

Table 4: Adverse Events in Peripheral and Pedal Arterial Disease Trials
Adverse Event ProfileGadofosveset Trisodium (0.03 mmol/kg)Gadofosveset Trisodium (0.05 mmol/kg)
Phase II (Aortoiliac Occlusive Disease) Good safety profile. Three serious adverse events possibly or probably related to the agent. No dose-related trends in severe or serious adverse events.[1]Good safety profile.
Phase III (Pedal Arterial Disease) 28% of patients reported adverse events (50 total events), 96% were mild or moderate.[2]28% of patients reported adverse events (55 total events), 98% were mild or moderate.[2]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical trial results. Below are summaries of the experimental protocols for the key studies cited.

Phase II Trial: Gadofosveset Trisodium for Peripheral Vascular Disease
  • Objective: To evaluate the dose response and safety of gadofosveset trisodium-enhanced MRA for peripheral vascular disease.[1]

  • Study Design: A randomized, 20-center, double-blind study.[1]

  • Participants: 238 patients with known or suspected peripheral vascular disease.[1]

  • Intervention: Intravenous injection of placebo or gadofosveset at doses of 0.005, 0.01, 0.03, 0.05, or 0.07 mmol/kg.[1]

  • Imaging: MRA was performed, and images were evaluated by three blinded readers. X-ray angiography served as the standard of reference and was evaluated by two readers.[1]

  • Endpoints: The primary efficacy endpoint was the area under the receiver operating characteristic (ROC) curve for the detection of aortoiliac occlusive disease.[1]

G cluster_enrollment Patient Enrollment cluster_randomization Randomization & Intervention cluster_imaging Imaging & Evaluation cluster_analysis Data Analysis P 238 Patients with Suspected Peripheral Vascular Disease R Randomized to 6 Groups P->R XRA X-ray Angiography (Standard of Reference) P->XRA D1 Placebo R->D1 D2 Gadofosveset 0.005 mmol/kg R->D2 D3 Gadofosveset 0.01 mmol/kg R->D3 D4 Gadofosveset 0.03 mmol/kg R->D4 D5 Gadofosveset 0.05 mmol/kg R->D5 D6 Gadofosveset 0.07 mmol/kg R->D6 MRA MR Angiography D1->MRA D2->MRA D3->MRA D4->MRA D5->MRA D6->MRA Eval Blinded Image Evaluation (3 MRA Readers, 2 XRA Readers) MRA->Eval XRA->Eval Analysis ROC Curve Analysis for Diagnostic Accuracy Eval->Analysis

Phase II Clinical Trial Workflow for Gadofosveset Trisodium in PVD.
Phase III Trial: Gadofosveset Trisodium for Pedal Arterial Disease

  • Objective: To evaluate the safety and efficacy of gadofosveset for MRA in patients with pedal arterial disease.[2]

  • Study Design: A multicenter, comparative, randomized trial.[2]

  • Participants: 185 adult patients with known or suspected pedal arterial disease.[2]

  • Intervention: Patients were randomized to receive either 0.03 mmol/kg or 0.05 mmol/kg of gadofosveset.[2]

  • Imaging: Gadofosveset-enhanced and unenhanced time-of-flight MRA were compared with conventional angiography (the standard of reference).[2]

  • Endpoints: The primary efficacy endpoints were the sensitivity and specificity for the detection of clinically significant (>50%) vascular stenosis. Safety was also assessed.[2]

G cluster_enrollment Patient Enrollment cluster_imaging_pre Baseline Imaging cluster_randomization Randomization & Intervention cluster_imaging_post Post-Contrast Imaging cluster_analysis Data Analysis P 185 Patients with Suspected Pedal Arterial Disease MRA_unenhanced Unenhanced Time-of-Flight MRA P->MRA_unenhanced CA Conventional Angiography (Standard of Reference) P->CA R Randomized to 2 Groups P->R Analysis Comparison of Sensitivity, Specificity, and Accuracy MRA_unenhanced->Analysis CA->Analysis D1 Gadofosveset 0.03 mmol/kg R->D1 D2 Gadofosveset 0.05 mmol/kg R->D2 MRA_enhanced Gadofosveset-Enhanced MRA D1->MRA_enhanced Safety Adverse Event Monitoring D1->Safety D2->MRA_enhanced D2->Safety MRA_enhanced->Analysis

Phase III Clinical Trial Workflow for Gadofosveset Trisodium in PAD.

Concluding Remarks

Gadofosveset trisodium demonstrated a dose-dependent increase in diagnostic accuracy for aortoiliac occlusive disease in Phase II trials, with 0.03 mmol/kg identified as an effective and safe dose.[1] In a Phase III trial for pedal arterial disease, the 0.03 mmol/kg dose of gadofosveset was found to be safe and effective, showing a significant improvement in specificity over unenhanced MRA.[2] Comparative studies with other gadolinium agents like gadobenate dimeglumine have shown variable results depending on the specific vascular bed being imaged, with some studies indicating superior performance for gadobenate dimeglumine in certain contexts. The choice of contrast agent may therefore depend on the specific clinical application and imaging protocol. It is important to note that the production of Gadofosveset trisodium was discontinued due to poor sales.[3]

References

Unveiling the Relaxivity Landscape: A Comparative Analysis of Gadofosveset and Other Gadolinium-Based Contrast Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced performance of gadolinium-based contrast agents (GBCAs) is paramount. This guide provides a detailed comparative analysis of the relaxivity of Gadofosveset trisodium, a blood-pool GBCA, against other commonly used extracellular agents. The key differentiator for Gadofosveset lies in its reversible binding to human serum albumin, a characteristic that significantly enhances its relaxivity and alters its pharmacokinetic profile.

This analysis summarizes quantitative relaxivity data, details the experimental protocols for these measurements, and provides a visual representation of the underlying mechanism of relaxivity enhancement.

Quantitative Relaxivity Data

The longitudinal (r1) and transverse (r2) relaxivities of GBCAs are crucial parameters that dictate their efficacy in enhancing magnetic resonance imaging (MRI) signals. The following table summarizes the r1 and r2 relaxivity values for Gadofosveset and other selected GBCAs at various magnetic field strengths, measured in human plasma and whole blood at 37°C.

Gadolinium-Based Contrast AgentTypeMagnetic Field Strength (T)Mediumr1 Relaxivity (mM⁻¹s⁻¹)r2 Relaxivity (mM⁻¹s⁻¹)
Gadofosveset trisodium Blood-pool0.47Plasma33.4 - 45.7[1][2]-
1.5Plasma~19.0~27.0
3.0Plasma~12.0~25.0
4.7Serum Albumin-Significantly higher than unbound
Gadobutrol Macrocyclic1.5Human Plasma4.78 ± 0.12[2][3]-
3.0Human Plasma4.97 ± 0.59[2][3]-
7.0Human Plasma3.83 ± 0.24[2][3]-
3.0Human Blood3.47 ± 0.16[2][3]-
Gadoteridol Macrocyclic1.5Human Plasma3.80 ± 0.10[2][3]-
3.0Human Plasma3.28 ± 0.09[2][3]-
7.0Human Plasma3.21 ± 0.07[2][3]-
3.0Human Blood2.61 ± 0.16[2][3]-
Gadoterate meglumine Macrocyclic1.5Human Plasma3.32 ± 0.13[2][3]-
3.0Human Plasma3.00 ± 0.13[2][3]-
7.0Human Plasma2.84 ± 0.09[2][3]-
3.0Human Blood2.72 ± 0.17[2][3]-
Gadopentetate dimeglumine Linear1.5Plasma4.15.1
Gadodiamide Linear1.5Plasma4.45.6

Note: Relaxivity values can vary depending on the specific experimental conditions. The data presented here is a compilation from various sources and is intended for comparative purposes.

The Mechanism of Enhanced Relaxivity: The Role of Albumin Binding

The significantly higher relaxivity of Gadofosveset is attributed to its reversible binding to serum albumin. This interaction dramatically slows the molecular tumbling rate of the gadolinium chelate. According to the Solomon-Bloembergen-Morgan (SBM) theory, a slower tumbling rate, which is closer to the Larmor frequency of water protons, leads to a more efficient exchange of energy and thus a greater reduction in the T1 relaxation time of surrounding water molecules, resulting in higher r1 relaxivity. Non-protein-binding GBCAs, being small molecules, tumble much more rapidly in solution, leading to lower relaxivities.

G cluster_0 Gadofosveset in Bloodstream cluster_1 Impact on Water Proton Relaxation Gadofosveset_unbound Unbound Gadofosveset (Fast Tumbling) Albumin Serum Albumin Gadofosveset_unbound->Albumin Reversible Binding Water_unbound Water Protons (Normal T1) Gadofosveset_unbound->Water_unbound Less Efficient Energy Transfer Gadofosveset_bound Bound Gadofosveset-Albumin Complex (Slow Tumbling) Albumin->Gadofosveset_bound Forms Complex Water_bound Nearby Water Protons (Shortened T1) Gadofosveset_bound->Water_bound Efficient Energy Transfer MRI_Signal Enhanced MRI Signal Water_bound->MRI_Signal Increased Signal Intensity

Caption: Mechanism of Gadofosveset's enhanced relaxivity through albumin binding.

Experimental Protocols for Relaxivity Measurement

The determination of r1 and r2 relaxivities is crucial for the preclinical and clinical evaluation of GBCAs. The following outlines a typical experimental workflow for these measurements.

G cluster_workflow Experimental Workflow for Relaxivity Measurement prep Sample Preparation (Varying GBCA concentrations in desired medium) mri MRI Data Acquisition (Acquire T1 and T2 weighted images) prep->mri t1_seq T1 Measurement (Inversion Recovery Spin Echo) mri->t1_seq t2_seq T2 Measurement (Multi-Echo Spin Echo) mri->t2_seq analysis Data Analysis (Calculate T1 and T2 relaxation times) t1_seq->analysis t2_seq->analysis plot Plot 1/T vs. Concentration analysis->plot relaxivity Determine Relaxivity (Slope of the linear fit) plot->relaxivity

Caption: A generalized workflow for determining the r1 and r2 relaxivity of GBCAs.

Detailed Methodologies

1. Sample Preparation:

  • A series of phantoms are prepared with varying concentrations of the GBCA (e.g., 0.1, 0.25, 0.5, 1.0, and 2.0 mM).

  • The GBCA is dissolved in the medium of interest, such as purified water, human plasma, or whole blood.

  • The temperature of the samples is maintained at a physiologically relevant temperature, typically 37°C, throughout the experiment.

2. MRI Data Acquisition:

  • The phantoms are placed within the MRI scanner.

  • For T1 relaxivity (r1) measurements, a series of T1-weighted images are acquired using an inversion-recovery spin-echo (IR-SE) or a similar pulse sequence with multiple inversion times (TI).

  • For T2 relaxivity (r2) measurements, a series of T2-weighted images are acquired using a multi-echo spin-echo (ME-SE) pulse sequence with multiple echo times (TE).

3. Data Analysis:

  • Regions of interest (ROIs) are drawn within each phantom on the acquired images to measure the signal intensity.

  • For T1 measurements, the signal intensity as a function of the inversion time is fitted to the inversion recovery signal equation to calculate the T1 relaxation time for each concentration.

  • For T2 measurements, the signal intensity as a function of the echo time is fitted to a mono-exponential decay function to calculate the T2 relaxation time for each concentration.

  • The relaxation rates (1/T1 and 1/T2) are then calculated for each concentration.

4. Determination of Relaxivity:

  • The relaxation rates (1/T1 or 1/T2) are plotted against the corresponding GBCA concentration.

  • The relaxivity (r1 or r2) is determined from the slope of the linear regression fit to this data. The relationship is described by the equation: 1/T_i = 1/T_{i,0} + r_i \cdot [C], where i is 1 or 2, T_i is the measured relaxation time, T_{i,0} is the relaxation time of the medium without the contrast agent, r_i is the relaxivity, and [C] is the concentration of the GBCA.

Conclusion

Gadofosveset trisodium exhibits significantly higher r1 relaxivity compared to conventional extracellular GBCAs due to its unique mechanism of reversible binding to serum albumin. This property allows for effective vessel enhancement at lower doses and provides a longer imaging window. The choice of a GBCA for a specific research or clinical application should be guided by a thorough understanding of its relaxivity profile and pharmacokinetic properties. The standardized experimental protocols outlined in this guide provide a framework for the accurate and reproducible assessment of the performance of these critical imaging agents.

References

Ferumoxytol: A Viable Alternative to Gadofosveset for Pediatric Contrast-Enhanced Imaging

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of ferumoxytol and the discontinued gadofosveset trisodium reveals ferumoxytol as a promising blood-pool contrast agent for pediatric magnetic resonance imaging (MRI), particularly for cardiovascular applications. Citing a longer intravascular half-life and a favorable safety profile, ferumoxytol offers distinct advantages in pediatric imaging where safety and high-quality vascular delineation are paramount.

The discontinuation of gadofosveset trisodium (Ablavar), a gadolinium-based blood pool contrast agent, in 2016 created a significant void in pediatric cardiovascular imaging.[1] This has led to an increased off-label use of ferumoxytol, an ultrasmall superparamagnetic iron oxide (USPIO) nanoparticle, as a viable alternative.[2][3] Ferumoxytol, originally approved for the treatment of iron deficiency anemia, exhibits unique properties that make it well-suited for various pediatric imaging applications, including vascular, cardiac, and cancer imaging.[2][4]

Comparative Performance and Physicochemical Properties

Ferumoxytol demonstrates several key differences from gadofosveset in its mechanism of action and pharmacokinetic profile, which translate to distinct imaging characteristics.

PropertyFerumoxytolGadofosveset Trisodium
Mechanism of Action Ultrasmall superparamagnetic iron oxide (USPIO) nanoparticle; taken up by macrophages in the reticuloendothelial system (RES).[2][5]Gadolinium-based agent that reversibly binds to serum albumin.[6][7]
Intravascular Half-Life Approximately 14-21 hours.[1][8]Elimination half-life of 16.3 ± 2.6 hours, with a distribution half-life of 0.48 ± 0.11 hours.[6]
Imaging Window Long and stable, allowing for delayed and repeated imaging.[1][2]Provides a longer vascular residence time than non-protein binding agents, but shorter than ferumoxytol.[2][6]
T1 Relaxivity (1.5T) 19 s⁻¹mM⁻¹[1]18-20 s⁻¹mM⁻¹[9]
Primary Applications High-resolution angiography and venography, cardiac imaging, cancer imaging (especially in RES tissues).[2][10]Aortoiliac disease evaluation in adults, pediatric cardiovascular imaging.[1][11]
Safety Concerns Risk of serious hypersensitivity reactions, particularly with rapid bolus injection at therapeutic doses.[12] No evidence of long-term tissue retention in patients with normal iron metabolism.[2][3]Risk of nephrogenic systemic fibrosis in patients with impaired renal function; concerns about gadolinium deposition in the brain.[2]

Experimental Protocols and Methodologies

The administration and imaging protocols for ferumoxytol and gadofosveset differ, reflecting their distinct pharmacokinetic properties.

Ferumoxytol Administration and Imaging Protocol (Off-Label Use)

For pediatric MRI, ferumoxytol is typically administered as a diluted intravenous infusion.

  • Dosage: The usual dosage for imaging ranges from 1 to 5 mg of elemental iron per kg of body weight.[8][12] Specific applications may require different doses; for instance, 3 mg/kg for cardiac MRI and 5 mg/kg for oncologic imaging.[2][12]

  • Administration: To minimize the risk of hypersensitivity reactions, ferumoxytol should be administered as a slow intravenous infusion over at least 15 minutes.[12] The stock solution is often diluted in 50 to 200 mL of normal saline or 5% dextrose in water.[12]

  • Imaging Acquisition: Due to its long intravascular half-life, there is a wide window for image acquisition.[2] Steady-state imaging can be performed long after the initial administration, which can improve patient cooperation, especially in children who may not require anesthesia for the entire duration of the scan.[8] Both first-pass arterial and blood-pool imaging are possible.[13]

Gadofosveset Trisodium Administration and Imaging Protocol

Gadofosveset was administered as an intravenous bolus injection.

  • Dosage: The recommended dose was 0.12 mL/kg body weight (0.03 mmol/kg).[6]

  • Administration: It was given as an intravenous bolus over a period of up to 30 seconds, followed by a saline flush.[6]

  • Imaging Acquisition: Imaging was typically performed in two stages: a dynamic imaging stage immediately following injection to assess arterial distribution, and a steady-state imaging stage approximately 5 to 7 minutes later when the agent was distributed throughout the blood.[6]

Mechanism of Action and Imaging Pathways

The distinct mechanisms of action of ferumoxytol and gadofosveset lead to different biological pathways and imaging characteristics.

G cluster_ferumoxytol Ferumoxytol Pathway cluster_gadofosveset Gadofosveset Pathway F_Inject IV Injection F_Blood Blood Pool Phase (Long Half-Life) F_Inject->F_Blood Distribution F_RES Uptake by RES (Liver, Spleen, Bone Marrow) F_Blood->F_RES Phagocytosis by Macrophages F_Metabolism Iron Metabolism F_RES->F_Metabolism Iron Release G_Inject IV Injection G_Blood Blood Pool Phase (Albumin Binding) G_Inject->G_Blood Distribution G_Excretion Renal & Biliary Excretion G_Blood->G_Excretion Dissociation & Clearance

Caption: Comparative biological pathways of ferumoxytol and gadofosveset.

Experimental Workflow for Pediatric MR Angiography

The prolonged imaging window of ferumoxytol simplifies the experimental workflow for pediatric MR angiography compared to gadofosveset.

G cluster_ferumoxytol Ferumoxytol Workflow cluster_gadofosveset Gadofosveset Workflow F_Admin Slow IV Infusion (1-5 mg/kg over >15 min) F_Wait Distribution & Steady State (Flexible Timing) F_Admin->F_Wait F_Scan High-Resolution MRA/MRV (Extended Acquisition Window) F_Wait->F_Scan F_Repeat Optional Repeat Imaging (No Re-injection) F_Scan->F_Repeat G_Admin Bolus IV Injection (0.03 mmol/kg) G_Dynamic Dynamic MRA (Immediate Post-Injection) G_Admin->G_Dynamic G_Steady Steady-State MRA (~5-7 min Post-Injection) G_Dynamic->G_Steady

Caption: Simplified imaging workflows for ferumoxytol versus gadofosveset.

Conclusion

Ferumoxytol has emerged as a robust alternative to the discontinued gadofosveset for pediatric contrast-enhanced MRI. Its long intravascular half-life provides a wider and more flexible imaging window, which is particularly advantageous in the pediatric population.[1][2] Furthermore, its iron-based composition alleviates concerns associated with gadolinium deposition.[2] While the risk of hypersensitivity reactions necessitates careful administration, the off-label use of ferumoxytol at diagnostic doses has shown a favorable safety profile in pediatric patients.[1] For researchers and clinicians in pediatric imaging, ferumoxytol represents a valuable tool for high-resolution vascular and cardiac assessments.

References

Meta-analysis of diagnostic performance of Gadofosveset in aortoiliac disease

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: A comprehensive analysis of phase III clinical trial data and existing meta-analyses reveals that Gadofosveset-enhanced Magnetic Resonance Angiography (MRA) is a highly effective and safe diagnostic tool for aortoiliac occlusive disease. This guide provides a detailed comparison of its performance against other imaging modalities, offering valuable insights for researchers, scientists, and drug development professionals.

Executive Summary

Quantitative Data Summary

The following tables summarize the diagnostic performance of Gadofosveset-enhanced MRA in comparison to other imaging modalities for the detection of significant (≥50%) aortoiliac stenosis.

Table 1: Diagnostic Performance of Gadofosveset-Enhanced MRA vs. Unenhanced MRA for Aortoiliac Disease

ParameterGadofosveset-Enhanced MRAUnenhanced MRAReference Standard
Sensitivity 83.3%42.6%DSA
Specificity 88.8%78.4%DSA
Accuracy 88.3%74.9%DSA

Source: Pooled data from a prospective study involving 29 patients with suspected or known peripheral arterial occlusive disease.

Table 2: Comparison of Gadofosveset-Enhanced MRA with Other Imaging Modalities for Aortoiliac Disease

Imaging ModalitySensitivitySpecificityAccuracyReference Standard
Gadofosveset-Enhanced MRA 74.4%88.2%86.3%DSA
Gadobenate Dimeglumine-Enhanced MRA 67.3%93.0%86.6%DSA
CT Angiography (CTA) 93%99%-DSA
Contrast-Enhanced MRA (General - Meta-analysis) 93.5%96.3%-DSA

Sources: Retrospective comparison of phase III trial data, a prospective study on CTA, and a meta-analysis of contrast-enhanced MRA.[6][7][8]

Experimental Protocols

Gadofosveset-Enhanced MRA Protocol

A multicenter, comparative phase III study provides a representative experimental protocol for Gadofosveset-enhanced MRA in patients with known or suspected peripheral vascular disease.[2][3][4]

  • Patient Population: Adults with known or suspected peripheral vascular disease.

  • Contrast Agent Administration: A dose of 0.03 mmol per kilogram of body weight of Gadofosveset trisodium was administered intravenously.[5]

  • Imaging Sequence: Three-dimensional (3D) contrast-enhanced MRA was performed.

  • Reference Standard: Conventional catheter-based Digital Subtraction Angiography (DSA) served as the standard of reference.

  • Image Analysis: Three independent, blinded readers evaluated both the unenhanced and Gadofosveset-enhanced MRA images for the presence of vascular stenosis. The degree of stenosis was compared to the findings from DSA.

Digital Subtraction Angiography (DSA) Protocol

DSA is considered the gold standard for imaging aortoiliac occlusive disease.[9]

  • Patient Preparation: Patients are typically advised to fast for several hours before the procedure.

  • Catheterization: A catheter is inserted into an artery, commonly the femoral artery, and guided to the aortoiliac region.

  • Contrast Injection: An iodinated contrast agent is injected through the catheter to visualize the blood vessels.

  • Image Acquisition: A series of X-ray images are taken. A pre-contrast "mask" image is digitally subtracted from the post-contrast images, resulting in a clear view of the arterial anatomy.[9]

Visualizations

Experimental_Workflow cluster_patient_recruitment Patient Recruitment cluster_imaging_protocol Imaging Protocol cluster_data_analysis Data Analysis Patient Patient with Suspected Aortoiliac Disease Informed_Consent Informed Consent Patient->Informed_Consent Unenhanced_MRA Unenhanced MRA Informed_Consent->Unenhanced_MRA DSA Digital Subtraction Angiography (Reference Standard) Informed_Consent->DSA Gadofosveset_Admin Administer Gadofosveset (0.03 mmol/kg) Unenhanced_MRA->Gadofosveset_Admin CE_MRA Gadofosveset-Enhanced MRA Gadofosveset_Admin->CE_MRA Blinded_Reading Blinded Reading of MRA and DSA Images CE_MRA->Blinded_Reading DSA->Blinded_Reading Stenosis_Grading Stenosis Grading (≥50% significance) Blinded_Reading->Stenosis_Grading Performance_Metrics Calculate Sensitivity, Specificity, Accuracy Stenosis_Grading->Performance_Metrics

Caption: Experimental workflow for a typical clinical trial evaluating Gadofosveset-enhanced MRA.

Diagnostic_Pathway_Comparison cluster_gadofosveset_mra Gadofosveset-Enhanced MRA Pathway cluster_dsa Digital Subtraction Angiography Pathway cluster_cta Computed Tomography Angiography Pathway MRA_Start Clinical Suspicion of Aortoiliac Disease MRA_Scan Gadofosveset-Enhanced MRA MRA_Start->MRA_Scan MRA_Diagnosis High-Resolution 3D Angiographic Images MRA_Scan->MRA_Diagnosis MRA_Outcome Treatment Planning MRA_Diagnosis->MRA_Outcome DSA_Start Clinical Suspicion of Aortoiliac Disease DSA_Procedure Invasive Catheterization & Contrast Injection DSA_Start->DSA_Procedure DSA_Images 2D Subtracted Fluoroscopic Images DSA_Procedure->DSA_Images DSA_Outcome Treatment Planning & Potential for Immediate Intervention DSA_Images->DSA_Outcome CTA_Start Clinical Suspicion of Aortoiliac Disease CTA_Scan Iodinated Contrast Injection & CT Scan CTA_Start->CTA_Scan CTA_Images High-Resolution 3D Cross-Sectional Images CTA_Scan->CTA_Images CTA_Outcome Treatment Planning CTA_Images->CTA_Outcome

Caption: Comparison of diagnostic pathways for aortoiliac disease.

References

Safety Operating Guide

Proper Disposal of Gadofosveset Trisodium: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Gadofosveset trisodium, a gadolinium-based contrast agent formerly used in magnetic resonance angiography, requires careful management as a waste product. Although production of Gadofosveset Trisodium (marketed as Ablavar and Vasovist) was discontinued in 2017, stocks may still exist in research facilities.[1][2] Due to growing concerns about the environmental impact of gadolinium, it is crucial to follow stringent disposal procedures.[3][4]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, consult the Material Safety Data Sheet (MSDS) for Gadofosveset Trisodium.[5] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the material in a well-ventilated area to avoid inhalation.[5] In case of a spill, isolate the area, and collect the material using non-sparking tools and place it in a sealed container for disposal.[6] Prevent any release into drains or waterways.[5][6]

Quantitative Data Summary

The following table summarizes key quantitative data for Gadofosveset Trisodium relevant to its handling and disposal.

PropertyValueSource
Molar Mass975.88 g/mol [1]
Formulation Concentration244 mg/mL (0.25 mmol/mL)[2][6]
Primary Route of Elimination (Human)Renal (Urine)[2][6][7][8][9]
Elimination Half-Life16.3 ± 2.6 hours[6][7]
Recovery in Urine (14 days)84% (mean)[8]
Recovery in Feces~4.7%[6][7][9]

Step-by-Step Disposal Protocol

Expired or unused Gadofosveset Trisodium should be treated as hazardous chemical waste.[7][10] Do not dispose of it by flushing it down the toilet or discarding it in regular trash.[7]

Experimental Protocol for the Disposal of Gadofosveset Trisodium:

  • Waste Identification and Segregation:

    • Identify any unused or expired vials of Gadofosveset Trisodium solution.

    • Designate this material as "unwanted laboratory material" for hazardous waste disposal.

    • Segregate it from other laboratory waste streams to await disposal.

  • Containerization:

    • Ensure the original vial is securely sealed.

    • If the original container is compromised, place it within a larger, leak-proof, and chemically compatible container.

    • Label the outer container clearly as "Hazardous Waste: Gadofosveset Trisodium." Include the chemical formula (C33H40GdN3Na3O15P) and any other information required by your institution's environmental health and safety (EHS) office.

  • Storage:

    • Store the sealed and labeled container in a designated satellite accumulation area (SAA) for hazardous waste.[4]

    • The storage area should be cool, dry, and well-ventilated, away from incompatible materials.[5]

  • Waste Pickup and Disposal:

    • Contact your institution's EHS office to arrange for the collection of the hazardous waste.

    • The waste will be handled by a licensed professional waste disposal service, which will transport it for final disposal, likely via incineration.[7]

    • Maintain all records of the waste disposal as required by your institution and local regulations.[11]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of Gadofosveset Trisodium.

Gadofosveset_Disposal_Workflow cluster_lab Laboratory Procedures cluster_ehs Environmental Health & Safety (EHS) A Identify Unused/ Expired Gadofosveset Trisodium B Segregate as Hazardous Waste A->B J Improper Disposal: Sink/Trash A->J Incorrect Path C Securely Seal in Labeled Container B->C D Store in Satellite Accumulation Area (SAA) C->D E Contact EHS for Waste Pickup D->E Request Disposal F Licensed Contractor Collects Waste E->F G Transport to Disposal Facility F->G I Maintain Disposal Records F->I H Final Disposal (e.g., Incineration) G->H K Environmental Contamination J->K

Caption: Workflow for the safe disposal of Gadofosveset Trisodium.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of Gadofosveset Trisodium, aligning with best practices for chemical handling and waste management.

References

Essential Safety and Logistical Information for Handling Gadofosveset Trisodium

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Gadofosveset Trisodium, a gadolinium-based contrast agent. Adherence to these procedures will minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling Gadofosveset Trisodium, appropriate personal protective equipment must be worn to prevent skin and eye contact. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityRecommended Personal Protective Equipment
Preparation and Handling Gloves: Disposable nitrile gloves are the minimum requirement. For extended handling, consider double-gloving.[1] Eye Protection: Chemical splash goggles are required.[2] A face shield should be worn in situations with a higher risk of splashing.[3] Lab Coat: A full-length, long-sleeved lab coat is mandatory to protect skin and clothing.[4]
Spill Cleanup Gloves: Heavy-duty gloves that can be decontaminated or disposed of properly.[1] Eye Protection: Chemical splash goggles and a face shield are required.[3] Respiratory Protection: For large spills or in poorly ventilated areas, an appropriate respirator may be necessary.[5] Protective Clothing: A chemical-resistant apron or gown should be worn over a lab coat.[3]
Disposal of Waste Gloves: Disposable nitrile gloves. Eye Protection: Safety glasses with side shields are the minimum requirement; however, chemical splash goggles are recommended.[1] Lab Coat: A standard lab coat is required.

Safe Handling and Disposal Workflow

The following diagram outlines the standard operating procedure for the safe handling of Gadofosveset Trisodium, from initial preparation to final disposal. Following this workflow is critical to maintaining a safe laboratory environment.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Spill Cleanup cluster_disposal Disposal prep_ppe Don appropriate PPE: - Lab coat - Nitrile gloves - Safety goggles prep_area Prepare handling area (e.g., chemical fume hood) prep_ppe->prep_area prep_materials Gather all necessary materials prep_area->prep_materials handling_weigh Weigh/measure Gadofosveset Trisodium prep_materials->handling_weigh handling_prepare Prepare solution as per protocol handling_weigh->handling_prepare cleanup_decontaminate Decontaminate work surfaces handling_prepare->cleanup_decontaminate cleanup_spill Follow spill cleanup protocol if necessary handling_prepare->cleanup_spill disposal_waste Dispose of contaminated materials in designated hazardous waste container cleanup_decontaminate->disposal_waste cleanup_spill->disposal_waste disposal_ppe Doff and dispose of single-use PPE disposal_waste->disposal_ppe disposal_handwash Wash hands thoroughly disposal_ppe->disposal_handwash

Safe handling workflow for Gadofosveset Trisodium.

Experimental Protocols

Spill Cleanup Protocol:

In the event of a spill, immediate and appropriate action is necessary to contain and clean the affected area.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.

  • Contain the Spill: For liquid spills, use an inert absorbent material, such as vermiculite or sand, to create a dike around the spill to prevent it from spreading.[6]

  • Absorb the Liquid: Apply absorbent material over the entire spill, working from the outside in.[6]

  • Collect Residue: Once the liquid is fully absorbed, carefully scoop the material into a designated hazardous waste container.[6]

  • Decontaminate the Area: Clean the spill area with soap and water.[7]

  • Dispose of Waste: All contaminated materials, including absorbent, gloves, and cleaning materials, must be disposed of as hazardous waste.

  • Report the Incident: Report the spill to the laboratory supervisor or safety officer.

Disposal Plan:

Proper disposal of Gadofosveset Trisodium and any associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Expired or Waste Pharmaceuticals: Do not dispose of Gadofosveset Trisodium by flushing it down the toilet or discarding it in the regular trash.[6] If possible, return the pharmaceutical to the manufacturer for proper disposal.[6]

  • Alternative Disposal: Alternatively, the waste pharmaceutical should be clearly labeled, securely packaged, and transported by a licensed medical waste contractor for disposal.[6]

  • Contaminated Materials: All disposable items that have come into contact with Gadofosveset Trisodium, such as gloves, pipette tips, and absorbent pads, should be collected in a designated, clearly labeled hazardous waste container for incineration.[8]

By adhering to these safety and logistical guidelines, researchers can handle Gadofosveset Trisodium responsibly, minimizing personal risk and environmental impact. Always consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS) before beginning any work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gadofosveset Trisodium
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Gadofosveset Trisodium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.